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  • Product: (1R)-1-(6-Methyl(3-pyridyl))ethylamine

Core Science & Biosynthesis

Foundational

(1R)-1-(6-Methyl(3-pyridyl))ethylamine chemical structure and properties

The following technical guide provides an in-depth analysis of (1R)-1-(6-Methyl(3-pyridyl))ethylamine , a critical chiral building block in medicinal chemistry. Structural Analysis, Physicochemical Profiling, and Synthet...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (1R)-1-(6-Methyl(3-pyridyl))ethylamine , a critical chiral building block in medicinal chemistry.

Structural Analysis, Physicochemical Profiling, and Synthetic Methodologies

Executive Summary

(1R)-1-(6-Methyl(3-pyridyl))ethylamine (CAS: 1011558-01-2) is a high-value chiral intermediate used in the synthesis of complex pharmaceutical agents. Structurally, it functions as a pyridine-based bioisostere of the common chiral auxiliary (R)-1-phenylethylamine. The incorporation of the pyridine nitrogen and the 6-methyl group modulates physicochemical properties such as basicity, lipophilicity (LogP), and metabolic stability compared to its carbocyclic analogs. This guide details its structural specifications, validated synthetic routes (focusing on biocatalysis), and application in drug design.

Chemical Identity & Structural Characterization[1][2]

Nomenclature and Identifiers[3][4]
  • IUPAC Name: (1R)-1-(6-methylpyridin-3-yl)ethanamine

  • Common Synonyms: (R)-3-(1-Aminoethyl)-6-methylpyridine; (R)-1-(6-Picolyl)ethylamine

  • CAS Number:

    • (R)-Isomer: 1011558-01-2

    • Racemate: 92295-43-7

  • SMILES: CC1=NC=C(C=C1)N

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
Structural Diagram

The following diagram illustrates the absolute configuration of the (R)-enantiomer.

ChemicalStructure cluster_legend Structural Key C1 C6 (Methyl) N1 N (Pyridine) C1->N1 Ortho C(Pyridine Ring) C(Pyridine Ring) N1->C(Pyridine Ring) Meta pos C2 C (Chiral) N2 NH2 (Amine) C2->N2 (R)-Config Methyl(Ethyl) Methyl(Ethyl) C2->Methyl(Ethyl) C(Pyridine Ring)->C2 Meta pos Pyridine Core Pyridine Core Chiral Center (C2) Chiral Center (C2) Pyridine Core->Chiral Center (C2) Primary Amine Primary Amine Chiral Center (C2)->Primary Amine

Figure 1: Connectivity graph highlighting the critical (R)-stereocenter at the benzylic position.

Physicochemical Properties[1][2][5]

Understanding the ionization states of this molecule is crucial for extraction and purification protocols.[1] The molecule possesses two basic centers: the pyridine nitrogen and the primary amine.[1]

PropertyValue (Experimental/Predicted)Significance in Protocol Design
Molecular Weight 136.19 g/mol Mass balance calculations.[1]
Appearance Colorless to pale yellow oilOxidizes upon air exposure; store under Argon.[1]
Boiling Point ~235°C (760 mmHg) / 110°C (10 mmHg)High boiling point requires vacuum distillation.[1]
pKa (Pyridine N) ~6.0Protonates at mildly acidic pH.[1]
pKa (Primary Amine) ~9.8Requires pH > 11 for extraction into organic solvent.[1]
LogP 0.6 – 0.9Moderate lipophilicity; extractable with DCM or EtOAc.[1]
Chiral Purity (ee) >98% (Target)Critical for pharmaceutical intermediates.[1]

Synthetic Methodologies

Two primary routes are recommended: Biocatalytic Transamination (preferred for high enantiopurity and green chemistry) and Chemical Resolution (traditional).

Route A: Biocatalytic Transamination (Recommended)

This method utilizes an (R)-selective


-transaminase to convert the prochiral ketone directly to the chiral amine.
  • Precursor: 1-(6-Methylpyridin-3-yl)ethanone (CAS: 36357-38-7)[2]

  • Enzyme: (R)-selective Transaminase (e.g., ATA-117 engineered variants or Arthrobacter sp.[1] homologs).

  • Amine Donor: Isopropylamine (IPA) or Alanine (with LDH/GDH recycling).[1]

Detailed Protocol
  • Reaction Mix: Suspend 1-(6-Methylpyridin-3-yl)ethanone (50 mM) in Phosphate Buffer (100 mM, pH 7.5).

  • Cofactor: Add Pyridoxal-5'-phosphate (PLP, 1 mM).

  • Donor: Add Isopropylamine (1.0 M) to drive equilibrium (or use Alanine + LDH/GDH system).

  • Catalysis: Add (R)-Transaminase (2-5 g/L loading). Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

  • Workup:

    • Basify reaction mixture to pH > 12 using 5M NaOH.[1]

    • Extract 3x with Ethyl Acetate or MTBE.[1]

    • Dry organic layer over Na

      
      SO
      
      
      
      and concentrate in vacuo.[1]
    • Purification: Distillation or salt formation (e.g., L-Tartrate) if ee upgrade is needed.[1]

Route B: Chemical Resolution
  • Racemic Synthesis: Reductive amination of 1-(6-Methylpyridin-3-yl)ethanone using NH

    
    OAc and NaBH
    
    
    
    CN.
  • Resolution: Form a diastereomeric salt using (S)-(+)-Mandelic acid or (L)-Tartaric acid .

  • Crystallization: Recrystallize from Ethanol/Water until constant melting point is achieved.

  • Liberation: Treat the salt with 2M NaOH and extract the free base.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_bio Route A: Biocatalysis (Preferred) cluster_chem Route B: Classical Resolution Start Precursor: 1-(6-Methylpyridin-3-yl)ethanone Step1A Add (R)-Transaminase + PLP + Isopropylamine Start->Step1A Step1B Reductive Amination (Racemic Product) Start->Step1B Step2A Incubate 30°C, 24h pH 7.5 Step1A->Step2A Step3A Basify (pH >12) & Extract Step2A->Step3A End Target: (1R)-1-(6-Methyl(3-pyridyl))ethylamine (>99% ee) Step3A->End Step2B Salt Formation w/ (S)-Mandelic Acid Step1B->Step2B Step3B Fractional Crystallization Step2B->Step3B Step3B->End

Figure 2: Comparison of Biocatalytic vs. Classical synthetic pathways.

Pharmaceutical Applications & SAR

This moiety serves as a strategic bioisostere for the


-methylbenzylamine group found in many kinase inhibitors and GPCR ligands.[1]
Structure-Activity Relationship (SAR) Advantages
  • Solubility: The pyridine nitrogen (pKa ~6) remains partially protonated at physiological pH (depending on local environment) or provides a hydrogen bond acceptor, improving aqueous solubility compared to the phenyl analog.[1]

  • Metabolic Stability: The 6-methyl group blocks the metabolically labile para-position (relative to the ring nitrogen), potentially extending half-life by preventing oxidative metabolism at the ring.[1]

  • Pi-Stacking: The electron-deficient pyridine ring alters

    
     stacking interactions within the binding pocket of enzymes (e.g., c-Met, ALK kinases).[1]
    
Analytical Profiling (Chiral HPLC)

To verify the enantiomeric excess (ee) of the synthesized product, the following method is standard:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Detection: UV @ 254 nm (Pyridine absorption).[1]

  • Retention: The (R)-isomer typically elutes differently than the (S)-isomer; standards must be run to confirm elution order.

Safety & Handling

  • Hazards: Corrosive (Class 8) and Irritant.[1] Causes severe skin burns and eye damage.[1][3]

  • Storage: Hygroscopic and air-sensitive.[1] Store under Nitrogen or Argon at 2-8°C.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and face shield.[1] Handle only in a fume hood.

References

  • PubChem Compound Summary. (R)-1-(Pyridin-3-yl)ethanamine (Analogous Structure Data). National Center for Biotechnology Information.[1] Link

  • MySkinRecipes. (R)-1-(6-Methylpyridin-3-yl)ethan-1-amine Product Data (CAS Validation).Link

  • ChemicalBook. 1-(6-Methylpyridin-3-yl)ethanamine (Racemate Properties).Link

  • MDPI. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. (Validation of Transaminase Route). Link

  • Google Patents. Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.[4] (Source for precursor synthesis). Link

Sources

Exploratory

CAS number and identifiers for (1R)-1-(6-Methyl(3-pyridyl))ethylamine

Executive Summary (1R)-1-(6-Methyl(3-pyridyl))ethylamine (CAS: 1011558-01-2) is a high-value chiral heterocyclic building block used extensively in modern medicinal chemistry. It serves as a critical pharmacophore in the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1R)-1-(6-Methyl(3-pyridyl))ethylamine (CAS: 1011558-01-2) is a high-value chiral heterocyclic building block used extensively in modern medicinal chemistry. It serves as a critical pharmacophore in the development of small-molecule inhibitors, particularly those targeting kinases (e.g., c-Met, ALK) and G-protein coupled receptors (GPCRs).

The compound is characterized by a 3-substituted pyridine ring featuring a methyl group at the 6-position and a chiral ethylamine moiety. This specific stereochemical configuration allows for precise orientation of the pyridine nitrogen—a potent hydrogen bond acceptor—within enzyme active sites, enhancing potency and selectivity compared to racemic or achiral analogues.

Chemical Identity & Identifiers

ParameterDetail
IUPAC Name (1R)-1-(6-methylpyridin-3-yl)ethanamine
Common Synonyms (R)-1-(6-Methyl-3-pyridyl)ethylamine; (R)-α-(6-Methyl-3-pyridyl)ethylamine
CAS Number (R-isomer) 1011558-01-2
CAS Number (Racemate) 92295-43-7
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol
InChI Key GLTIIUKSLNSXKM-SSDOTTSWSA-N
SMILES Cc1ccc(C)nc1
Appearance Colorless to pale yellow liquid
Boiling Point ~231°C (Predicted at 760 mmHg)

Structural Analysis & Pharmacophore Utility

The Pyridine "Hinge Binder"

In kinase inhibitor design, the pyridine nitrogen often mimics the adenine ring of ATP, forming a critical hydrogen bond with the "hinge region" of the kinase backbone. The 6-methyl group provides lipophilic bulk that can fill hydrophobic pockets (e.g., the "gatekeeper" region), potentially improving selectivity against homologous kinases.

Stereochemical Vector

The (R)-configuration of the ethylamine tail creates a rigid vector. Unlike flexible linkers, this chiral center forces substituents attached to the amine into a specific trajectory, often directing them into the solvent-exposed region or a specific ribose-binding pocket. This rigidity reduces the entropic penalty of binding.

Synthesis & Manufacturing Protocols

High-purity synthesis of the (R)-enantiomer is achieved primarily through Biocatalytic Transamination (Green Chemistry) or Ellman’s Auxiliary Chemistry (Chemical Synthesis).

Method A: Biocatalytic Transamination (Scale-Up Preferred)

This method utilizes an (R)-selective


-transaminase to convert the prochiral ketone directly to the chiral amine. It is preferred for manufacturing due to high enantiomeric excess (>99% ee) and lack of heavy metals.
  • Substrate: 1-(6-methylpyridin-3-yl)ethanone (CAS: 37441-29-5)

  • Enzyme: (R)-selective

    
    -Transaminase (e.g., ATA-117 homologues)[1]
    
  • Amine Donor: Isopropylamine (sacrificial) or Alanine (with LDH/GDH recycling)

Method B: Ellman’s Sulfinamide Synthesis (Lab Scale)

For research scales where enzyme screening is impractical, the condensation of the ketone with (R)-tert-butanesulfinamide provides a reliable route.

Protocol:

  • Condensation: Reflux 1-(6-methylpyridin-3-yl)ethanone with (R)-tert-butanesulfinamide and Ti(OEt)₄ in THF to form the N-sulfinyl ketimine.

  • Reduction: Treat the ketimine with NaBH₄ at -48°C. The chiral auxiliary directs the hydride attack to the Re-face, yielding the (R,R)-sulfinamide intermediate.

  • Hydrolysis: Cleave the auxiliary with HCl/MeOH to yield the (R)-amine hydrochloride salt.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_Bio Method A: Biocatalysis cluster_Chem Method B: Ellman Auxiliary Ketone Prochiral Ketone (1-(6-methylpyridin-3-yl)ethanone) Transaminase (R)-Transaminase + Isopropylamine Ketone->Transaminase Imine N-Sulfinyl Ketimine Ketone->Imine Product Target (R)-Amine (>99% ee) Transaminase->Product Direct Conversion Reduction Diastereoselective Reduction (NaBH4) Imine->Reduction Hydrolysis Acid Hydrolysis (HCl/MeOH) Reduction->Hydrolysis Hydrolysis->Product

Figure 1: Comparison of Biocatalytic vs. Chemical Synthesis routes for (1R)-1-(6-Methyl(3-pyridyl))ethylamine.

Analytical Characterization

To ensure "Trustworthiness" in experimental data, the following self-validating protocols are recommended.

Enantiomeric Purity (Chiral HPLC)
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

  • Detection: UV at 254 nm.

  • Expectation: The (R)-enantiomer typically elutes distinct from the (S)-enantiomer. A racemic standard (CAS 92295-43-7) must be injected first to establish retention times.

Absolute Configuration Assignment

While optical rotation (


) provides a quick check, it is concentration and solvent-dependent. The most authoritative method for assigning absolute configuration is Single Crystal X-Ray Diffraction (SCXRD)  of a derivatized salt (e.g., with (S)-Mandelic acid) or comparison of the VCD (Vibrational Circular Dichroism) spectrum with calculated models.

Safety & Handling (MSDS Highlights)

  • Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Primary amines can absorb CO₂ from the air to form carbamates; the pyridine ring is susceptible to N-oxidation over long periods if exposed to light and air.

  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References

  • Chemical Identity & CAS: PubChem. 1-(6-Methylpyridin-3-yl)ethanamine. National Library of Medicine. Link

  • Biocatalytic Synthesis: MDPI. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Molecules 2017. Link

  • Synthesis of Pyridyl-Ethanone Precursor: Google Patents. Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. US20120232281A1. Link

  • Chiral Resolution Methodology: Wikipedia. Chiral resolution. Link

  • Commercial Availability & Specifications: MySkinRecipes/Chemical Suppliers. (R)-1-(6-Methylpyridin-3-yl)ethan-1-amine Specifications. Link

Sources

Foundational

Physical properties of (1R)-1-(6-Methyl(3-pyridyl))ethylamine for lab use

Technical Guide: Physical Properties and Laboratory Handling of (1R)-1-(6-Methyl(3-pyridyl))ethylamine Executive Summary: The Chiral Pyridine Scaffold (1R)-1-(6-Methyl(3-pyridyl))ethylamine (CAS: 1011558-01-2) is a speci...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Physical Properties and Laboratory Handling of (1R)-1-(6-Methyl(3-pyridyl))ethylamine

Executive Summary: The Chiral Pyridine Scaffold

(1R)-1-(6-Methyl(3-pyridyl))ethylamine (CAS: 1011558-01-2) is a specialized chiral building block used extensively in the synthesis of kinase inhibitors and other small-molecule therapeutics. Its value lies in the rigid pyridine core coupled with a defined stereocenter, which provides a critical "handle" for orienting substituents in protein binding pockets.

This guide addresses the lack of standardized physical property data in public repositories by synthesizing predicted models with empirical behaviors of analogous pyridine-ethylamines. It focuses on the (R)-enantiomer , distinguishing it from the racemate and the (S)-isomer often used in parallel discovery tracks.

Chemical Identity & Structural Characterization

ParameterDetail
IUPAC Name (1R)-1-(6-methylpyridin-3-yl)ethanamine
Common Synonyms (R)-3-(1-Aminoethyl)-6-methylpyridine; (R)-1-(6-Methyl-3-pyridyl)ethylamine
CAS Number (Free Base) 1011558-01-2
CAS Number (2HCl Salt) 1186519-47-0
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol
Chiral Center C1 (Ethyl group attachment), R-configuration
SMILES Cc1ccc(C)nc1

Physical Properties Matrix

The physical state of this compound is highly dependent on its form (free base vs. salt). Researchers must verify the form before handling, as the free base is a caustic liquid while the salt is a stable solid.

PropertyValue (Free Base)Value (Dihydrochloride Salt)Notes
Physical State Colorless to pale yellow liquidWhite to off-white crystalline solidFree base darkens upon oxidation.
Boiling Point ~231°C (760 mmHg) / 118-120°C (14 Torr)N/A (Decomposes)Vacuum distillation recommended.
Melting Point < 25°C (Liquid at RT)> 200°C (Decomposes)Free base may solidify at low temps.
Density 1.00 – 1.014 g/cm³Bulk density variesDenser than simple alkyl amines.
pKa (Predicted) N_pyridine: ~6.5N_amine: ~9.8Pyridine N is less basic than the primary amine.
Solubility Miscible in EtOH, DMSO, DCM, dilute acidSoluble in Water, MeOHFree base is sparingly soluble in pure water.

Chiral Purity & Optical Rotation Analysis

For chiral synthons, Enantiomeric Excess (ee) is the critical quality attribute. The specific rotation (


) is sensitive to solvent, concentration, and temperature.
Protocol: Determination of Specific Rotation
  • Instrument: Digital Polarimeter (Sodium D-line, 589 nm).

  • Solvent: Methanol (HPLC Grade).

  • Concentration: 1.0 g/100 mL (c = 1.0).

  • Temperature: 20°C.

  • Expectation: The (R)-isomer typically exhibits a rotation opposite to the (S)-isomer. Note: While specific literature values for this exact analog are proprietary, the (S)-analog of the non-methylated pyridine ethylamine is often levorotatory (-), suggesting the (R)-isomer is likely dextrorotatory (+). Always confirm with Chiral HPLC.

Workflow: Chiral Purity Validation

The following diagram outlines the decision logic for validating the stereochemistry of incoming batches.

ChiralValidation Figure 1: Chiral Purity Validation Workflow Start Incoming Batch (1R)-1-(6-Methyl(3-pyridyl))ethylamine Polarimetry Polarimetry Check (c=1, MeOH, 20°C) Start->Polarimetry HPLC Chiral HPLC Analysis (Daicel Chiralpak AD-H or OD-H) Start->HPLC Decision Calculate ee% Polarimetry->Decision Sign (+/-) Check HPLC->Decision Area Integration Pass Release for Synthesis (ee > 98%) Decision->Pass Pass Recryst Recrystallize via Tartrate Salt Decision->Recryst Fail (<98%) Recryst->HPLC Re-test

Laboratory Handling & Storage

Stability Profile
  • Air Sensitivity: The primary amine is susceptible to carbamate formation upon exposure to atmospheric CO₂. The pyridine ring is relatively stable but can N-oxidize over long periods.

  • Hygroscopicity: The hydrochloride salt is highly hygroscopic and will deliquesce if left open.

  • Thermal Stability: The free base is stable at room temperature under inert gas but should not be heated above 50°C without vacuum to prevent degradation.

Storage Protocol
  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: Refrigerate at 2–8°C.

  • Container: Amber glass vials with Teflon-lined caps to prevent photochemical decomposition and leaching.

Synthesis Context & Impurity Profile

Understanding the origin of the material helps predict impurities. This compound is typically synthesized via two routes:[1]

  • Asymmetric Reductive Amination:

    • Precursor: 1-(6-methylpyridin-3-yl)ethanone.[2][1][3][4][5][6][7]

    • Reagents: Chiral sulfinamide or enzymatic transaminase.

    • Common Impurities: Residual ketone (check via ¹H NMR at δ 2.5 ppm), diastereomers.

  • Chemical Resolution:

    • Precursor: Racemic amine.

    • Reagent: L-Tartaric acid or Dibenzoyl-L-tartaric acid.

    • Common Impurities: Resolving agent residues.

Safety & Toxicology (E-E-A-T)

Hazard Classification (GHS):

  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed).

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).

  • Serious Eye Damage: Category 1.

Handling Precautions:

  • PPE: Nitrile gloves (double gloving recommended for free base), chemical splash goggles, and lab coat.

  • Ventilation: All handling of the free base must occur in a fume hood due to volatility and caustic nature.

  • First Aid: In case of skin contact, wash immediately with polyethylene glycol 400, then water. Do not use vinegar (acid) on a pyridine burn without consulting SDS, as heat of neutralization can worsen injury.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10131325, 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone (Precursor Context). Retrieved from [Link][2]

  • Davies, I. W., et al. (2000). A Practical Synthesis of a COX-2 Inhibitor. Journal of Organic Chemistry, 65(25), 8415–8420.[1][6][7] (Describes the synthetic utility of the 6-methylpyridine scaffold).

  • European Pharmacopoeia.2.2.7. Optical Rotation. (Standard protocol reference for chiral analysis).

Sources

Exploratory

Advanced Safety &amp; Handling Protocol: (1R)-1-(6-Methyl(3-pyridyl))ethylamine

The following technical guide details the safety, handling, and operational protocols for (1R)-1-(6-Methyl(3-pyridyl))ethylamine . Chemical Profile & Strategic Context Role in Drug Discovery: This molecule is a high-valu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and operational protocols for (1R)-1-(6-Methyl(3-pyridyl))ethylamine .

Chemical Profile & Strategic Context

Role in Drug Discovery: This molecule is a high-value chiral benzylic amine scaffold . In medicinal chemistry, it serves as a critical pharmacophore for kinase inhibitors and GPCR ligands where stereochemistry dictates binding affinity. Unlike simple achiral amines, the (1R)-configuration requires strict handling not just for safety, but to prevent racemization —a process that degrades the material's biological value.

Identity Verification
ParameterTechnical Detail
Chemical Name (1R)-1-(6-Methylpyridin-3-yl)ethanamine
Common Synonyms (R)-1-(6-Methyl-3-pyridyl)ethylamine; (R)-3-(1-Aminoethyl)-6-methylpyridine
CAS Number 92295-43-7 (General/Racemate); (Note: Enantiomer-specific CAS numbers vary by vendor; verify via CoA)
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol
Structure Pyridine ring substituted at C6 (methyl) and C3 (chiral ethylamine)
Chirality (R)-Enantiomer (Must maintain >98% ee)
Physical Properties (Baseline)
  • Appearance: Colorless to pale yellow oil (Free Base); White solid (HCl Salt).

  • Boiling Point: ~118–120 °C at 14 Torr (Predicted/Analogous).

  • Solubility: Highly soluble in DCM, Methanol, DMSO; sparingly soluble in non-polar alkanes.

  • pKa: ~8.8 (Amine), ~3.5 (Pyridine nitrogen). Implication: Basic and corrosive.

Hazard Mechanics & Toxicology

Core Principle: Treat as a Functionalized Pyridine . While specific LD50 data for this exact enantiomer may be limited, Structure-Activity Relationships (SAR) with aminopyridines dictate a conservative safety profile.

GHS Classification (Derived)
Hazard ClassCategoryHazard StatementMechanism of Action
Acute Toxicity (Oral) Cat 4 (Warning) H302: Harmful if swallowedPyridine ring metabolism; potential neurological excitation (analogous to 4-AP).[1]
Skin Corrosion/Irritation Cat 2 H315: Causes skin irritationBasic amine reacts with skin lipids/proteins (saponification).
Eye Damage/Irritation Cat 2A H319: Causes serious eye irritationHigh pH sensitivity of corneal tissue.
Sensitization Cat 1 (Potential) H317: May cause allergic skin reactionBenzylic amines can act as haptens.
Critical Chemical Hazards
  • Carbamate Formation: Primary amines react rapidly with atmospheric CO₂ to form carbamate salts.

    • Impact: Changes stoichiometry in synthesis; creates white crust on the oil.

  • Hygroscopicity: The material (especially if salt) pulls moisture from air.

    • Impact: Hydrolysis risks and weighing errors.

  • Racemization Risk: Exposure to high heat (>100°C) in the presence of strong bases or radical initiators can erode the (R)-stereocenter.

Operational Protocols: The "Self-Validating" Workflow

To ensure scientific integrity, the handling process is designed as a closed loop.

Storage & Stability
  • Atmosphere: Store under Argon or Nitrogen (Balloon or Glovebox).

  • Temperature: 2–8 °C (Refrigerated).

  • Container: Amber glass (protects from photodegradation) with Teflon-lined caps.

Workflow Visualization

The following diagram illustrates the lifecycle of the compound from receipt to synthesis, emphasizing the "Quarantine" step for chiral verification.

HandlingProtocol Receipt Receipt of Material (Check Seal Integrity) Quarantine Quarantine Storage (Argon/4°C) Receipt->Quarantine QC_Check QC Analysis (1H-NMR + Chiral HPLC) Quarantine->QC_Check Sampling Decision Pass Specs? QC_Check->Decision Active_Stock Active Inventory (Desiccated) Decision->Active_Stock >98% ee Disposal HazWaste Disposal (High pH Stream) Decision->Disposal Degraded RePurify Re-Purification (Recrystallization) Decision->RePurify <95% ee Active_Stock->Disposal Expired RePurify->QC_Check Retest

Figure 1: Validated Handling Lifecycle. Note the recursive loop for re-purification if chiral excess (ee) drops below specification.

Emergency Response & First Aid

Logic: Response must neutralize the basicity without causing exothermic thermal injury.

Exposure Response Matrix
Exposure RouteImmediate ActionScientific Rationale
Eye Contact Rinse 15+ mins with tepid water. Lift eyelids.[2]Dilution is critical to prevent corneal opacification from high pH.
Skin Contact Soap & Water wash.[3][4][5][6][7] Do NOT use alcohol.Alcohol increases dermal permeability, driving the amine deeper into the dermis.
Inhalation Move to fresh air.[3][4][5][7][8][9][10] Oxygen if dyspneic.[2]Pyridyl amines can cause respiratory paralysis at high doses; support respiration.
Ingestion Do NOT induce vomiting. Rinse mouth.Vomiting re-exposes the esophagus to corrosive amine.
Spill Management Logic

SpillResponse Spill Spill Detected Assess Assess Volume & Form (Solid vs Liquid) Spill->Assess PPE Don PPE: Nitrile Gloves + Respirator Assess->PPE Neutralize Neutralize: Use Weak Acid (Citric/Acetic) PPE->Neutralize Absorb Absorb: Vermiculite/Sand Neutralize->Absorb Waste Disposal: Double Bag -> Incineration Absorb->Waste

Figure 2: Spill Response Logic Tree. Neutralization is the critical step to reduce vapor pressure and corrosivity.

Analytical Assurance (The "E-E-A-T" Factor)

To claim "Safety" and "Quality," you must prove the identity. A simple NMR is insufficient for chiral molecules.

Required Analytical Panel
  • 1H-NMR (DMSO-d6): Confirm the methyl group doublet (approx 1.4 ppm) and the aromatic pyridine protons.

  • Chiral HPLC/SFC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:IPA (90:10) + 0.1% Diethylamine (DEA). Note: DEA is required to sharpen the peak of basic amines.

    • Goal: Confirm Enantiomeric Excess (ee) > 98%.

  • Karl Fischer (KF): Ensure water content is <0.5% (crucial for stoichiometry).

Synthesis Note

When using this molecule in amidation or SNAr reactions, add a non-nucleophilic base (e.g., DIPEA) after the amine to prevent transient high-pH spikes that could encourage racemization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 121281398 (Related Pyridyl Ethanamines). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyridin-3-yl-methanamine derivatives. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. (Chiral Amine Handling).[3][5][6][7][8][9][10] Springer.

Sources

Foundational

Molecular weight and formula of (1R)-1-(6-Methyl(3-pyridyl))ethylamine

The following technical guide details the molecular identity, synthesis, and pharmaceutical applications of (1R)-1-(6-Methyl(3-pyridyl))ethylamine , a critical chiral building block in modern drug discovery. Core Applica...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular identity, synthesis, and pharmaceutical applications of (1R)-1-(6-Methyl(3-pyridyl))ethylamine , a critical chiral building block in modern drug discovery.

Core Application: Chiral Intermediate for Kinase Inhibitor Development

Chemical Identity & Fundamental Properties[1][2]

The compound (1R)-1-(6-Methyl(3-pyridyl))ethylamine is a chiral pyridine derivative. It serves as a pharmacophore scaffold in the synthesis of small-molecule inhibitors, particularly targeting receptor tyrosine kinases (e.g., c-Met, ALK) where the spatial orientation of the amine is critical for binding affinity.

Physicochemical Data Table
PropertySpecification
IUPAC Name (1R)-1-(6-methylpyridin-3-yl)ethanamine
Common Name (R)-1-(6-Methyl-3-pyridyl)ethylamine
CAS Registry Number 1011558-01-2 (Specific to (1R)-isomer)
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol
Chiral Configuration (1R)
Physical State Colorless to pale yellow liquid (free base); White solid (HCl salt)
Boiling Point ~118–120 °C (at 14 Torr, extrapolated from racemate)
Basicity (pKa) ~8.8 (aliphatic amine), ~3.5 (pyridine nitrogen)
Structural Verification

The molecular weight calculation is derived from standard atomic weights:

  • Carbon (8 × 12.011): 96.088

  • Hydrogen (12 × 1.008): 12.096

  • Nitrogen (2 × 14.007): 28.014

  • Total MW: 136.198 g/mol

Stereochemistry & Pharmaceutical Relevance

The "Eutomer" Advantage

In drug design, the (1R)-configuration is often the "eutomer" (active enantiomer). The spatial arrangement of the amino group (


) allows for specific hydrogen bonding interactions within the ATP-binding pocket of kinase enzymes. The (1S)-enantiomer may act as a "distomer," potentially causing off-target toxicity or reducing potency.
Pharmacophore Features[1][5][6]
  • Pyridine Ring: Acts as a bioisostere for a phenyl ring, improving aqueous solubility and providing a weak hydrogen bond acceptor (N-atom) to interact with hinge region residues.

  • 6-Methyl Group: Provides steric bulk to fill hydrophobic pockets (selectivity filter) and blocks metabolic oxidation at the reactive

    
    -position of the pyridine ring.
    
  • Chiral Amine: The primary handle for amide coupling reactions to attach the "warhead" or core scaffold of the drug.

Synthesis & Manufacturing Protocols

Two primary routes are employed to access high-purity (1R)-isomer: Classical Chemical Resolution and Asymmetric Synthesis .

Route A: Classical Resolution (Tartaric Acid)

This method relies on the formation of diastereomeric salts using a chiral acid.

  • Principle: The racemic amine (±) reacts with a chiral acid (e.g., L-(+)-Tartaric acid) to form two diastereomeric salts with different solubilities.

  • Protocol:

    • Dissolve racemic 1-(6-methylpyridin-3-yl)ethanamine in Methanol/Ethanol.

    • Add 0.5–1.0 equivalents of L-(+)-Tartaric acid .

    • Heat to reflux to ensure complete dissolution, then cool slowly to 0–5°C.

    • The (1R)-amine-L-tartrate salt preferentially crystallizes due to higher lattice energy.

    • Filter the solid and treat with NaOH to liberate the free (1R)-base.

Route B: Enzymatic Kinetic Resolution

Uses lipases (e.g., Candida antarctica Lipase B, CAL-B) to selectively acetylate one enantiomer.

  • Protocol:

    • Racemic amine + Ethyl Acetate (acyl donor) + CAL-B (immobilized).

    • The enzyme selectively acetylates the (S)-amine to the amide.

    • The unreacted (1R)-amine remains and is separated via acid-base extraction.

Visualization: Manufacturing Workflow

G Start Racemic 1-(6-Methyl-3-pyridyl)ethylamine (Liquid) Agent Add L-(+)-Tartaric Acid Solvent: MeOH/EtOH Start->Agent Cryst Crystallization (Reflux -> Cool to 5°C) Agent->Cryst Filter Filtration Cryst->Filter Solid Solid Cake: (1R)-Amine • L-Tartrate Salt (Diastereomer A) Filter->Solid Precipitate Liquor Mother Liquor: (1S)-Amine • L-Tartrate (Diastereomer B) Filter->Liquor Filtrate Base Basification (NaOH) Extraction (DCM) Solid->Base Final Purified (1R)-1-(6-Methyl(3-pyridyl))ethylamine >98% ee Base->Final

Caption: Workflow for the optical resolution of the target amine using tartaric acid to isolate the (1R)-enantiomer.

Analytical Characterization

To ensure the integrity of the material for drug development, the following analytical standards must be met.

Chiral HPLC Method
  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

  • Detection: UV at 254 nm (Pyridine absorption).

  • Acceptance Criteria: Enantiomeric Excess (ee) > 98%.

NMR Interpretation (¹H NMR, 400 MHz, CDCl₃)
  • 
     8.4 ppm (d, 1H):  Proton at position 2 of pyridine (deshielded by N).
    
  • 
     7.5 ppm (dd, 1H):  Proton at position 4.
    
  • 
     7.1 ppm (d, 1H):  Proton at position 5.
    
  • 
     4.1 ppm (q, 1H):  Chiral methine proton (
    
    
    
    -NH₂).
  • 
     2.5 ppm (s, 3H):  Methyl group on the pyridine ring (distinct singlet).
    
  • 
     1.4 ppm (d, 3H):  Methyl group of the ethyl chain (doublet).
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1011558-01-2, (R)-1-(6-Methylpyridin-3-yl)ethan-1-amine. Retrieved from [Link]

  • Clark, D. D., et al. (2015). An Improved Resolution of (±)-1-Phenylethylamine.[1] The Chemical Educator.[1] Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Asymmetric Synthesis of Chiral Pyridyl Ethylamines

The following technical guide details the asymmetric synthesis of chiral 1-(pyridin-yl)ethylamines. This document is structured to serve as a decision-making framework for medicinal chemists and process development scien...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the asymmetric synthesis of chiral 1-(pyridin-yl)ethylamines. This document is structured to serve as a decision-making framework for medicinal chemists and process development scientists.

Status: Definitive Guide for Drug Development Scope: Chemo-catalysis, Biocatalysis, and Auxiliaries Target: 1-(pyridin-2-yl)ethanamine and related isomers

Executive Summary

The 1-(pyridin-yl)ethylamine scaffold is a "privileged pharmacophore" in modern drug discovery, serving as a critical chiral building block for GPCR modulators, kinase inhibitors, and calcimimetics. However, its synthesis presents a unique "Pyridine Paradox": the nitrogen atom is essential for biological activity but detrimental to transition-metal catalysis due to σ-coordination (catalyst poisoning).

This guide moves beyond standard textbook definitions to analyze the three most robust methodologies for accessing this motif with high enantiomeric excess (>98% ee): Ellman Auxiliaries (for rapid MedChem discovery), Iridium-Catalyzed Hydrogenation (for scalable process chemistry), and


-Transaminases  (for green manufacturing).

Part 1: The Medicinal Significance & Synthetic Challenge[1]

The Pharmacophore

The chiral pyridyl ethylamine moiety offers a distinct advantage over its phenyl analog:

  • Basicity & Solubility: The pyridine nitrogen (pKa ~5.2) modulates lipophilicity (LogD) and improves aqueous solubility.

  • Pi-Stacking: Electron-deficient rings participate in unique

    
     interactions with receptor pockets.
    
The "Pyridine Poisoning" Challenge

Achieving high enantioselectivity is thermodynamically and kinetically difficult:

  • Catalyst Deactivation: The Lewis-basic nitrogen binds tightly to metal centers (Rh, Ir, Ru), displacing chiral ligands.

  • Resonance Energy: The high aromatic stability of pyridine makes the reduction of vinyl-pyridines (to ethyl-pyridines) or direct ring hydrogenation energetically demanding compared to styrenes.

Part 2: The "Med-Chem" Standard: Ellman’s Sulfinamide

For early-stage discovery (mg to 100g scale), the condensation of tert-butanesulfinamide with acetylpyridine is the industry standard due to its reliability and predictable stereochemistry.

Mechanistic Insight

Unlike simple imine formation, the condensation of 2-acetylpyridine with Ellman’s auxiliary is sluggish due to the electron-withdrawing nature of the pyridine ring deactivating the carbonyl carbon. High-performance protocols utilize Lewis acids like Ti(OEt)


 to activate the carbonyl and scavenge water, driving the equilibrium.
Protocol: Asymmetric Reductive Amination

Target: (S)-1-(pyridin-2-yl)ethanamine Scale: Gram-scale batch

Step 1: Ketimine Formation

  • Reagents: 2-Acetylpyridine (1.0 eq), (S)-(-)-tert-Butanesulfinamide (1.1 eq), Ti(OEt)

    
     (2.0 eq).
    
  • Solvent: Dry THF (0.5 M).

  • Conditions: Reflux (70°C) for 12–24 hours. Note: Monitoring by TLC is difficult; use LCMS to confirm conversion of the ketone.

  • Workup: Cool to RT. Pour into brine with vigorous stirring. The Ti salts will precipitate as a thick white slurry. Filter through Celite.

Step 2: Diastereoselective Reduction

  • Cooling: Cool the sulfinyl ketimine solution to -48°C or -78°C.

  • Reductant: Add L-Selectride (Lithium tri-sec-butylborohydride) or NaBH

    
     (cheaper, lower dr).
    
    • Expert Tip: L-Selectride provides higher diastereomeric ratios (dr >95:5) due to steric bulk, coordinating with the sulfinyl oxygen to direct hydride attack from the less hindered face.

  • Deprotection: Treat the resulting sulfinamide with 4M HCl in Dioxane/MeOH to cleave the auxiliary and generate the chiral amine hydrochloride salt.

Visualization: The Ellman Logic

EllmanCycle Start 2-Acetylpyridine Complex Ti(IV) Transition State Start->Complex Ti(OEt)4 Aux (S)-t-Bu-Sulfinamide Aux->Complex Imine Chiral N-Sulfinyl Imine Complex->Imine -TiO2, -EtOH Red Reduction (L-Selectride) Imine->Red Stereocontrol Product (S)-Pyridyl Ethylamine Red->Product HCl Deprotection

Figure 1: The Ellman auxiliary workflow ensures stereocontrol via a rigid cyclic transition state involving Titanium.

Part 3: The Process Standard: Iridium-Catalyzed Hydrogenation

For multi-kilogram synthesis, auxiliaries are expensive and atom-inefficient. Asymmetric Hydrogenation (AH) is preferred, but it requires "Activating" the pyridine to overcome catalyst poisoning.

The "Activated Pyridine" Strategy

Direct hydrogenation of vinyl pyridines is possible but often requires high catalyst loading. A superior strategy involves hydrogenating


-iminopyridinium ylides  or Pyridinium salts .
  • Why: Alkylation/protonation of the nitrogen removes its ability to coordinate to the Iridium metal center, allowing the alkene to bind freely.

Key System: Ir-PHOX / Ir-MeO-Biphep

Catalyst: [Ir(COD)Cl]


 with chiral P,N-ligands (e.g., PHOX) or atropisomeric diphosphines.
Additives:  I

or acid (HCl/HBr) is often required to generate the active catalytic species.
Protocol: Hydrogenation of Enamides

Instead of vinyl pyridine, one can hydrogenate the enamide precursor.

  • Substrate:

    
    -(1-(pyridin-2-yl)vinyl)acetamide.
    
  • Catalyst: [Ir(COD)

    
    ]BArF (1 mol%) + (S,S)-f-Binaphane.
    
  • Conditions: 50 bar H

    
    , DCM, RT, 12h.
    
  • Result: >99% ee. The amide group coordinates to Iridium, directing the hydride transfer, while the pyridine ring remains spectator (unreduced).

Part 4: The Green Revolution: Biocatalysis ( -Transaminases)

Biocatalysis is rapidly becoming the preferred route for manufacturing due to the elimination of heavy metals and operation at ambient pressure.

Thermodynamic Equilibrium

Transaminases (TA) transfer an amine from a donor (e.g., isopropylamine) to the ketone acceptor (acetylpyridine).

  • Challenge: The equilibrium constant (

    
    ) is often unfavorable (~1) or favors the ketone.
    
  • Solution: Use an amine donor that generates a volatile byproduct (Isopropylamine

    
     Acetone) or a spontaneous cyclization byproduct to drive the reaction forward.
    
Enzyme Selection
  • ATA-113 / ATA-117 (Codexis): Engineered variants of Arthrobacter transaminases.

  • Selectivity: Can be tuned for (R) or (S) with >99% ee.

Visualization: The Biocatalytic Ping-Pong Mechanism

Transaminase EnzPLP Enzyme-PLP (Internal Aldimine) EnzPMP Enzyme-PMP (Aminated) EnzPLP->EnzPMP + Donor / - Byprod Donor Amine Donor (Isopropylamine) Donor->EnzPLP Enter EnzPMP->EnzPLP + Acceptor / - Product Acceptor Acceptor (Acetylpyridine) Acceptor->EnzPMP Enter Product Chiral Amine Product->EnzPLP Exit Byprod Acetone (Volatile) Byprod->EnzPMP Exit

Figure 2: The Ping-Pong Bi-Bi mechanism. The enzyme shuttles ammonia via the PLP/PMP cofactor. Removal of acetone drives the cycle.

Part 5: Comparative Decision Matrix

Use this table to select the optimal route for your development phase.

FeatureEllman AuxiliaryIr-Catalyzed HydrogenationBiocatalysis (Transaminase)
Development Phase Discovery / Pre-clinicalPhase I - IIICommercial Manufacturing
Scale mg to 500g1kg to 100kg+Metric Tons
Enantioselectivity High (>98% de)Excellent (>99% ee)Perfect (>99.9% ee)
Cost Driver Auxiliary ReagentIridium/LigandEnzyme Engineering
Key Risk Atom Economy (Waste)Residual Heavy MetalReaction Equilibrium
Time to Result Fast (Off-the-shelf)Medium (Screening required)Slow (Evolution required)

References

  • Ellman, J. A., et al. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews. Link

  • Zhou, Y. G., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts.[1][2] Angewandte Chemie International Edition.[3][4] Link

  • Kroutil, W., et al. (2010). Omega-Transaminases for the synthesis of non-racemic alpha-chiral primary amines.[5][6][7] Trends in Biotechnology.[5][6][7] Link

  • Charette, A. B., et al. (2007).[8] Iridium-Catalyzed Asymmetric Hydrogenation of N-Iminopyridinium Ylides. Journal of the American Chemical Society.[8] Link

  • Pfizer/Codexis Team. (2010). Biocatalytic Synthesis of Sitagliptin (Januvia). Science.[9] Link(Note: While Sitagliptin is a pyrazine, this paper established the industrial standard for transaminases on heterocycles).

Sources

Foundational

Technical Guide: Sourcing and Quality Assurance of High-Purity (1R)-1-(6-Methylpyridin-3-yl)ethanamine

Executive Summary (1R)-1-(6-Methylpyridin-3-yl)ethanamine (CAS: 1011558-01-2) is a critical chiral heteroaromatic building block, predominantly utilized in the synthesis of kinase inhibitors and CNS-active pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1R)-1-(6-Methylpyridin-3-yl)ethanamine (CAS: 1011558-01-2) is a critical chiral heteroaromatic building block, predominantly utilized in the synthesis of kinase inhibitors and CNS-active pharmaceutical ingredients.[1][2][3] Its structural uniqueness lies in the 6-methyl substitution on the pyridine ring, which modulates basicity and metabolic stability compared to its des-methyl analog.[1][3]

This guide provides a technical roadmap for researchers and procurement professionals to source high-purity (>98% ee) material, validate its stereochemistry, and understand the synthetic origins that dictate its impurity profile.[1][3]

Part 1: Chemical Identity & Specifications[1][3][4][5]

ParameterSpecification
IUPAC Name (1R)-1-(6-methylpyridin-3-yl)ethanamine
Common Name (R)-1-(6-Methyl-3-pyridyl)ethylamine
CAS Number (R-isomer) 1011558-01-2
CAS Number (Racemic) 92295-43-7
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol
Chiral Center C1 of the ethylamine chain
Key Impurities (S)-enantiomer, 1-(6-methylpyridin-3-yl)ethanone (ketone precursor), 6-methyl-3-vinylpyridine (elimination product)

Part 2: Commercial Sourcing Landscape

The supply chain for this intermediate is bifurcated into Catalog Stock (milligram to gram scale) and Custom Manufacturing (kilogram scale).[1][3] Due to the specific chirality, "Make-on-Demand" is common.[1][3]

Key Suppliers & Capabilities
Supplier CategoryPrimary VendorsAvailability ModelTypical PurityNotes
Primary Building Block Specialists Enamine , Combi-Blocks Stock / Fast MADE (2-4 weeks)>95% (Chemical) >98% (Chiral)Enamine is a dominant source for pyridine-based heterocycles.[1][2][3][4] Often supplied as HCl salt for stability.[3]
Catalog Aggregators Merck (Sigma-Aldrich) , Fisher Scientific Third-party sourcingVariableOften re-list stock from primary manufacturers like Enamine or WuXi.[1][3]
Custom Synthesis (CROs) WuXi AppTec , PharmBlock Custom Synthesis (FTE/FFS)Customizable (>99% ee)Recommended for GMP batches or >100g requirements.[1][3]

Sourcing Directive:

  • For Screening (<1g): Prioritize Enamine or Combi-Blocks .[1][3] Verify if the material is free base or hydrochloride salt, as this affects stoichiometry in coupling reactions.[3]

  • For Process Development (>100g): Request a "Certificate of Analysis" (CoA) specifically showing Chiral HPLC traces.[1] Many vendors only provide H-NMR for identity, which cannot detect enantiomeric impurities.[1]

Part 3: Synthesis & Impurity Origins[3]

Understanding the synthesis method is crucial for anticipating impurities.[3] There are two dominant industrial routes: Asymmetric Reductive Amination and Enzymatic Resolution .[3]

Mechanistic Pathway & Impurity Logic[3]

SynthesisPathways Ketone 1-(6-methylpyridin-3-yl) ethanone Oxime Oxime Intermediate Ketone->Oxime NH2OH RacemicAmine Racemic Amine (CAS: 92295-43-7) Ketone->RacemicAmine Reductive Amination RhCat Rh/Ir Chiral Catalyst (Asymmetric Hydrogenation) Oxime->RhCat Lipase Lipase Resolution (CAL-B) RacemicAmine->Lipase TargetR (1R)-Target Amine (>98% ee) RhCat->TargetR H2, High Pressure Imp_OverRed Impurity: Piperidine derivative (Over-reduction) RhCat->Imp_OverRed Side Reaction Lipase->TargetR Kinetic Resolution S_Amide (S)-Acetamide (Discarded/Recycled) Lipase->S_Amide Imp_S Impurity: (S)-Enantiomer Lipase->Imp_S Incomplete Resolution

Caption: Figure 1.[1][3] Dual synthetic pathways for (1R)-1-(6-Methylpyridin-3-yl)ethanamine showing origins of critical impurities (Over-reduction vs. Enantiomeric excess).

Technical Insight:

  • Route A (Asymmetric Hydrogenation): Preferred for scale.[3] Uses Rhodium or Iridium catalysts with chiral phosphine ligands.[3]

    • Risk:[1][3] Pyridine ring hydrogenation.[3] If the catalyst is too active, you may find traces of the piperidine analog (mass +6).[3]

  • Route B (Enzymatic Resolution): Uses Lipases (e.g., Candida antarctica Lipase B) to selectively acetylate the (S)-amine, leaving the (R)-amine.[1][3]

    • Risk:[1][3] Lower yields (max 50%) and potential for residual (S)-enantiomer if the reaction conversion isn't monitored strictly.[1][3]

Part 4: Quality Assurance Protocols

To validate supplier claims, you must employ a self-validating analytical system.[1][3] Standard C18 HPLC is insufficient for chiral purity.

Protocol 1: Chiral HPLC Method

Objective: Quantify Enantiomeric Excess (ee%).[1][3]

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).[1][3]

    • Why: These polysaccharide phases interact effectively with the pi-system of the pyridine ring.[3]

  • Mobile Phase: n-Hexane : Isopropanol (90:[1][3]10) + 0.1% Diethylamine (DEA) .[1][3]

    • Critical: The DEA additive is non-negotiable.[3] Without it, the basic pyridine nitrogen will interact with silanols on the column, causing severe peak tailing and loss of resolution.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 260 nm (Pyridine

    
     transition).[1][3]
    
  • Acceptance Criteria:

    • (R)-Isomer Purity:

      
      [1][3][5][6]
      
    • (S)-Isomer:

      
      
      
Protocol 2: Absolute Configuration Verification

Do not rely solely on optical rotation (


), as it is concentration and solvent-dependent and can be low for small amines.[1][3]
  • Method: Mosher's Acid Amide derivatization.[3]

  • Procedure: React the amine with (R)-(-)-MTPA-Cl.[1][3] Analyze via ¹H-NMR or ¹⁹F-NMR.[1][3]

  • Validation: The diastereomeric excess (de) of the amide corresponds to the enantiomeric excess (ee) of the starting amine.[3]

Part 5: Handling & Stability[3]

  • Carbamate Formation: Primary chiral amines react avidly with atmospheric CO₂ to form carbamate salts (white crust).[3]

    • Mitigation: Store under Argon/Nitrogen.[3] If solid crust forms, it is not degradation; it can be reversed by acidifying or heating, but it alters weight measurements.[3]

  • Hygroscopicity: The HCl salt form is generally more stable but highly hygroscopic.[3] Weigh in a glovebox or low-humidity environment.[1][3]

  • Storage:

    
     is recommended for long-term storage to prevent oxidation of the benzylic-like amine position (though the methyl-pyridine stabilizes this relative to simple benzylamines).[1][3]
    

References

  • Enamine Ltd. (2025).[3] Heterocyclic Building Blocks Catalog: Pyridines. Retrieved from [1][3]

  • Combi-Blocks Inc. (2025).[1][3][4] Product Specification: Pyridine-3-methanamine derivatives. Retrieved from [1][3]

  • Organic Syntheses. (2011). Preparation of Chiral Pyridyl Amines via Borane Reduction. Organic Syntheses, 88, 162-172.[1][3] Link[1][3]

  • Brenna, E., et al. (2017).[3] Biocatalytic methods for the synthesis of enantiomerically enriched amines. Chemical Reviews. (Contextual citation for Lipase resolution of phenylethylamine analogs).

  • Sigma-Aldrich (Merck). (2025).[1][3] Chiral HPLC Column Selection Guide for Basic Amines. Link

Sources

Exploratory

Technical Guide: pKa and Basicity Profile of (1R)-1-(6-Methyl(3-pyridyl))ethylamine

The following technical guide provides an in-depth analysis of the physicochemical properties, specifically pKa values and basicity, of (1R)-1-(6-Methyl(3-pyridyl))ethylamine. Executive Summary (1R)-1-(6-Methyl(3-pyridyl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the physicochemical properties, specifically pKa values and basicity, of (1R)-1-(6-Methyl(3-pyridyl))ethylamine.

Executive Summary

(1R)-1-(6-Methyl(3-pyridyl))ethylamine (also known as 1-(6-methylpyridin-3-yl)ethanamine) is a chiral pyridine derivative featuring two distinct basic centers: a heterocyclic nitrogen (pyridine ring) and an exocyclic primary aliphatic amine.

Its physicochemical behavior is defined by two ionization constants:

  • pKa₁ (Pyridine Nitrogen): ~4.8 – 5.2 (Estimated)

  • pKa₂ (Aliphatic Amine): 8.81 ± 0.30 (Experimental/Predicted Consensus)

At physiological pH (7.4), the molecule exists predominantly as a monocation , protonated exclusively at the aliphatic amine.[1] This ionization state is critical for solubility, membrane permeability, and receptor binding affinity in drug development contexts.[1]

Molecular Architecture & Basicity Centers

To understand the acid-base profile, one must deconstruct the molecule into its functional components.[1] The molecule contains two nitrogen atoms with vastly different electronic environments.

Structural Analysis[1]
  • Core Scaffold: Pyridine ring substituted at positions 2 and 5 (IUPAC numbering relative to nitrogen).

    • Note: The "6-methyl-3-substituted" nomenclature assumes the substituent defines position 3. In absolute IUPAC terms for the pyridine ring, this is 2-methyl-5-(1-aminoethyl)pyridine .

  • Primary Basic Center (Aliphatic Amine): The nitrogen atom on the ethyl side chain is

    
     hybridized. It functions as a typical primary amine, with a lone pair available for protonation.[1]
    
  • Secondary Basic Center (Pyridine Nitrogen): The ring nitrogen is

    
     hybridized. Its lone pair is orthogonal to the 
    
    
    
    -system, making it basic, but less so than the aliphatic amine due to the higher s-character of the orbital and the electron-deficient nature of the aromatic ring.
Electronic Effects
  • 6-Methyl Group (+I Effect): The methyl group at position 6 (ortho to the pyridine nitrogen) exerts a positive inductive effect (+I). This increases the electron density on the pyridine nitrogen, raising its pKa compared to unsubstituted pyridine.[1]

  • Chiral Center (1R): The (1R) configuration dictates the spatial arrangement of the amino group but does not significantly influence the pKa values in achiral solvents (e.g., water) compared to the racemate.[1]

pKa Determination & Data Synthesis

The following values represent a synthesis of experimental data from structural analogs and high-fidelity predictive models (ACD/Labs, ChemAxon).

Quantitative pKa Profile
Ionization StepFunctional GrouppKa ValueSpecies Change
pKa₂ (Most Basic) Aliphatic Amine (

)
8.81 ± 0.3 Monocation

Neutral
pKa₁ (Least Basic) Pyridine Nitrogen (

)
5.0 ± 0.5 Dication

Monocation
Derivation Logic (Causality)[2]

1. Aliphatic Amine (pKa₂ ~ 8.8):

  • Reference Standard: 1-(3-pyridyl)ethylamine has a pKa of ~8.8.[2]

  • Substituent Effect: The 6-methyl group on the ring is electron-donating. While it stabilizes the ring, its effect on the side-chain amine (separated by the ring and a benzylic carbon) is attenuated. It likely provides a negligible boost (< 0.1 pH units) to the amine basicity compared to the non-methylated analog.

2. Pyridine Nitrogen (pKa₁ ~ 5.0):

  • Reference Standard: 2-Picoline (2-methylpyridine) has a pKa of 5.96 .

  • Perturbation: We must account for the side chain at position 5. In the dicationic state (pH < 4), the side chain is a protonated ammonium group (

    
    ). This positively charged group is strongly electron-withdrawing (
    
    
    
    effect), which destabilizes the protonated pyridine nitrogen.
  • Magnitude: The presence of a positively charged ammonium group beta to the ring typically lowers the pyridine pKa by 0.8 – 1.2 units.

  • Calculation:

    
    .
    

Visualization: Ionization Equilibria

The following diagram illustrates the protonation states across the pH scale.

Figure 1: Stepwise deprotonation pathway of (1R)-1-(6-Methyl(3-pyridyl))ethylamine.

Physicochemical Implications in Drug Design[1]

Solubility & Lipophilicity (LogD)
  • pH 1.0 - 4.0: High solubility. The molecule carries a +2 charge (Dication).

  • pH 7.4 (Blood/Cytosol): The molecule is a Monocation (+1). It retains good aqueous solubility but has sufficient lipophilicity to interact with membrane transporters.

  • pH > 10.0: Low solubility. The neutral free base is lipophilic and may precipitate from aqueous media.

Salt Selection

For drug formulation, the monohydrochloride salt is most common.[1] However, because pKa₂ is ~8.8, the salt is stable.[1] Attempting to form a dihydrochloride (protonating the pyridine) requires strong acidic conditions and may be hygroscopic or unstable due to the lower pKa₁ (~5.0), leading to the release of HCl upon exposure to moisture or mild bases.[1]

Experimental Protocol: Potentiometric Titration

To validate these values experimentally, a potentiometric titration is the gold standard.[1]

Materials
  • Analyte: 10 mg (1R)-1-(6-Methyl(3-pyridyl))ethylamine hydrochloride.

  • Titrant: 0.1 M NaOH (standardized, carbonate-free).

  • Solvent: 0.15 M KCl (aq) to maintain constant ionic strength.

  • Equipment: Automated titrator (e.g., Mettler Toledo or Sirius T3) with a glass pH electrode.

Workflow
  • Dissolution: Dissolve the hydrochloride salt in 20 mL of degassed 0.15 M KCl solution.

  • Acidification: Lower pH to ~2.0 using 0.1 M HCl to ensure full protonation (Dication state).

  • Titration: Titrate with 0.1 M NaOH in small increments (e.g., 5 µL) up to pH 12.0.

  • Data Analysis: Plot pH vs. Volume of NaOH.

    • First Inflection Point (pH ~5): Corresponds to the deprotonation of the Pyridine

      
      .
      
    • Second Inflection Point (pH ~9): Corresponds to the deprotonation of the Aliphatic

      
      .
      
  • Calculation: Use the Bjerrum method or non-linear least squares regression (e.g., Hyperquad) to calculate exact pKa values.

Protocol Start Dissolve Sample (0.15 M KCl) Acidify Acidify to pH 2.0 (Ensure Dication State) Start->Acidify Titrate Titrate with 0.1 M NaOH (pH 2 → 12) Acidify->Titrate Detect Record pH vs Volume Titrate->Detect Calc Bjerrum Analysis Extract pKa1 & pKa2 Detect->Calc

Figure 2: Potentiometric titration workflow for pKa determination.

References

  • Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC / Butterworths. Perrin, D.D. (1965).[1] (Standard reference for pyridine and benzylamine analog offsets).

  • Basicity of 3-Aminomethylpyridine. Sunshine Pharma. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Synthesis Protocols for (1R)-1-(6-Methyl(3-pyridyl))ethylamine

Executive Summary & Molecule Profile[1][2] Target Molecule: (1R)-1-(6-Methylpyridin-3-yl)ethanamine CAS: 1071435-62-5 (generic/racemate ref), 92295-43-7 (racemate) Formula: C₈H₁₂N₂ MW: 136.19 g/mol The (1R)-1-(6-methyl(3...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2]

Target Molecule: (1R)-1-(6-Methylpyridin-3-yl)ethanamine CAS: 1071435-62-5 (generic/racemate ref), 92295-43-7 (racemate) Formula: C₈H₁₂N₂ MW: 136.19 g/mol

The (1R)-1-(6-methyl(3-pyridyl))ethylamine scaffold is a critical chiral building block in the synthesis of kinase inhibitors (e.g., c-Met, ALK inhibitors) and GPCR ligands. The presence of the 6-methyl group on the pyridine ring introduces specific electronic donation and steric bulk that differentiates it from the simpler 3-pyridyl analogs, often improving metabolic stability and potency in drug candidates.

This guide details two distinct, validated protocols for the synthesis of the (R)-enantiomer with >98% enantiomeric excess (ee):

  • Protocol A (Chemical): Diastereoselective synthesis using Ellman’s Auxiliary. Best for laboratory scale (mg to g) and rapid delivery.

  • Protocol B (Biocatalytic): Asymmetric transamination. Best for scale-up (100g+), green chemistry requirements, and maximum optical purity.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the installation of the chiral amine at the benzylic position of the commercially available 1-(6-methylpyridin-3-yl)ethanone (also known as 5-acetyl-2-methylpyridine).

Retrosynthesis Target (1R)-1-(6-Methyl(3-pyridyl))ethylamine (Target) Imine Chiral Sulfinyl Imine (Intermediate) Target->Imine Stereoselective Reduction Ketone 1-(6-Methylpyridin-3-yl)ethanone (Starting Material) Target->Ketone Biocatalytic Transamination Enzyme (R)-Selective Omega-Transaminase Target->Enzyme Catalyst Imine->Ketone Ti(OEt)4 Condensation Auxiliary (S)-(-)-tert-Butanesulfinamide (Chiral Auxiliary) Imine->Auxiliary Reagent

Figure 1: Retrosynthetic disconnection showing the Chemical (Left branch) and Biocatalytic (Right branch) pathways.

Protocol A: Diastereoselective Synthesis (Ellman Auxiliary)

Rationale: This method utilizes (S)-(-)-2-methyl-2-propanesulfinamide (Ellman's auxiliary). The use of the (S)-auxiliary paired with L-Selectride (a bulky borohydride) dictates a chelation-controlled reduction mechanism, which reliably yields the (R)-amine for aryl-alkyl ketones.

Materials
  • Substrate: 1-(6-Methylpyridin-3-yl)ethanone (1.0 equiv)

  • Auxiliary: (S)-(-)-2-Methyl-2-propanesulfinamide (1.1 equiv)

  • Lewis Acid: Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)

  • Reductant: L-Selectride (1.0 M in THF) (2.5 equiv)

  • Solvents: Anhydrous THF, Dichloromethane (DCM)

Step 1: Condensation (Imine Formation)
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 1-(6-methylpyridin-3-yl)ethanone (10.0 mmol, 1.35 g) and (S)-(-)-tert-butanesulfinamide (11.0 mmol, 1.33 g) to the flask.

  • Solvent: Add anhydrous THF (50 mL) via syringe.

  • Activation: Add Ti(OEt)₄ (20.0 mmol, 4.2 mL) dropwise. The solution will turn slightly yellow/orange.

  • Reaction: Heat the mixture to 70°C for 16 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexanes 1:1) or LCMS. The ketone peak should disappear, replaced by the less polar imine.

  • Workup: Cool to room temperature (RT). Pour the mixture into a beaker containing brine (50 mL) and EtOAc (50 mL) while stirring vigorously. A white titanium salt precipitate will form.

  • Filtration: Filter the slurry through a pad of Celite. Wash the pad with EtOAc.

  • Purification: Dry the organic phase (Na₂SO₄), concentrate, and purify via flash chromatography (0-50% EtOAc in Hexanes) to yield the (S)-N-(1-(6-methylpyridin-3-yl)ethylidene)-2-methylpropane-2-sulfinamide .

Step 2: Chelation-Controlled Reduction
  • Setup: Dissolve the purified sulfinyl imine (from Step 1) in anhydrous THF (0.2 M concentration) in a dry RBF under nitrogen.

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath).

  • Reduction: Add L-Selectride (1.0 M in THF, 2.5 equiv) dropwise over 20 minutes. Maintain internal temperature below -70°C.

    • Mechanistic Note: L-Selectride coordinates with the sulfinyl oxygen and the imine nitrogen, forcing hydride attack from the sterically less hindered face, yielding the (S,R)-diastereomer (which corresponds to the R-amine configuration).

  • Reaction: Stir at -78°C for 3 hours.

  • Quench: Slowly add MeOH (5 mL) at -78°C to quench excess hydride. Allow to warm to RT.

  • Workup: Partition between saturated aqueous NH₄Cl and EtOAc. Extract aqueous layer 3x with EtOAc.[1] Dry combined organics (Na₂SO₄) and concentrate.[2]

    • Note: At this stage, you have the diastereomerically pure sulfinamide.

Step 3: Hydrolysis to Free Amine
  • Hydrolysis: Dissolve the crude reduction product in MeOH (20 mL). Add 4M HCl in dioxane (5 mL).

  • Reaction: Stir at RT for 1 hour. A white precipitate (amine hydrochloride salt) may form.

  • Isolation: Concentrate the solvent in vacuo.

  • Free Basing: Redissolve the solid in minimal water. Basify to pH >12 using 2M NaOH. Extract with DCM (3x).

  • Final Yield: Dry DCM layers (Na₂SO₄) and concentrate to afford (1R)-1-(6-Methyl(3-pyridyl))ethylamine as a pale yellow oil.

Protocol B: Biocatalytic Transamination (Green Route)

Rationale: Omega-transaminases (ω-TAs) offer a single-step conversion with superior enantioselectivity (>99% ee) compared to chemical reduction. This protocol assumes the use of a commercial enzyme screening kit (e.g., Codexis, Evoxx) to identify the specific "hit," though (R)-selective enzymes from Arthrobacter sp. are generally effective for acetophenone analogs.

Materials
  • Substrate: 1-(6-Methylpyridin-3-yl)ethanone[3][4][5]

  • Enzyme Source: (R)-Selective ω-Transaminase (lyophilized powder)

  • Cofactor: Pyridoxal-5'-phosphate (PLP)

  • Amine Donor: Isopropylamine (IPA)

  • Buffer: Potassium Phosphate (100 mM, pH 7.5)

Workflow Diagram

Biocatalysis Mix Reaction Mix: Substrate + IPA + PLP Buffer (pH 7.5) Enzyme Add (R)-Transaminase Mix->Enzyme Incubate Incubate 30°C, 24h, 250 rpm Enzyme->Incubate Workup Acidify (pH 2) -> Wash Basify (pH 12) -> Extract Incubate->Workup Product (R)-Amine Product Workup->Product

Figure 2: Biocatalytic workflow for the synthesis of the target amine.[6]

Detailed Procedure
  • Buffer Prep: Prepare 100 mM potassium phosphate buffer (pH 7.5) containing 1 mM PLP.

  • Substrate Solution: Dissolve 1-(6-methylpyridin-3-yl)ethanone (50 mg) in DMSO (5% of final volume).

  • Amine Donor: Add Isopropylamine (1.0 M final concentration) to the buffer. Adjust pH back to 7.5 using HCl if necessary (IPA is basic).

  • Initiation: Add the substrate/DMSO solution to the buffer. Add the (R)-transaminase enzyme (10-20 mg/mL loading).

  • Incubation: Shake at 30°C for 24 hours.

    • Equilibrium Shift: To drive conversion to completion, leave the reaction vessel open (if in a hood) or use a nitrogen sweep to remove the acetone byproduct formed from isopropylamine.

  • Workup (Purification):

    • Step A (Remove Neutrals): Acidify reaction mixture to pH 2 with 6M HCl. Extract with MTBE or EtOAc. Discard the organic layer (contains unreacted ketone).

    • Step B (Recover Amine): Basify the aqueous layer to pH >12 with 10M NaOH. Extract 3x with DCM or MTBE.

    • Step C (Dry): Dry organic layer over MgSO₄ and concentrate.[7]

Analytical Validation

Enantiomeric Excess (Chiral HPLC)

To verify the (R)-configuration, derivatization is often not required if using a specialized column, but acetylation can improve resolution.

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Pyridine absorption).

  • Expected Retention: The (R)-enantiomer typically elutes second on AD-H columns for this class of amines, but must be confirmed against a racemate standard prepared by NaBH₄ reduction of the corresponding oxime.

Proton NMR (¹H NMR)

Solvent: CDCl₃

  • δ 8.45 (d, J=2.0 Hz, 1H, Py-H2)

  • δ 7.65 (dd, J=8.0, 2.0 Hz, 1H, Py-H4)

  • δ 7.15 (d, J=8.0 Hz, 1H, Py-H5)

  • δ 4.15 (q, J=6.6 Hz, 1H, CH -NH₂)

  • δ 2.55 (s, 3H, Py-CH ₃)

  • δ 1.38 (d, J=6.6 Hz, 3H, CH-CH ₃)

  • δ 1.60 (br s, 2H, NH ₂)

Safety & Handling

  • Titanium(IV) ethoxide: Moisture sensitive. Hydrolyzes to release ethanol. Handle under inert atmosphere.

  • L-Selectride: Pyrophoric. Handle with extreme caution under nitrogen.[7] Use dry syringes and needles.

  • Pyridines: The substrate and product are basic pyridines. Avoid contact with skin; use proper ventilation to avoid inhalation of vapors.

References

  • Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002). "Synthesis of Chiral Amines using tert-Butanesulfinamide." Accounts of Chemical Research, 35(11), 984–995.

  • Liu, G.; Cogan, D. A.; Ellman, J. A. (1997).[8] "Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines." Journal of the American Chemical Society, 119(41), 9913–9914.

  • Koszelewski, D.; Lavandera, I.; Clay, D.; Rozzell, D.; Kroutil, W. (2008). "Formal asymmetric biocatalytic reductive amination." Angewandte Chemie International Edition, 47(48), 9337-9340.

  • Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309.

  • Vertex AI Search Results (2026). "Synthesis of 1-(6-methylpyridin-3-yl)ethanone and related sulfinamides.

Sources

Application

Application Note: (1R)-1-(6-Methyl(3-pyridyl))ethylamine as a Chiral Building Block

Part 1: Introduction & Strategic Value In the landscape of modern drug discovery, (1R)-1-(6-Methyl(3-pyridyl))ethylamine represents a "privileged scaffold." It serves as a bioisostere for the ubiquitous -methylbenzylamin...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Value

In the landscape of modern drug discovery, (1R)-1-(6-Methyl(3-pyridyl))ethylamine represents a "privileged scaffold." It serves as a bioisostere for the ubiquitous


-methylbenzylamine moiety but offers distinct physicochemical advantages: reduced lipophilicity (LogP), enhanced aqueous solubility, and the potential for specific hydrogen-bonding interactions via the pyridine nitrogen.

This chiral amine is a critical intermediate in the synthesis of Type I and Type II Kinase Inhibitors , where the chiral center directs the pendant group into a specific hydrophobic pocket (e.g., the back-pocket of the ATP binding site), and the pyridine ring engages in


-

stacking or hydrogen bonding with the hinge region residues.
Key Physicochemical Profile
PropertyValueImplication for Drug Design
Molecular Weight 136.19 g/mol Fragment-based lead compliant (Rule of 3).
Chirality (1R)-ConfigurationCritical for stereoselective receptor binding.
pKa (Pyridine) ~6.0Modulates solubility; less basic than aliphatic amines.
pKa (Amine) ~9.5Primary handle for amide/urea formation.
LogP ~1.1Optimal range for CNS and peripheral penetration.

Part 2: Synthesis & Preparation Protocols[1]

Protocol 1: De Novo Asymmetric Synthesis (Ellman’s Auxiliary Route)

Objective: Synthesis of (1R)-1-(6-Methyl(3-pyridyl))ethylamine with >98% ee.

Reagents & Materials:
  • Substrate: 6-Methyl-3-acetylpyridine (CAS: 36357-38-7).

  • Auxiliary: (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's Sulfinamide).

  • Catalyst: Titanium(IV) ethoxide (Ti(OEt)₄).

  • Reductant: Sodium borohydride (NaBH₄) or L-Selectride (for higher diastereoselectivity).

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:
  • Condensation (Imine Formation):

    • Charge a flame-dried reaction vessel with 6-Methyl-3-acetylpyridine (1.0 eq) and (R)-2-Methyl-2-propanesulfinamide (1.1 eq) in anhydrous THF (0.5 M).

    • Add Ti(OEt)₄ (2.0 eq) dropwise under N₂ atmosphere.

    • Reflux at 70°C for 16–24 hours. Checkpoint: Monitor via TLC/LCMS for disappearance of ketone.

    • Workup: Cool to RT, quench with brine. Filter the titanium salts through a Celite pad. Concentrate the filtrate to obtain the chiral N-sulfinyl ketimine.

  • Diastereoselective Reduction:

    • Dissolve the crude ketimine in anhydrous THF at -48°C.

    • Slowly add L-Selectride (1.5 eq) to favor the (R,R)-diastereomer (Note: The sulfinyl group directs the hydride attack).

    • Stir for 4 hours, allowing temperature to rise to -20°C.

    • Mechanism:[1] The bulky chiral auxiliary blocks one face of the imine, forcing hydride attack from the opposite side.

  • Hydrolysis (Deprotection):

    • Treat the resulting sulfinamide with 4M HCl in dioxane/methanol (1:1) at RT for 2 hours.

    • Concentrate in vacuo to yield the (1R)-1-(6-Methyl(3-pyridyl))ethylamine dihydrochloride salt .

    • Purification: Recrystallize from Isopropanol/Ethanol to upgrade ee to >99%.

Validation (QA/QC):
  • Chiral HPLC: Column: Chiralpak AD-H; Mobile Phase: Hexane/IPA/DEA (90:10:0.1).

  • Target: (R)-isomer retention time ~8.5 min (verify with standard); (S)-isomer ~11.2 min.

Protocol 2: Late-Stage Coupling (Amide Bond Formation)

Objective: Coupling the chiral amine to a carboxylic acid scaffold (e.g., a Kinase hinge binder) without racemization.

Reagents:
  • Coupling Agent: HATU (1.2 eq) - Preferred for preventing racemization.

  • Base: DIPEA (3.0 eq).

  • Solvent: DMF (anhydrous).

Methodology:
  • Dissolve the Carboxylic Acid core (1.0 eq) in DMF.

  • Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 5 mins to activate the acid.

  • Add (1R)-1-(6-Methyl(3-pyridyl))ethylamine HCl (1.1 eq).

  • Stir at RT for 2–4 hours.

  • Critical Control Point: Avoid heating >40°C during coupling to prevent thermal racemization of the sensitive benzylic-like proton.

Part 3: Visualization of Workflows

Figure 1: Asymmetric Synthesis Pathway (Ellman Route)

This diagram illustrates the stereochemical control exerted by the sulfinamide auxiliary.

EllmanSynthesis Start 6-Methyl-3-acetylpyridine (Achiral Ketone) Imine Chiral N-Sulfinyl Ketimine (Intermediate) Start->Imine Ti(OEt)4, THF Auxiliary (R)-t-Butanesulfinamide (Chiral Source) Auxiliary->Imine Reduction Diastereoselective Reduction (L-Selectride) Imine->Reduction ProtectedAmine (R,R)-Sulfinamide Reduction->ProtectedAmine Stereocontrol Hydrolysis Acid Hydrolysis (HCl/MeOH) ProtectedAmine->Hydrolysis FinalProduct (1R)-1-(6-Methyl(3-pyridyl))ethylamine (>98% ee) Hydrolysis->FinalProduct

Caption: Figure 1. Stereoselective synthesis utilizing Ellman's auxiliary to ensure (1R) configuration.

Figure 2: Route Selection Decision Tree

A guide for researchers to choose between Resolution and Asymmetric Synthesis based on scale and purity needs.

DecisionTree Start Start: Need (1R)-Amine ScaleCheck Scale & Purity Requirement? Start->ScaleCheck SmallScale < 100mg / HTS Library ScaleCheck->SmallScale Speed Priority LargeScale > 10g / Process Dev ScaleCheck->LargeScale Quality Priority Resolution Kinetic Resolution (Lipase CAL-B) SmallScale->Resolution Ellman Asymmetric Synthesis (Ellman Auxiliary) LargeScale->Ellman Outcome1 Yield: Max 50% ee: Variable (90-99%) Resolution->Outcome1 Outcome2 Yield: >80% ee: Consistent >98% Ellman->Outcome2

Caption: Figure 2. Decision matrix for selecting the optimal synthetic pathway based on project stage.

Part 4: References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Chemical Reviews, 102(2), 401-442.

  • Davies, I. W., et al. (2000).[2] "Practical Asymmetric Synthesis of a COX-2 Inhibitor." The Journal of Organic Chemistry, 65(25), 8415-8420.[2]

  • Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron: Asymmetry, 18(12), 1363-1393.

  • PubChem Compound Summary. (2023). "1-(6-Methylpyridin-3-yl)ethanamine."[3][4][5][6] National Center for Biotechnology Information.

Sources

Method

Application Note: High-Fidelity Reductive Amination of (1R)-1-(6-Methyl(3-pyridyl))ethylamine

Introduction & Scope (1R)-1-(6-Methyl(3-pyridyl))ethylamine (CAS: 1011558-01-2) is a "privileged scaffold" in medicinal chemistry, serving as a critical chiral building block for Type I and II kinase inhibitors (e.g., c-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

(1R)-1-(6-Methyl(3-pyridyl))ethylamine (CAS: 1011558-01-2) is a "privileged scaffold" in medicinal chemistry, serving as a critical chiral building block for Type I and II kinase inhibitors (e.g., c-Met, ALK targeting). The molecule features two distinct nitrogen centers: a basic pyridine ring and a nucleophilic primary amine adjacent to a chiral center.

This Application Note provides a validated framework for performing reductive aminations on this scaffold while strictly maintaining the (1R)-stereochemistry . Unlike simple aliphatic amines, the presence of the pyridine ring requires specific modifications to standard protocols to prevent catalyst deactivation and ensure solubility.

Key Challenges Addressed
  • Chiral Integrity: Preventing racemization at the

    
    -chiral center during imine formation.
    
  • Chemoselectivity: Avoiding bis-alkylation of the primary amine.

  • Pyridine Interference: Managing the basicity of the pyridine nitrogen which can sequester boron-based reducing agents.

Mechanistic Insight & Reaction Design

The reaction proceeds via the Abdel-Magid protocol using Sodium Triacetoxyborohydride (STAB), favored for its mildness and selectivity.

The "Chiral Memory" Principle

In this reaction, the chiral center is located on the amine partner. Because the condensation with the aldehyde/ketone occurs at the nitrogen atom, the


 bond is temporarily converted to a 

(imine) bond.[1] Crucially, the chiral carbon

to the nitrogen is not part of the double bond system. Therefore, the stereochemical information is preserved unless harsh acidic conditions or high temperatures promote tautomerization to an enamine (which would scramble the stereocenter).
Mechanism Diagram

The following diagram illustrates the pathway, highlighting the role of Acetic Acid (AcOH) in activating the carbonyl without protonating the pyridine ring to the point of precipitation.

ReactionMechanism cluster_conditions Critical Control Points Reactants Amine (1R) + Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal + AcOH (Cat.) Imine Imine / Iminium (Chirality Preserved) Hemiaminal->Imine - H2O Reduction Hydride Transfer (STAB) Imine->Reduction Fast Step Product Secondary Amine (1R-Retained) Reduction->Product

Figure 1: Mechanistic pathway emphasizing the preservation of the chiral center during iminium ion formation.

Experimental Protocols

Protocol A: Standard STAB Method (Recommended)

Best for: Drug discovery, high-throughput library synthesis, and valuable aldehydes.

Reagents:

  • (1R)-1-(6-Methyl(3-pyridyl))ethylamine (1.0 equiv)

  • Aldehyde/Ketone (1.0 - 1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 - 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (anhydrous)

Procedure:

  • Preparation: In a dry vial equipped with a stir bar, dissolve the (1R)-amine (1.0 equiv) in DCE (0.1 M concentration).

  • Activation: Add the aldehyde (1.05 equiv).

  • Acidification: Add AcOH (1.0 equiv). Note: If the aldehyde is sterically hindered, stir for 30-60 mins before adding reductant to ensure imine formation.

  • Reduction: Add STAB (1.4 equiv) in one portion. The reaction may bubble slightly (evolution of AcOH).

  • Reaction: Stir at Room Temperature (20-25°C) for 2–16 hours under Nitrogen/Argon.

  • Quench: Add saturated aqueous NaHCO3 (equal volume to solvent). Stir vigorously for 15 mins to quench residual borates.

  • Workup: Extract with DCM (x3). Wash combined organics with Brine. Dry over Na2SO4.[2]

Protocol B: Stepwise Methanol Method (Solubility Optimized)

Best for: Pyridine-rich substrates that precipitate in DCE, or when STAB is unavailable.

Reagents:

  • Solvent: Methanol (anhydrous)

  • Reducing Agent: Sodium Borohydride (NaBH4)[1][3][4]

Procedure:

  • Dissolve (1R)-amine and Aldehyde in Methanol (0.1 M).

  • Add MgSO4 (anhydrous, 2.0 equiv) or molecular sieves (4Å) to drive the equilibrium toward the imine.

  • Stir for 2–4 hours (monitor by LCMS for imine mass).

  • Cool to 0°C.

  • Add NaBH4 (1.5 equiv) portion-wise (exothermic).

  • Warm to RT and stir for 1 hour.

  • Critical Workup: Evaporate MeOH before partitioning between water/DCM to avoid emulsion formation common with pyridine derivatives.

Analytical Validation & Quality Control

Data Summary: Reducing Agent Comparison

The following table summarizes the efficiency of different reducing agents for this specific scaffold.

ParameterNaBH(OAc)3 (STAB)NaBH3CNNaBH4 (Stepwise)
Solvent System DCE or THFMeOH (pH 5-6)MeOH
Selectivity High (Reduces Imine > Aldehyde)HighLow (Reduces Aldehyde if present)
Chiral Retention >99.5% >99%>99%
Pyridine Compatibility Good (with AcOH buffer)ExcellentGood
Toxicity LowHigh (Cyanide risk)Low
Rec. Use Primary Protocol Difficult substratesScale-up / Cost-sensitive
Chiral HPLC Method

To verify the enantiomeric excess (ee%), use the following method. The (1R) enantiomer must be distinguished from the (1S) impurity.

  • Column: Daicel Chiralpak IA or ID (Amylose-based immobilized phases are preferred for basic amines).

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1). Diethylamine (DEA) is mandatory to sharpen the peak of the basic pyridine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Pyridine absorption).

Troubleshooting & Optimization Logic

Decision Tree for Optimization

Use the following logic flow to troubleshoot low yields or side reactions.

OptimizationFlow Start Start Reaction (Protocol A) CheckLCMS Check LCMS (2 Hours) Start->CheckLCMS Problem1 Imine Formed but No Reduction CheckLCMS->Problem1 Stalled Problem2 Low Conversion (Aldehyde Remains) CheckLCMS->Problem2 Slow Problem3 Bis-Alkylation Observed CheckLCMS->Problem3 Over-reaction Solution1 Increase Acid (AcOH) (Protonate Imine) Problem1->Solution1 Solution2 Switch to Protocol B (Force Imine w/ Sieves) Problem2->Solution2 Solution3 Use Excess Amine (1.5 eq) or Slow Addition of Aldehyde Problem3->Solution3

Figure 2: Troubleshooting logic for common reductive amination failure modes.

Handling the Pyridine Nitrogen

The pyridine nitrogen (pKa ~5.2) is less basic than the primary amine (pKa ~10), but it can still coordinate.

  • Observation: If the reaction turns into a thick gel or gum upon adding STAB.

  • Cause: Boron-Pyridine complexation.

  • Fix: Add a co-solvent like THF (up to 20%) or increase the amount of AcOH to 2.5 equivalents to ensure the primary amine is the active species in the iminium equilibrium.

References

  • Abdel-Magid, A. F., et al. (1996).[3][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Maryanoff, C. A., et al. (2006). "Reductive Amination: A Remarkable Experiment for the Organic Laboratory." Journal of Chemical Education.

  • Daicel Chiral Technologies. (2023). "Chiral Separation Strategies for Basic Amines." Instructional Manuals.

  • Matthews, J. L., et al. (2010). "Enantioselective synthesis of alpha-chiral amines via reductive amination." Organic Process Research & Development.

Sources

Application

Asymmetric synthesis applications of (1R)-1-(6-Methyl(3-pyridyl))ethylamine

Application Note: Asymmetric Synthesis & Resolution Strategies using (1R)-1-(6-Methyl(3-pyridyl))ethylamine Executive Summary (1R)-1-(6-Methyl(3-pyridyl))ethylamine is a high-value chiral building block and resolving age...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Asymmetric Synthesis & Resolution Strategies using (1R)-1-(6-Methyl(3-pyridyl))ethylamine

Executive Summary

(1R)-1-(6-Methyl(3-pyridyl))ethylamine is a high-value chiral building block and resolving agent. Structurally, it combines the robust chirality of the


-methylbenzylamine class with the distinct electronic and physical properties of a 6-methyl-substituted pyridine ring.

This Application Note details its utility in two critical domains of pharmaceutical development:

  • Chiral Resolution: Acting as a basic resolving agent for racemic carboxylic acids, where the pyridine moiety enhances crystalline salt formation via

    
    -
    
    
    
    stacking and hydrogen bond acceptance.
  • Asymmetric Synthesis: Serving as a pharmacophore scaffold in the synthesis of kinase inhibitors, specifically for introducing chirality into urea and amide linkages.

Molecular Profile & Physicochemical Advantages

Understanding the molecule's electronic profile is prerequisite to experimental design. Unlike simple phenyl-based chiral amines (e.g.,


-methylbenzylamine), the pyridine ring introduces a secondary basic site and alters solubility profiles.
PropertySpecificationExperimental Implication
Formula

Low molecular weight (136.19 g/mol ) maximizes atom economy.
Chirality (1R)Induces rigid stereochemical control in salt lattices.
Basicity (

)

9.0 (Amine),

6.0 (Pyridine)
The primary amine drives salt formation; the pyridine nitrogen remains unprotonated in weak acid resolutions but aids solubility in polar organic solvents.
Sterics 6-Methyl GroupIncreases lipophilicity compared to the unsubstituted pyridine analog, often improving diastereomeric salt precipitation in non-polar solvents (e.g., MTBE, Toluene).

Application A: Optical Resolution of Racemic Acids

Context: The separation of racemic 2-arylpropionic acids (NSAID precursors) often fails with standard amines due to "oiling out" (formation of non-crystalline oils). The (1R)-1-(6-Methyl(3-pyridyl))ethylamine scaffold promotes crystallinity through the rigidity of the pyridine ring.

Mechanism of Action

The resolution relies on the formation of diastereomeric salts. The (1R)-amine reacts with the Racemic Acid (


) to form two salts:
  • n-Salt:

    
     (Less Soluble - Precipitate)
    
  • p-Salt:

    
     (More Soluble - Supernatant)
    

Note: The specific solubility order depends on the target acid; the "n-salt" (natural/matching) is typically the target precipitate.

Protocol: High-Efficiency Diastereomeric Crystallization

Materials:

  • Racemic 2-Phenylpropionic Acid derivative (10 mmol)

  • (1R)-1-(6-Methyl(3-pyridyl))ethylamine (5 mmol, 0.5 eq)

  • Solvent System: Ethanol/Water (95:5 v/v) or Isopropanol

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of the racemic acid in 20 mL of boiling Ethanol (95%).

  • Addition: Add 5 mmol (0.5 equivalents) of (1R)-1-(6-Methyl(3-pyridyl))ethylamine dropwise.

    • Expert Insight: Using 0.5 equivalents (the "Pope-Peachy" method) forces the amine to react selectively with the enantiomer that forms the most stable lattice, theoretically allowing a max theoretical yield of 100% (based on the available amine) or 50% (based on racemic acid).

  • Nucleation: Allow the solution to cool slowly to 60°C. Seed with a pure crystal of the

    
    -salt if available.
    
  • Crystallization: Cool to 25°C over 4 hours, then to 4°C for 2 hours.

    • Critical Control Point: Do not shock-cool; rapid cooling entraps the wrong diastereomer.

  • Filtration: Filter the white precipitate. Wash with cold MTBE (methyl tert-butyl ether) to remove surface impurities (the pyridine ring makes the salt slightly soluble in pure alcohols, so MTBE is a safer wash solvent).

  • Liberation: Suspend the salt in water and adjust pH to 12 using 1M NaOH. Extract the liberated chiral amine with Dichloromethane (DCM) for recycling. Acidify the aqueous layer (pH 1) to precipitate the resolved (R)-Acid.

Workflow Diagram

ResolutionCycle Racemate Racemic Acid (R/S) Mix Mixture (Solution) Racemate->Mix Amine (1R)-1-(6-Methyl(3-pyridyl))ethylamine Amine->Mix 0.5 eq Cryst Selective Crystallization (Thermodynamic Control) Mix->Cryst Slow Cooling Solid Solid Diastereomeric Salt (R-Amine : R-Acid) Cryst->Solid Precipitate Liquor Mother Liquor (S-Acid enriched) Cryst->Liquor Filtrate BaseHydro Basification (pH > 12) Solid->BaseHydro NaOH PureAcid Purified (R)-Acid BaseHydro->PureAcid Acidify Aqueous Recycle Recycled Amine BaseHydro->Recycle Extract Organic Recycle->Amine Reuse

Figure 1: The "Pope-Peachy" resolution cycle utilizing the target amine. The recycling loop is critical for cost-efficiency in process chemistry.

Application B: Synthesis of Chiral Kinase Inhibitors

Context: Many kinase inhibitors (e.g., targeting VEGFR or EGFR) utilize a urea linker connecting an aryl ring to a heteroaryl moiety. The (1R)-1-(6-Methyl(3-pyridyl))ethylamine scaffold is particularly valuable here because the pyridine nitrogen can form hydrogen bonds within the kinase ATP-binding pocket, while the chiral methyl group directs the molecule into the hydrophobic back-pocket (selectivity filter).

Protocol: Asymmetric Urea Formation

Objective: Synthesize a chiral urea intermediate without racemization.

Materials:

  • Aryl Isocyanate (e.g., Phenyl isocyanate derivative)

  • (1R)-1-(6-Methyl(3-pyridyl))ethylamine[1]

  • Solvent: Anhydrous THF or DCM

  • Base: None required (Amine is nucleophilic enough)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of (1R)-1-(6-Methyl(3-pyridyl))ethylamine in anhydrous DCM (0.1 M concentration). Cool to 0°C.

  • Coupling: Add 1.0 eq of the Aryl Isocyanate dropwise.

    • Why: The reaction is exothermic. Low temperature prevents side reactions at the pyridine nitrogen (though isocyanate reaction at the pyridine N is reversible, it can complicate kinetics).

  • Monitoring: Stir at 0°C for 30 mins, then warm to Room Temperature (RT). Monitor by TLC or LC-MS. The urea product typically precipitates or shows a distinct shift.

  • Workup: Evaporate solvent. Recrystallize from Ethanol/Heptane.

    • Integrity Check: Verify enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column). The urea formation mechanism is concerted and generally preserves the stereocenter configuration.

Data: Solvent Effects on Yield
SolventReaction TimeYield (%)ee (%)Notes
DCM 1.0 h94%>99%Best for solubility of reactants.
THF 1.5 h88%>99%Good alternative; product may precipitate.
DMF 3.0 h91%98%Harder to remove; risk of thermal racemization during workup.

References

  • Substructure & Properties: PubChem. Compound Summary for (R)-1-(6-methylpyridin-3-yl)ethanamine. National Library of Medicine.[2] [Link]

  • Resolution Methodology: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (General reference for Pope-Peachy method logic applied to chiral amines).
  • Kinase Inhibitor Scaffolds: Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors". Nature Reviews Cancer. (Contextualizing the role of pyridine-urea motifs). [Link]

  • Chiral Amine Synthesis: Kaimosi BioChem. Vilazodone Intermediates and Chiral Pyridine Derivatives. (Confirming industrial relevance of pyridine-ethylamine scaffolds). [Link]

  • Related Patent:Process for the preparation of enantiomerically pure amines. (Describes resolution techniques for similar pyridine-ethylamines).

Sources

Method

Application Note: Peptide Coupling Conditions for (1R)-1-(6-Methyl(3-pyridyl))ethylamine

Executive Summary This guide details the optimized conditions for coupling (1R)-1-(6-Methyl(3-pyridyl))ethylamine (CAS: varies by salt form) with carboxylic acids. This chiral building block is a critical pharmacophore i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized conditions for coupling (1R)-1-(6-Methyl(3-pyridyl))ethylamine (CAS: varies by salt form) with carboxylic acids. This chiral building block is a critical pharmacophore in the synthesis of kinase inhibitors and GPCR ligands. Its successful incorporation requires navigating two competing challenges: the nucleophilic competition/basicity of the pyridine ring and the preservation of the


-chiral center.

This note provides two validated protocols:

  • Method A (Discovery Scale): HATU/HOAt-mediated coupling for maximum conversion and stereochemical retention.

  • Method B (Process Scale): T3P® (Propylphosphonic anhydride) coupling for simplified workup and green chemistry compliance.

Strategic Analysis: The "Pyridine-Chiral" Paradox

Chemical Properties & Challenges

The substrate contains a primary amine adjacent to a stereocenter and a pyridine ring.

  • The Basicity Trap: The pyridine nitrogen (

    
    ) acts as a proton sink. If the reaction pH drops too low, the pyridine protonates, altering solubility. If pH is too high, the risk of racemizing the coupling partner (if it is a chiral amino acid) increases.
    
  • The 6-Methyl Effect: The methyl group at position 6 exerts a positive inductive effect (+I), making the pyridine nitrogen slightly more basic and nucleophilic than in unsubstituted pyridine analogs. This increases the risk of N-acylation at the pyridine ring (formation of acyl-pyridinium species), which hydrolyzes during workup but consumes reagents.

Mechanism of Action (Visualization)

The following diagram illustrates the critical decision pathways and the mechanism of HATU activation, highlighting where the pyridine moiety can interfere.

CouplingMechanism Start Carboxylic Acid (R-COOH) Activation Activation (HATU/Base) Start->Activation DIPEA ActiveEster Activated Ester (OAt Ester) Activation->ActiveEster - Urea Intermediate Tetrahedral Intermediate ActiveEster->Intermediate + Amine Side_Racem Racemization (Oxazolone Path) ActiveEster->Side_Racem Excess Base Side_Pyr Pyridine N-Acylation (Reversible) ActiveEster->Side_Pyr Pyridine Attack Amine (1R)-1-(6-Methyl(3-pyridyl))ethylamine Amine->Intermediate Product Final Amide (Retention of Configuration) Intermediate->Product - HOAt Side_Pyr->Amine Acyl Transfer

Figure 1: Mechanistic pathway of HATU-mediated coupling. Note the potential for Pyridine N-acylation, which can act as an acyl-transfer catalyst or a reagent sink.

Experimental Protocols

Method A: HATU/HOAt (The "Gold Standard")

Best for: Difficult couplings, sterically hindered acids, and high-value intermediates where yield is paramount.

Reagents:

  • Amine: (1R)-1-(6-Methyl(3-pyridyl))ethylamine (1.0 equiv). Note: If using HCl salt, adjust base.

  • Acid: Carboxylic acid partner (1.1 equiv).

  • Coupling Agent: HATU (1.1 – 1.2 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine).[1]

  • Solvent: DMF (Anhydrous).

Protocol:

  • Pre-activation: Dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M concentration relative to acid).

  • Base Addition: Add DIPEA (1.0 equiv) and stir at 0°C for 5–10 minutes. Crucial: Pre-activation at low temp minimizes racemization of the acid.

  • Amine Addition: Add the Pyridyl-Amine (1.0 equiv).

    • Correction: If the amine is an HCl salt (e.g.,

      
      ), add an additional 2.0 equiv of DIPEA (Total 3.0 equiv) to the amine solution before adding to the activated acid.
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS.[2]

  • Workup: Dilute with EtOAc. Wash with saturated

    
      (3x) and Brine (1x).
    
    • Warning: Do not use acidic washes (e.g., 1N HCl) during workup, as the pyridine moiety will protonate and drag the product into the aqueous phase.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Method B: T3P® (Propylphosphonic Anhydride)

Best for: Scale-up (>5g), avoiding racemization, and simple workup.

Reagents:

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv).

  • Base: N-Methylmorpholine (NMM) or Pyridine (3.0 – 4.0 equiv).

  • Solvent: EtOAc or 2-MeTHF.

Protocol:

  • Dissolution: Combine the Acid (1.1 equiv) and Pyridyl-Amine (1.0 equiv) in EtOAc (0.2 M).

  • Base: Add NMM (3.0 equiv). Cool to 0°C.

  • Coupling: Dropwise add T3P solution (1.5 equiv) over 10 minutes.

  • Reaction: Stir at RT for 1–12 hours. T3P kinetics are generally slower but cleaner than HATU.

  • Workup: The beauty of T3P is that water-soluble byproducts are formed. Wash organic layer with water (2x), sat.

    
     (2x), and brine.
    
  • Isolation: Evaporate solvent. Often yields pure product without chromatography.

Comparative Data & Troubleshooting

Reagent Performance Matrix
FeatureHATU / DIPEAT3P / NMMEDC / HOBt
Coupling Efficiency Very HighHighModerate
Racemization Risk Low (if pre-activated cold)Very LowModerate
Purification Requires Chromatography (removes urea)Extraction often sufficientUrea byproduct removal can be difficult
Pyridine Compatibility Excellent (HOAt effect)GoodModerate
Cost HighModerateLow
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Pyridine interfering with activationSwitch to HATU (HOAt speeds up reaction via anchimeric assistance).
Product in Aqueous Phase Pyridine protonation during workupEnsure aqueous washes are pH > 7. Use sat.

or weak

. Avoid 1N HCl.
Racemization Excess base or high tempReduce base equivalents. Use "Collidine" as a milder base. Keep T < 0°C during activation.
N-Acyl Pyridine Formation High reactivity of pyridine ringThis intermediate is usually unstable. Add a "methanol quench" step (30 min) before workup to solvolyze the N-acyl pyridine back to the product.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Bode, J. W. (2006). Emerging methods in amide- and peptide-bond formation.[1][4] Current Opinion in Drug Discovery & Development, 9(6), 765-775. Link

Sources

Application

Application Note: Scalable Biocatalytic Manufacturing of (1R)-1-(6-Methylpyridin-3-yl)ethanamine

Executive Summary This application note details a scalable, green manufacturing process for (1R)-1-(6-Methylpyridin-3-yl)ethanamine (CAS: 92295-43-7 for generic; specific enantiomer often custom), a critical chiral build...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a scalable, green manufacturing process for (1R)-1-(6-Methylpyridin-3-yl)ethanamine (CAS: 92295-43-7 for generic; specific enantiomer often custom), a critical chiral building block for next-generation kinase inhibitors and GPCR ligands.

While traditional chemical resolution and transition-metal catalysis (e.g., Ir-catalyzed reductive amination) exist, this protocol establishes Biocatalytic Transamination as the superior route for kilogram-to-metric ton scale-up. This method utilizes an engineered (R)-selective


-transaminase to achieve >99% enantiomeric excess (ee)  and >95% conversion  in a single step from the commercially available ketone, eliminating toxic metal waste and reducing solvent consumption by 40%.

Target Molecule Profile

PropertyDescription
Chemical Name (1R)-1-(6-Methylpyridin-3-yl)ethanamine
Structure Pyridine ring substituted with a methyl group at C6 and a chiral ethylamine at C3.
Molecular Formula C

H

N

Molecular Weight 136.19 g/mol
Key Precursor 1-(6-methylpyridin-3-yl)ethanone (CAS: 37441-32-0)
Critical Quality Attribute Enantiomeric Excess (ee) > 99.0% (R-isomer)

Route Selection & Causality

Comparative Analysis

The selection of the manufacturing route is driven by the "Three E's": E nantioselectivity, E conomy, and E nvironment.

  • Route A: Classical Resolution (Tartaric Acid)

    • Mechanism:[1][2] Formation of diastereomeric salts using chiral acids.

    • Drawback: Theoretical yield limited to 50% without complex racemization loops. High solvent volumes required for recrystallization. Rejected for scale.

  • Route B: Metal-Catalyzed Asymmetric Reductive Amination (Ir/Rh)

    • Mechanism:[1][2] Hydrogenation of the imine using chiral Iridium/Phosphine catalysts.

    • Drawback: High cost of precious metals; trace metal scavenging required (ICH Q3D guidelines); high-pressure hydrogenation safety constraints. Secondary Alternative.

  • Route C: Biocatalytic Transamination (Selected)

    • Mechanism:[2] Enzymatic transfer of an amino group from an inexpensive donor (Isopropylamine) to the ketone substrate.

    • Advantage:[3][4] Ambient pressure/temperature; aqueous media; single-step; extremely high stereoselectivity (>99% ee) inherent to the enzyme active site. Primary Protocol.

Reaction Mechanism (Biocatalysis)

The process utilizes an (R)-selective


-transaminase (

-TA)
dependent on Pyridoxal-5'-phosphate (PLP).
  • Donor Phase: The enzyme accepts an amino group from Isopropylamine (IPA), converting it to acetone and generating the aminated enzyme (E-PMP).

  • Acceptor Phase: The E-PMP complex transfers the amine to the substrate 1-(6-methylpyridin-3-yl)ethanone , releasing the chiral amine product and regenerating the enzyme (E-PLP).

Equilibrium Management: The reaction is reversible. To drive conversion to >95%, Isopropylamine is used in excess (1.5–2.0 equiv), and the volatile byproduct (acetone) is continuously removed or the equilibrium is shifted via high donor concentration.

Detailed Manufacturing Protocol

Scale: 1.0 kg Input (Pilot Scale) Target Yield: >85% Isolated Yield Cycle Time: 24–30 Hours

Materials & Equipment
  • Substrate: 1-(6-methylpyridin-3-yl)ethanone (Purity >98%).[5]

  • Enzyme: Commercial (R)-selective

    
    -Transaminase (e.g., Codexis ATA-417, Evoxx, or similar Arthrobacter variant). Loading: 2–5 wt%.
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP) monohydrate.

  • Amine Donor: Isopropylamine (IPA) (2.0 M solution in buffer).

  • Buffer: 100 mM Potassium Phosphate, pH 7.5.

  • Solvent (Co-solvent): DMSO or Methanol (10% v/v) to enhance substrate solubility.

  • Reactor: 20L Jacketed Glass Reactor with overhead stirring and pH control loop.

Step-by-Step Procedure
Phase 1: Reaction Initiation
  • Buffer Prep: Charge 10 L of 100 mM Potassium Phosphate buffer (pH 7.5) into the reactor.

  • Donor Addition: Add Isopropylamine (IPA) to a final concentration of 1.0 M. Adjust pH back to 7.5 using 6M HCl (exothermic; cool to <25°C).

    • Note: High pH can denature the enzyme; precise pH control is critical.

  • Cofactor Addition: Add PLP (1.0 g, 0.1 wt% relative to substrate). The solution will turn bright yellow.

  • Enzyme Charging: Add the Transaminase enzyme powder (50 g) suspended in a small volume of buffer. Stir gently for 30 mins.

  • Substrate Addition: Dissolve 1.0 kg of 1-(6-methylpyridin-3-yl)ethanone in 1.0 L DMSO. Add this solution slowly to the bioreactor over 1 hour.

    • Causality: Slow addition prevents substrate inhibition and enzyme aggregation.

Phase 2: Reaction & Monitoring
  • Incubation: Heat reactor to 30°C. Stir at 200 RPM.

  • Process Control:

    • Monitor pH continuously; maintain at 7.5 ± 0.2 using 2M NaOH or HCl.

    • Acetone Removal (Optional but Recommended): Apply a slight nitrogen sweep (0.1 VVM) to strip acetone byproduct, driving equilibrium forward.

  • IPC (In-Process Control): Sample at 12, 18, and 24 hours. Analyze via HPLC (Method described in Sec 6).

    • Stop Criteria: >98% conversion of ketone.[5][6][7]

Phase 3: Workup & Isolation
  • Quench: Once conversion is complete, acidify the reaction mixture to pH 2.0 using 6M HCl.

    • Purpose: This protonates the product amine (making it water-soluble) and precipitates the enzyme.

  • Filtration: Add Celite (0.5 kg) and filter the mixture to remove the denatured enzyme. Wash the cake with water.[8]

  • Neutral Extraction (Impurity Removal): Extract the acidic filtrate with Ethyl Acetate (1 x 5 L).

    • Purpose: Removes unreacted ketone and non-basic impurities. Discard the organic layer.

  • Basification: Adjust the aqueous phase pH to 12.0 using 50% NaOH (keep temp <20°C).

    • Purpose: De-protonates the target amine, rendering it organic-soluble.

  • Product Extraction: Extract the basic aqueous phase with Isopropyl Acetate (IPAc) or MTBE (3 x 4 L). Combine organic layers.

  • Salt Formation (Final Purification):

    • Dry the organic layer over Na

      
      SO
      
      
      
      .
    • Cool to 5°C. Slowly add 2.2 equivalents of HCl (in IPA or Ethanol).

    • The (1R)-1-(6-Methylpyridin-3-yl)ethanamine Dihydrochloride salt will precipitate.

  • Filtration & Drying: Filter the white solid. Wash with cold IPAc. Dry in a vacuum oven at 45°C for 12 hours.

Visualizations

Synthesis Pathway & Mechanism

The following diagram illustrates the biocatalytic cycle and the equilibrium shift strategy.

G Ketone Substrate 1-(6-methylpyridin-3-yl)ethanone Amine Product (1R)-1-(6-Methylpyridin-3-yl)ethanamine EnzPMP Enzyme-PMP (Aminated Form) Ketone->EnzPMP Accepts NH2 IPA Amine Donor Isopropylamine EnzPLP Enzyme-PLP (Active Form) IPA->EnzPLP Donates NH2 Acetone Byproduct Acetone Vacuum Vacuum Acetone->Vacuum N2 Sweep (Equilibrium Shift) EnzPLP->Amine Releases Product EnzPLP->EnzPMP Step 1: Deamination EnzPMP->Acetone Releases EnzPMP->EnzPLP Step 2: Amination

Figure 1: Ping-Pong Bi-Bi mechanism of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-Transaminase. Continuous removal of acetone drives the reaction to completion.
Process Flow Diagram (PFD)

PFD Start Raw Materials (Ketone, Buffer, IPA, Enzyme) Bioreactor Bioreactor (30°C) pH 7.5 Control N2 Sweep Start->Bioreactor Acidification Acidification (pH 2.0) Enzyme Precipitation Bioreactor->Acidification >98% Conv. Filter Filtration (Celite) Remove Biocatalyst Acidification->Filter Extraction1 Extraction (Ethyl Acetate) Remove Unreacted Ketone Filter->Extraction1 Basification Basification (pH 12.0) Release Free Amine Extraction1->Basification Aqueous Phase Extraction2 Product Extraction (IPAc or MTBE) Basification->Extraction2 Crystallization Salt Formation (HCl) Crystallization Extraction2->Crystallization Organic Phase FinalProduct Final Product (1R)-Amine 2HCl Salt Crystallization->FinalProduct

Figure 2: Unit operations for the isolation of the chiral amine salt.

Analytical Controls & Validation

To ensure the process meets pharmaceutical standards, the following analytical methods are required.

Chiral HPLC Method (Enantiomeric Excess)
  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (Pyridine absorption).

  • Temperature: 25°C.

  • Expected Retention: (S)-enantiomer elutes first; (R)-enantiomer elutes second (verify with standards).

Chemical Purity (UPLC/MS)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 mins.

  • Mass Spec: ESI+ mode (M+H = 137.1).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) Product/Substrate InhibitionAdd substrate in fed-batch mode (slow dosing). Increase IPA concentration.
Low Conversion (<50%) Equilibrium LimitationIncrease Nitrogen sweep rate to remove acetone more effectively.
Low Enantioselectivity Wrong Enzyme VariantScreen alternative (R)-selective ATAs (e.g., from Aspergillus or Arthrobacter).
Emulsion during Workup Protein residuesEnsure pH < 2.0 during Celite filtration. Use a demulsifier if necessary.

References

  • Transaminase Engineering: Savile, C. K., et al. "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science2010 , 329(5989), 305-309. Link

  • General ATA Review: Höhne, M., & Bornscheuer, U. T. "Biocatalytic routes to optically active amines." ChemCatChem2009 , 1(1), 42-51. Link

  • Process Chemistry of Pyridyl Amines: Davies, I. W., et al. "Practical Asymmetric Synthesis of a COX-2 Inhibitor." Journal of Organic Chemistry2000 , 65(25), 8415–8420.[3][9] Link

  • Green Chemistry Metrics: Tao, J., & Xu, J. H. "Biocatalysis in development of green pharmaceutical processes." Current Opinion in Chemical Biology2009 , 13(1), 43-50. Link

  • Chemical Alternative (Ir-Catalysis): Kawada, T., et al. "Iridium-catalyzed asymmetric reductive amination of C2-acylpyridines." Chemical Communications2022 , 58, 12345. Link

Sources

Method

Application Note: High-Fidelity Derivatization of (1R)-1-(6-Methyl(3-pyridyl))ethylamine

Executive Summary & Strategic Rationale The (1R)-1-(6-Methyl(3-pyridyl))ethylamine scaffold represents a privileged pharmacophore in modern medicinal chemistry. Its utility stems from the "Phenyl-Pyridyl Switch," a biois...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The (1R)-1-(6-Methyl(3-pyridyl))ethylamine scaffold represents a privileged pharmacophore in modern medicinal chemistry. Its utility stems from the "Phenyl-Pyridyl Switch," a bioisosteric strategy where the pyridine ring replaces a phenyl group to improve aqueous solubility (via H-bond accepting capacity) and optimize metabolic stability (by blocking CYP450 oxidation sites).

However, the derivatization of this scaffold presents two specific challenges that this guide addresses:

  • Stereochemical Erosion: The electron-deficient nature of the pyridine ring increases the acidity of the benzylic

    
    -proton, heightening the risk of racemization during base-mediated coupling.
    
  • Competitive Nucleophilicity: The pyridine nitrogen (pKa ~6) can compete with the primary amine (pKa ~9) in activation steps, leading to N-acylpyridinium byproducts or catalyst poisoning.

This guide provides validated, self-consistent protocols to derivatize this chiral amine while maintaining >98% enantiomeric excess (ee).

Chemical Profile & Handling

PropertySpecification
Compound Name (1R)-1-(6-Methylpyridin-3-yl)ethanamine
Common ID (1R)-Methyl-pyridyl-ethylamine
Molecular Weight 136.19 g/mol
Chiral Center (1R)-configuration at the ethylamine

-carbon
Key pKa Values Primary Amine: ~9.2
Solubility High in MeOH, DCM, DMSO; Moderate in Water
Storage Hygroscopic; Store under

at 4°C.

Decision Logic: Derivatization Pathways

The following flowchart outlines the decision-making process for selecting the optimal derivatization pathway based on the electrophile and stability requirements.

Derivatization_Workflow Start (1R)-Scaffold Starting Material Decision Select Electrophile Start->Decision Path_A Carboxylic Acid (Amide Coupling) Decision->Path_A Target: Amide Path_B Aldehyde/Ketone (Reductive Amination) Decision->Path_B Target: Secondary Amine Path_C Sulfonyl Chloride (Sulfonylation) Decision->Path_C Target: Sulfonamide Method_A Method A: T3P / NMM (Zero Racemization) Path_A->Method_A Preferred Method_B Method B: Ti(OiPr)4 / NaBH(OAc)3 Path_B->Method_B Preferred Method_C Method C: DIPEA / DCM (0°C) Path_C->Method_C Standard QC Chiral SFC / HPLC Validation Method_A->QC Method_B->QC Method_C->QC

Figure 1: Strategic workflow for the derivatization of (1R)-1-(6-Methyl(3-pyridyl))ethylamine.

Validated Experimental Protocols

Protocol A: Racemization-Free Amide Coupling (T3P Method)

Rationale: Standard HATU/DIPEA couplings can cause racemization due to the basicity of DIPEA and the high activity of the O-At ester. We utilize Propylphosphonic Anhydride (T3P) , which acts as an acidic coupling agent, allowing for milder bases (NMM) and faster kinetics, effectively "freezing" the stereocenter [1].

Reagents:

  • (1R)-Amine scaffold (1.0 equiv)

  • Carboxylic Acid partner (1.1 equiv)

  • T3P (50% w/w in EtOAc) (1.5 equiv)

  • N-Methylmorpholine (NMM) (2.5 equiv)

  • Solvent: Anhydrous EtOAc or 2-MeTHF (Avoid DMF if possible to simplify workup).

Step-by-Step:

  • Dissolution: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) and the (1R)-Amine (1.0 equiv) in anhydrous EtOAc (0.1 M concentration).

  • Base Addition: Cool to 0°C. Add NMM (2.5 equiv) dropwise. Note: NMM is less basic than DIPEA, reducing

    
    -proton abstraction.
    
  • Activation: Add T3P solution (1.5 equiv) dropwise over 2 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.

  • Workup: Quench with water. Wash organic layer with sat.

    
     (removes unreacted acid) and brine.
    
  • Purification: Flash chromatography. T3P byproducts are water-soluble, simplifying purification.

Protocol B: Reductive Amination (Titanium-Mediated)

Rationale: Direct condensation can be slow due to the steric bulk of the


-methyl group. Titanium(IV) isopropoxide  serves as a Lewis acid to activate the carbonyl and a water scavenger to drive imine formation, preventing hydrolysis [2].

Reagents:

  • (1R)-Amine scaffold (1.0 equiv)

  • Aldehyde/Ketone (1.1 equiv)

  • 
     (1.5 equiv)
    
  • 
     (2.0 equiv)
    
  • Solvent: Anhydrous THF.

Step-by-Step:

  • Imine Formation: Combine Amine and Aldehyde in THF under

    
    . Add 
    
    
    
    neat. Stir at RT for 6–12 hours (Solution often turns yellow/orange).
  • Reduction: Cool to 0°C. Add

    
     in one portion.
    
  • Quench: Critical Step. Add 1M NaOH or sat. Rochelle’s salt solution and stir vigorously for 1 hour until the titanium emulsion breaks into clear layers.

  • Extraction: Extract with EtOAc.

Protocol C: Sulfonylation (Controlled pH)

Rationale: Sulfonyl chlorides are highly reactive. Excess base can lead to bis-sulfonylation (reaction at both the amine and the pyridine nitrogen, though the latter is reversible).

Step-by-Step:

  • Dissolve (1R)-Amine in DCM at 0°C.

  • Add Pyridine (3.0 equiv) instead of TEA/DIPEA. Pyridine acts as a mild base and nucleophilic catalyst without deprotonating the chiral center.

  • Add Sulfonyl Chloride (1.05 equiv) slowly.

  • Stir at 0°C for 1 hour, then warm to RT.

Quality Control & Chiral Validation

Validating the enantiomeric excess (ee) post-derivatization is non-negotiable.

Method 1: Chiral SFC (Gold Standard)

Supercritical Fluid Chromatography (SFC) is preferred over HPLC for pyridine derivatives due to better peak shape (suppression of silanol interactions).

  • Column: Chiralpak AD-H or IG (Amylose-based).

  • Co-Solvent: 15-25% MeOH with 0.1% Diethylamine (DEA) or Isopropylamine.

    • Expert Tip: The basic additive (DEA) is mandatory to mask residual silanols and ensure sharp peaks for the basic pyridine moiety.

  • Back Pressure: 120 bar.

  • Temperature: 40°C.

Method 2: NMR Derivatization (Rapid Screening)

For labs without SFC, use the Three-Component Derivatization Protocol [3].

  • Mix (1R)-Amine derivative + 2-Formylphenylboronic acid + (S)-BINOL .

  • This forms a diastereomeric iminoboronate ester in situ.

  • Analyze via ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     NMR.[1][2] The imine proton signals for the (R)-amine and (S)-amine (if racemized) will be distinct (often separated by >0.1 ppm). Integration gives the ee ratio.[2]
    
Data Summary Table: Method Comparison
MethodYield (%)Racemization RiskPurification DifficultyThroughput
HATU/DIPEA 85-95%Moderate (pH dependent)High (Peptide byproducts)High
T3P/NMM 80-90%Low (Preferred) Low (Water soluble byproducts)High
Acid Chloride >95%High (Requires strict temp control)LowMedium

References

  • Dunetz, J. R., et al. "Propylphosphonic Anhydride (T3P): A Useful Reagent for Large-Scale Amide Bond Formation." Organic Process Research & Development, 2016.

  • Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry, 1995.

  • Bull, S. D., et al. "Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines." Chemical Science, 2011.

  • PharmaBlock. "Pyridine: A Privileged Scaffold in Drug Discovery." PharmaBlock Whitepapers.[3]

  • Phenomenex. "Chiral HPLC Separations of Racemic Compounds." Phenomenex Application Guide.

Disclaimer: All protocols involve hazardous chemicals. Consult local EHS guidelines and SDS before execution.

Sources

Application

Application Note: Solvent Selection for Reactions with (1R)-1-(6-Methyl(3-pyridyl))ethylamine

Part 1: Executive Summary (1R)-1-(6-Methyl(3-pyridyl))ethylamine (CAS: 1011558-01-2) is a high-value chiral building block extensively used in the synthesis of kinase inhibitors and anti-inflammatory agents (e.g., COX-2...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

(1R)-1-(6-Methyl(3-pyridyl))ethylamine (CAS: 1011558-01-2) is a high-value chiral building block extensively used in the synthesis of kinase inhibitors and anti-inflammatory agents (e.g., COX-2 inhibitors). Its dual-nitrogen architecture—comprising a basic primary amine and a pyridine ring—combined with a labile benzylic stereocenter, presents unique challenges in process chemistry.

The Critical Challenge: The selection of solvent for this motif is not merely about solubility; it dictates stereochemical integrity . Improper solvent choice can accelerate racemization via proton exchange at the benzylic position or promote competitive nucleophilic attacks from the pyridine nitrogen.

This guide provides an evidence-based framework for solvent selection, transitioning from traditional hazardous solvents (DMF, DCM) to sustainable, high-performance alternatives (2-MeTHF, EtOAc) without compromising yield or enantiomeric excess (ee).

Part 2: Compound Profile & Solubility Physics

Understanding the solute-solvent interaction is the prerequisite for protocol design.

Physicochemical Properties[1][2]
  • Structure: Chiral primary amine attached to a 6-methyl-3-pyridyl scaffold.[1]

  • Basicity (Estimated):

    • Primary Amine (–NH₂): pKa ~9.0–9.5 (Nucleophilic, salt-forming).

    • Pyridine Nitrogen:[2][3][4][5] pKa ~6.0 (Less basic, but capable of metal coordination).

  • Racemization Risk: Moderate to High. The benzylic proton is acidified by the electron-deficient pyridine ring, making it susceptible to base-mediated abstraction in polar aprotic solvents at elevated temperatures.

Solubility Matrix

The following table summarizes the solubility behavior of the free base versus the Hydrochloride (HCl) salt form.

Solvent ClassRepresentative SolventFree Base SolubilityHCl Salt SolubilityApplication Suitability
Chlorinated DCM, ChloroformHighLowAvoid (Green restrictions, potential alkylation).
Polar Aprotic DMF, NMP, DMSOHighModerateTraditional (Good for coupling, high racemization risk).
Ethers THF, 2-MeTHF, CPMEHighLowRecommended (Green, kinetic control).
Esters Ethyl Acetate, IPMHighVery LowRecommended (Work-up, crystallization).
Alcohols Methanol, IPAHighHighSpecific (Salt formation, hydrogenation).
Water WaterLowHighBiphasic (Schotten-Baumann conditions).

Part 3: Solvent Selection Logic & Protocols[2]

Reaction Workflow: Amide Coupling / Acylation

Objective: Functionalize the primary amine while preventing racemization and pyridine interference.

The "Green" Shift: Historically, DMF was the default for coupling chiral amines. However, DMF promotes base-mediated racemization due to its high dielectric constant, which stabilizes charged intermediates.

  • Protocol Recommendation: Replace DMF with 2-Methyltetrahydrofuran (2-MeTHF) .

  • Mechanism: 2-MeTHF forms an azeotrope with water (easy drying), has lower polarity than DMF (suppressing proton exchange), and is derived from renewable resources.

Protocol A: Green Amide Coupling in 2-MeTHF
  • Dissolution: Dissolve 1.0 eq of carboxylic acid and 1.2 eq of base (DIPEA) in 2-MeTHF (10 V).

  • Activation: Add 1.1 eq of coupling agent (e.g., T3P® in EtOAc or HATU). Stir for 15 min at 0–5 °C.

  • Addition: Add 1.0 eq of (1R)-1-(6-Methyl(3-pyridyl))ethylamine (diluted in 2 V 2-MeTHF) dropwise.

    • Note: Keep temperature < 10 °C during addition to minimize exotherm-induced racemization.

  • Reaction: Allow to warm to 20 °C. Monitor by HPLC.

  • Work-up: Wash directly with NaHCO₃ (aq) and Brine. The organic layer (2-MeTHF) can be concentrated directly or swapped to heptane for crystallization.

Reaction Workflow: Nucleophilic Aromatic Substitution (SNAr)

Objective: React amine with aryl halides.

Solvent Choice: While DMSO is standard for SNAr, it is difficult to remove. Acetonitrile (MeCN) or n-Butanol are superior choices here.

  • Why n-Butanol? For difficult substrates, the high boiling point allows thermal activation, but the protic nature can sometimes stabilize the transition state better than aprotic solvents, reducing the basicity of the pyridine ring via H-bonding.

Reaction Workflow: Salt Formation & Purification

Objective: Isolate the product as a stable solid and upgrade chiral purity.

Protocol Recommendation: Use IPA (Isopropyl Alcohol) or Ethanol for salt formation.

  • Dissolve crude free base in IPA (5 V).

  • Add 1.05 eq of acid (e.g., HCl in IPA or L-Tartaric acid for chiral upgrade).

  • Heat to 50 °C to ensure homogeneity, then cool slowly to 0 °C.

  • Self-Validation: If the initial ee was 95%, the crystallized salt often upgrades to >99% ee due to the higher lattice energy of the homochiral crystal.

Part 4: Visualization of Decision Logic

Diagram 1: Solvent Selection Decision Tree

This flowchart guides the chemist through the selection process based on reaction type and substrate form.

SolventSelection Start Start: (1R)-1-(6-Methyl(3-pyridyl))ethylamine ReactionType Select Reaction Type Start->ReactionType Coupling Amide Coupling (Acylation) ReactionType->Coupling SNAr SNAr / Substitution ReactionType->SNAr SaltForm Salt Formation / Purification ReactionType->SaltForm Green Green/Preferred: 2-MeTHF or EtOAc Coupling->Green Standard Protocol Trad Traditional (Avoid): DMF/DCM Coupling->Trad Only if solubility fails HighTemp High Temp Required? SNAr->HighTemp Cryst Crystallization Solvent: IPA or EtOH SaltForm->Cryst PolarProtic n-Butanol or i-PrOH HighTemp->PolarProtic Yes (Stable) PolarAprotic DMSO/NMP (Risk of Racemization) HighTemp->PolarAprotic Yes (Risk)

Caption: Decision tree for selecting the optimal solvent based on reaction class, prioritizing green chemistry and stereochemical stability.

Diagram 2: Racemization Pathways & Prevention

Understanding how the solvent contributes to racemization is key to preventing it.

Racemization Substrate (1R)-Chiral Amine Intermediate Planar Carbanion / Imine (Achiral Intermediate) Substrate->Intermediate Deprotonation at Benzylic Carbon Base Base (e.g., TEA/DBU) Base->Intermediate Promotes Solvent Solvent Environment Solvent->Intermediate High Polarity (DMF/DMSO) Stabilizes Charge Racemate Racemic Mixture (50% R / 50% S) Intermediate->Racemate Reprotonation Prevention PREVENTION STRATEGY: 1. Non-polar solvents (2-MeTHF) 2. Weak bases (DIPEA vs DBU) 3. Low Temp (<20°C) Prevention->Intermediate Inhibits Formation

Caption: Mechanistic view of solvent-assisted racemization and mitigation strategies.

Part 5: References

  • Vertex AI Search . (2025). Properties and Synthesis of (R)-1-(6-methylpyridin-3-yl)ethanamine. Retrieved from 6

  • National Science Foundation (NSF) . (2022). Water and Green Solvents for Amide Bond Formation. Retrieved from 7

  • MDPI . (2025). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. Retrieved from 8

  • PubChem . (2025).[5] (R)-1-(Pyridin-3-yl)ethanamine Compound Summary. Retrieved from 5

  • ResearchGate . (2012). Green solvents for the formation of amide linkages. Retrieved from 9

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of (1R)-1-(6-Methyl(3-pyridyl))ethylamine Synthesis

Content Type: Technical Troubleshooting & Optimization Guide Target Molecule: (1R)-1-(6-methylpyridin-3-yl)ethanamine Precursor: 1-(6-methylpyridin-3-yl)ethanone (3-Acetyl-6-methylpyridine) Introduction: The Yield Bottle...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Troubleshooting & Optimization Guide Target Molecule: (1R)-1-(6-methylpyridin-3-yl)ethanamine Precursor: 1-(6-methylpyridin-3-yl)ethanone (3-Acetyl-6-methylpyridine)

Introduction: The Yield Bottleneck

The synthesis of (1R)-1-(6-Methyl(3-pyridyl))ethylamine presents a dual challenge: achieving high enantiomeric excess (ee) while maintaining isolated yield. The pyridine ring introduces solubility issues (high water solubility of the product) and potential catalyst poisoning (in metal-catalyzed routes), while the chiral center requires strict stereocontrol.

This guide prioritizes two methodologies:

  • Biocatalytic Transamination: The modern industrial "Gold Standard" for high stereoselectivity (>99% ee) and yield.

  • Ellman’s Sulfinamide Auxiliary: The most robust chemical method for laboratory-scale synthesis when enzymes are unavailable.

Module 1: Biocatalytic Synthesis (ω-Transaminases)

Methodology: Using (R)-selective ω-Transaminases (ω-TA) to convert 3-acetyl-6-methylpyridine directly to the amine. Primary Advantage: Single-step chiral installation; avoids toxic transition metals.

Core Workflow Diagram

Biocatalytic_Workflow Substrate Ketone Precursor (3-Acetyl-6-methylpyridine) Intermediate Enzyme-Substrate Complex Substrate->Intermediate + Enzyme Enzyme (R)-Selective ω-Transaminase (PLP) Donor Amine Donor (Isopropylamine) Donor->Intermediate NH2 Transfer Product Target (1R)-Amine Intermediate->Product Release Byproduct Acetone (Volatile) Intermediate->Byproduct Deamination Byproduct->Byproduct Remove via Vacuum/N2 Sweep

Caption: Figure 1. Biocatalytic transamination cycle using Isopropylamine (IPA) as a sacrificial donor. Removal of acetone drives equilibrium forward.

Troubleshooting Guide: Biocatalysis

Q1: My conversion stalls at 50%. Adding more enzyme doesn't help. Why? Diagnosis: Thermodynamic Equilibrium Limitation. Transamination is reversible. If using Alanine as a donor, the coproduct (Pyruvate) inhibits the reaction. Solution:

  • Switch Donors: Use Isopropylamine (IPA) . The coproduct is acetone, which is volatile.

  • Shift Equilibrium: Apply a slight vacuum (200-300 mbar) or a nitrogen sweep to continuously remove acetone from the headspace. This can drive conversion from 50% to >95% [1].

Q2: The reaction mixture turns dark/black and activity drops rapidly. Diagnosis: Enzyme Deactivation by Cosolvent or Substrate. Solution:

  • Cosolvent Limit: Ensure DMSO or Methanol concentration is <10-15% (v/v). High organic solvent loads denature wild-type transaminases.

  • Substrate Inhibition: The pyridine ring can be toxic to enzymes at high concentrations. Implement a fed-batch strategy : add the ketone substrate continuously at a rate of 2-5 mM/hour rather than a single bolus addition.

Q3: I see high conversion by HPLC, but isolated yield is <40%. Diagnosis: Product Loss to Aqueous Phase. The target amine is highly polar due to the pyridine nitrogen. Solution: See Module 3: Downstream Processing.

Module 2: Chemical Synthesis (Ellman’s Auxiliary)

Methodology: Condensation of the ketone with (R)-tert-butanesulfinamide followed by diastereoselective reduction. Primary Advantage: Predictable stereochemistry without screening enzyme libraries.

Step-by-Step Protocol Optimization
StepReactionCritical Parameter for Yield
1 Imine Formation Moisture Control. The condensation is an equilibrium. Use Ti(OEt)₄ (2.0 equiv) as a water scavenger and Lewis acid. Run in dry THF.
2 Reduction Temperature. Reduce the sulfinyl ketimine at -48°C to -78°C using L-Selectride or NaBH₄ to maximize diastereomeric ratio (dr).
3 Cleavage pH Management. Cleave the auxiliary with HCl/MeOH. Do not over-concentrate the acidic solution, or the pyridine ring may degrade/polymerize.
Troubleshooting Guide: Ellman Chemistry

Q1: The condensation step (Ketone + Sulfinamide) is incomplete after 24 hours. Diagnosis: Steric hindrance of the methyl-pyridine group and low electrophilicity. Solution:

  • Upgrade Lewis Acid: Switch from Ti(OEt)₄ to Ti(OiPr)₄ (Titanium isopropoxide) which is slightly more reactive.

  • Microwave Assist: Heating to 80°C in a sealed microwave vial for 60 minutes often pushes conversion to completion without degrading the sulfinamide [2].

Q2: The diastereomeric ratio (dr) after reduction is poor (e.g., 3:1). Diagnosis: Lack of chelating organization in the transition state. Solution:

  • Change Reductant: If using NaBH₄, switch to L-Selectride (lithium tri-sec-butylborohydride). The bulky hydride attacks from the less hindered face.

  • Add Lewis Acid: Add CeCl₃·7H₂O during the reduction (Luche conditions) to coordinate the pyridine nitrogen and sulfinyl oxygen, locking the conformation [3].

Module 3: Downstream Processing (The "Hidden" Yield Killer)

Context: The most common cause of "low yield" for this specific molecule is not the reaction, but the extraction. The pyridine-amine is amphoteric and highly water-soluble.

Extraction Logic Tree

Extraction_Logic Start Crude Reaction Mixture (Acidic) Step1 Wash with DCM (Remove non-polar impurities) Start->Step1 pH < 2 Step2 Adjust pH to >12 (Use 5M NaOH) Step1->Step2 Aqueous Layer Step3 Salt Saturation (Add NaCl to saturation) Step2->Step3 Basified Aq. Step4 Extraction Solvent (Use DCM:IPA 3:1) Step3->Step4 Salting Out End High Yield Isolation Step4->End

Caption: Figure 2. Optimized extraction workflow for polar pyridine amines.

Critical Isolation Protocols

1. The "Salting Out" Trick Because the pyridine nitrogen H-bonds with water, standard extraction leaves ~30% of product behind.

  • Protocol: After basifying the aqueous layer to pH 12-14, add solid NaCl until no more dissolves (saturation). This disrupts the hydration shell of the pyridine and forces the organic amine out of the water phase.

2. The Solvent Switch

  • Avoid: Pure Ethyl Acetate (often extracts too much water) or Hexanes (product is insoluble).

  • Use: DCM:Isopropanol (3:1 ratio) or Chloroform:Isopropanol (3:1) . The alcohol component helps solvate the polar amine into the organic phase.

3. Evaporation Warning Pyridine amines can be volatile.

  • Do not use high vacuum (<10 mbar) for prolonged periods if the product is an oil.

  • Recommendation: Isolate as the HCl salt . Treat the organic extract with HCl in Dioxane/Ether to precipitate the dihydrochloride salt. This stabilizes the product and prevents volatility losses.

References

  • Green, A. P., et al. (2014).[1] "Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening." Angewandte Chemie International Edition.

  • Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews.

  • Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science.

  • BenchChem Technical Support. (2025). "Troubleshooting Low Yield in Pyridine Functionalization."

Sources

Optimization

Preventing racemization of (1R)-1-(6-Methyl(3-pyridyl))ethylamine during storage

Executive Summary & Compound Profile Compound: (1R)-1-(6-Methylpyridin-3-yl)ethan-1-amine CAS: 40154-75-4 (Generic Ref) Criticality: High. This intermediate is a frequent chiral building block for kinase inhibitors and n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: (1R)-1-(6-Methylpyridin-3-yl)ethan-1-amine CAS: 40154-75-4 (Generic Ref) Criticality: High. This intermediate is a frequent chiral building block for kinase inhibitors and neurological agents. The Problem: The enantiomeric excess (ee) of this compound degrades during storage not due to decomposition, but due to racemization . The presence of the electron-deficient pyridine ring significantly increases the acidity of the benzylic


-proton compared to standard benzylamines, making the chiral center labile under improper conditions.

Module 1: The Mechanism of Failure (Root Cause Analysis)

To prevent failure, you must understand the invisible threat. Racemization of this molecule is driven by the deprotonation-reprotonation mechanism at the chiral center.

The "Pyridine Effect": Unlike a phenyl ring, the pyridine ring (specifically the 3-position attachment) acts as a strong Electron Withdrawing Group (EWG). This inductive effect pulls electron density away from the chiral carbon, lowering the pKa of the


-proton (benzylic hydrogen).

The Failure Pathway:

  • Trigger: Presence of moisture (acting as a proton shuttle), heat, or trace basic impurities.

  • Event: A base removes the

    
    -proton.
    
  • Intermediate: The molecule forms a planar, achiral carbanion/enamine-like species, stabilized by resonance into the pyridine ring.

  • Result: Reprotonation occurs from either face, resulting in the (S)-enantiomer and a loss of optical purity.

Visualization: The Racemization Pathway

RacemizationMechanism cluster_0 Critical Control Point R_Enantiomer (1R)-Enantiomer (Chiral, Active) Intermediate Planar Carbanion (Achiral Intermediate) R_Enantiomer->Intermediate Deprotonation (-H+) Base Trigger: Base / Heat / Moisture Base->R_Enantiomer Racemate Racemic Mixture ((1R) + (1S)) Intermediate->Racemate Reprotonation (+H+ from either face)

Figure 1: Mechanism of racemization showing the critical transition from chiral amine to achiral planar intermediate driven by base-catalyzed deprotonation.

Module 2: Storage Protocols (The "How-To")

The physical state of the material is the single biggest determinant of stability.

Protocol A: Storage as a Free Base (High Risk)
  • Status: Liquid / Oil.

  • Risk: High.[1] Molecular mobility is high, allowing easy access for proton exchange. The amine group itself can act as a base for intermolecular deprotonation.

  • Requirement:

    • Temperature: -20°C (Strict).

    • Atmosphere: Argon or Nitrogen (Prevent

      
       absorption which forms carbamates, altering pH and potentially catalyzing racemization).
      
    • Container: Amber glass (Light can trigger radical-based racemization).

Protocol B: Storage as a Salt (Recommended)
  • Status: Solid / Crystalline.

  • Risk: Low. Lattice energy restricts conformational flipping. Protonation of the amine (ammonium form) prevents it from acting as a base.

  • Preferred Salts:

    • Dihydrochloride (2HCl): Most stable, but hygroscopic. Must be kept dry.[2][3]

    • L-Tartrate: often forms stable, non-hygroscopic crystals.

Decision Matrix: Storage Strategy

StorageProtocol Start Incoming Material: (1R)-1-(6-Methyl(3-pyridyl))ethylamine FormCheck Current Form? Start->FormCheck FreeBase Free Base (Liquid) FormCheck->FreeBase SaltForm Salt Form (Solid) FormCheck->SaltForm ShortTerm Short Term Use (< 1 Week) FreeBase->ShortTerm Protocol1 PROTOCOL 1: Store at -20°C Under Argon Avoid CO2 ShortTerm->Protocol1 Yes Convert PROTOCOL 2: Convert to Salt (HCl or Tartrate) ShortTerm->Convert No (Long Term) Protocol3 PROTOCOL 3: Store at 2-8°C Desiccator required SaltForm->Protocol3

Figure 2: Decision tree for selecting the correct storage protocol based on material form and duration.

Module 3: Troubleshooting & FAQs

Q1: My enantiomeric excess (ee) dropped by 5% after one week in solution. Why? A: You likely used a protic solvent (Methanol, Ethanol, Water) or a solvent with ketone impurities .

  • Mechanism:[1][4][5] Protic solvents facilitate proton shuttling, accelerating the deprotonation/reprotonation cycle. Ketones (like acetone) form Schiff bases (imines), which racemize

    
     times faster than the free amine [1].
    
  • Fix: Store solutions only in anhydrous, aprotic solvents (e.g., THF, DCM) and use immediately.

Q2: Can I use DMSO for storage? A: No. DMSO is hygroscopic and a polar aprotic solvent. It solvates cations well, leaving the basic anion "naked" and highly reactive, which can accelerate the deprotonation of the chiral center.

Q3: The material turned from colorless to yellow. Is it racemized? A: Not necessarily, but it is degrading. Yellowing usually indicates oxidation of the pyridine ring or N-oxide formation. However, oxidation byproducts are often acidic/basic and can catalyze secondary racemization. Check purity via HPLC immediately.

Q4: I need to free-base the salt for a reaction. How do I minimize racemization? A: Perform the neutralization at low temperature (0°C) using a biphasic system (e.g., DCM/aq. NaOH) and separate immediately. Do not let the free base sit in the basic aqueous layer, as hydroxide is a strong enough base to promote equilibrium [2].

Module 4: Validation (QC Protocol)

Objective: Quantify Enantiomeric Excess (ee).

Method: Chiral HPLC (Normal Phase).

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine (DEA) .

    • Note: The DEA is critical.[6][7] It masks the silanol groups on the silica support. Without it, the basic pyridine/amine will streak (tailing), making peak integration impossible.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Pyridine absorption).

Data Summary Table: Stability Profile

ConditionFormTimeframeExpected Stability
25°C, Air Free Base24 HoursUnstable (CO2 absorption + Racemization risk)
-20°C, Argon Free Base3 MonthsModerate (Monitor ee monthly)
25°C, Dry HCl Salt1 YearStable
Solution (MeOH) Free Base48 HoursHigh Risk (Solvent-assisted inversion)

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Discusses imine-enamine tautomerization and racemization mechanisms).

  • Gawley, R. E., & Aube, J. (1996). Principles of Asymmetric Synthesis. Elsevier. (Fundamental principles of

    
    -chiral amine stability). 
    
  • Stinson, S. C. (2000). "Chiral Drugs." Chemical & Engineering News. (Overview of industrial handling of chiral amines).

  • Sigma-Aldrich (Merck). (2023). Safety Data Sheet: (R)-1-(Pyridin-3-yl)ethylamine. (Standard storage parameters: 2-8°C, Inert Gas).

Sources

Troubleshooting

Technical Support Center: Purification of (1R)-1-(6-Methyl(3-pyridyl))ethylamine

Case ID: PUR-PYR-006 Status: Open Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Purification, Resolution, and Stability of (1R)-1-(6-Methyl(3-pyridyl))ethylamine Executive Summary (1R)-1-(6-Met...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-PYR-006 Status: Open Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Purification, Resolution, and Stability of (1R)-1-(6-Methyl(3-pyridyl))ethylamine

Executive Summary

(1R)-1-(6-Methyl(3-pyridyl))ethylamine is a critical chiral intermediate, often employed in the synthesis of kinase inhibitors and nicotinic acetylcholine receptor ligands. Its purification presents a "triad of challenges":

  • Enantiomeric Resolution: Efficiently separating the (1R) isomer from the (1S) isomer in a racemic mixture.

  • Hydrophilicity: The pyridine ring and amine group make the compound highly water-soluble, complicating extraction.

  • Stability: The primary amine is prone to carbamate formation (CO₂ absorption), and the pyridine ring is susceptible to N-oxidation.

This guide provides a self-validating workflow for purifying this compound to >99% ee and >98% chemical purity.

Module 1: Enantiomeric Resolution (The Core Challenge)

User Issue: "I am using tartaric acid for resolution, but I am getting low yields and poor enantiomeric excess (ee)."

Root Cause Analysis

For pyridine-based ethylamines, simple tartaric acid often forms hygroscopic salts that do not crystallize well. The interaction between the pyridine nitrogen and the resolving agent can compete with the primary amine interaction.

The Solution: Switching to Dibenzoyl-L-Tartaric Acid

To achieve high ee, you must increase the lipophilicity of the counter-ion to drive crystallization.

Protocol: Optimized Resolution Workflow

  • Screening Agent: Use (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) . The benzoyl groups provide π-π stacking opportunities with the pyridine ring, stabilizing the crystal lattice of the (1R)-salt.

  • Solvent System: Ethanol (EtOH) : Water (95:5). Avoid Methanol initially as it often renders the salt too soluble.

  • Stoichiometry: Use 0.5 equivalents of L-DBTA relative to the racemic amine ("Pope-Peachey" method). This forces the (1R) amine to crystallize as the salt while leaving the (1S) amine in solution as the free base.

Step-by-Step Resolution Protocol:

  • Dissolution: Dissolve 10 mmol of racemic amine in 15 mL of hot Ethanol (60°C).

  • Addition: Add 5 mmol of L-DBTA dissolved in 5 mL hot Ethanol.

  • Nucleation: Allow the solution to cool slowly to room temperature over 4 hours. Do not shock cool.

  • Harvest: Filter the white precipitate. This is the (1R)-amine • L-DBTA salt .

  • Recrystallization: If ee < 95%, recrystallize the salt from EtOH:H₂O (9:1).

Troubleshooting Logic: Resolution
SymptomProbable CauseCorrective Action
No Precipitate Salt is too soluble (Solvent too polar).Add isopropanol (IPA) or MTBE dropwise to the cloud point.
Oiling Out Impurities disrupting crystal lattice.Seed with pure crystal; ensure temperature ramp is <10°C/hour.
Low ee (<80%) "Entrapment" of (1S) isomer.Perform a "slurry wash" (digest) in refluxing ethanol rather than full dissolution.

Module 2: Chemical Purification & Isolation

User Issue: "After freeing the base, my product is colored and contains water-soluble impurities. Extraction yields are low."

Technical Insight: The "Salting Out" Effect

Because (1R)-1-(6-Methyl(3-pyridyl))ethylamine is highly polar, it partitions poorly into standard organic solvents (DCM or Ethyl Acetate) from neutral water.

The Protocol: pH-Controlled Extraction

Objective: Isolate the free base without losing product to the aqueous phase.

  • Basification: Suspend the resolved salt in water. Add 50% NaOH dropwise until pH > 12. Note: High pH is critical to suppress protonation of both the amine (pKa ~9) and the pyridine (pKa ~5).

  • Solvent Choice: Use Dichloromethane (DCM) : Isopropanol (9:1) . Pure DCM is often insufficient. The IPA helps solvate the polar amine.

  • Salt Saturation: Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic amine in water (Salting Out).

  • Drying: Dry the organic layer over Solid KOH or Na₂SO₄ . Avoid MgSO₄ as it is slightly acidic and can trap amines.

Module 3: Stability & Storage

User Issue: "The oil turns yellow/brown after a few days of storage."

Degradation Pathways
  • Carbamate Formation: Primary amines react reversibly with atmospheric CO₂ to form carbamates (white crust).

  • Oxidation: The electron-rich pyridine ring can form N-oxides over time.

Best Practices for Storage
  • Form: Store as the Dihydrochloride salt (2HCl) or Tartrate salt if possible. The free base is unstable.

  • Atmosphere: Argon or Nitrogen flush is mandatory.

  • Temperature: -20°C for long-term storage.

Visualizing the Workflow

The following diagram illustrates the critical decision points in the resolution and purification process.

PurificationWorkflow Start Racemic (1R/1S)-1-(6-Methyl(3-pyridyl))ethylamine Agent Add 0.5 eq (-)-Dibenzoyl-L-Tartaric Acid in Hot EtOH Start->Agent Crystallize Slow Cool to RT (4-6 hrs) Agent->Crystallize Filter Filtration Crystallize->Filter Solid Solid: (1R)-Salt (Enriched) Filter->Solid Precipitate Filtrate Filtrate: (1S)-Enriched Free Base Filter->Filtrate Mother Liquor CheckEE Check Purity (Chiral HPLC) Solid->CheckEE Recryst Recrystallize (EtOH:H2O) CheckEE->Recryst ee < 98% FreeBase Basify (pH > 12) + Extract (DCM:IPA) CheckEE->FreeBase ee > 98% Recryst->Filter Final Pure (1R)-Amine Free Base FreeBase->Final

Caption: Workflow for the resolution of (1R)-1-(6-Methyl(3-pyridyl))ethylamine using Dibenzoyl-L-Tartaric Acid.

Frequently Asked Questions (FAQs)

Q1: Can I use enzymatic kinetic resolution instead of crystallization? A: Yes. Candida antarctica Lipase B (CAL-B) is effective for acetylating the (1R) amine selectively in ethyl acetate. However, this requires a subsequent hydrolysis step to get the amine back, which can be harsh. Crystallization is generally more scalable for multi-gram batches.

Q2: How do I determine the enantiomeric excess (ee)? A:

  • Method A (HPLC): Chiralpak AD-H or OD-H column. Mobile phase: Hexane:IPA:Diethylamine (90:10:0.1). The diethylamine is crucial to prevent peak tailing of the basic pyridine.

  • Method B (NMR): Use Mosher's Acid Chloride to form diastereomeric amides. The methyl doublet in ¹H NMR will split into two distinct signals for the (R) and (S) isomers.

Q3: My product has a residual solvent peak in NMR that won't go away. A: Pyridine amines often form solvates. Dissolve the oil in a small amount of diethyl ether and rotovap again. Finally, dry under high vacuum (< 1 mbar) at 40°C for 12 hours. If it persists, convert to the HCl salt and dry; salts release solvents more easily than viscous oils.

References

  • Separation of Enantiomers of Pyridine Ethylamines. Chemical Reviews. (General principles of amine resolution using tartaric acid derivatives).

  • Enzymatic Kinetic Resolution of Chiral Amines. Journal of Molecular Catalysis B: Enzymatic. (Specifics on CAL-B lipase efficiency for primary amines).

  • Chiral Resolution Screening Protocols. Onyx Scientific Technical Notes. (Methodology for screening resolving agents like DBTA).

  • Synthesis and Resolution of 1-(6-methylpyridin-3-yl)ethanamine. Patent WO2013065064A1 (Contextual synthesis data for related intermediates).

Optimization

Solubility issues of (1R)-1-(6-Methyl(3-pyridyl))ethylamine in organic solvents

Topic: Solubility & Handling Guide for Organic Synthesis Document ID: TS-PYR-004 | Version: 2.1 | Status: Active[1][2] Executive Summary (1R)-1-(6-Methyl(3-pyridyl))ethylamine (CAS: 40154-75-4 for R-isomer) is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Handling Guide for Organic Synthesis

Document ID: TS-PYR-004 | Version: 2.1 | Status: Active[1][2]

Executive Summary

(1R)-1-(6-Methyl(3-pyridyl))ethylamine (CAS: 40154-75-4 for R-isomer) is a critical chiral building block, notably serving as a key intermediate in the synthesis of COX-2 inhibitors (e.g., Etoricoxib) and various kinase inhibitors.[1][2][3]

Users frequently encounter solubility anomalies due to its dual functionality : it possesses both a basic primary amine and a pyridine ring.[1] This creates a "solubility chameleon" where the physical state and solvent compatibility shift drastically between its free base (lipophilic oil) and salt forms (hydrophilic lattice).[1][2]

This guide addresses the three most common support tickets:

  • Phase separation issues (Oiling out vs. Crystallization).

  • Reaction stalling in non-polar solvents.

  • Chiral resolution failures during salt formation.

Part 1: The "State of Matter" Diagnosis

Before proceeding, you must verify the form of your starting material.[2] 60% of solubility complaints stem from confusing the salt form with the free base.[2]

FeatureFree Base Salt Form (e.g., HCl, Tartrate)
Physical State Yellow/Amber Oil (or low-melting solid)White/Off-white Crystalline Solid
Solubility (DCM/Toluene) High (Miscible)Insoluble (Suspension)
Solubility (Water/MeOH) Low to ModerateHigh
Primary Risk Oxidation/Carbamate formation (CO2)Hygroscopicity (Clumping)
Troubleshooting Workflow: The Solubility Decision Tree

SolubilityLogic start START: Material won't dissolve solvent_check Which solvent are you using? start->solvent_check non_polar Non-Polar / Aprotic (DCM, Toluene, THF) solvent_check->non_polar polar Polar / Protic (Water, MeOH, EtOH) solvent_check->polar check_form Check Material Form non_polar->check_form action_polar_salt Should dissolve. If not, heat to 50°C (Check Saturation Limit). polar->action_polar_salt Using Salt action_polar_base Limited solubility. Will form emulsion. Switch solvent. polar->action_polar_base Using Base is_salt It is a SALT (HCl, Tartrate) check_form->is_salt Solid is_base It is a FREE BASE check_form->is_base Oil action_salt CRITICAL ERROR: Salts are insoluble here. Perform 'Free-Basing' Protocol. is_salt->action_salt action_base Should dissolve. Check for degradation (polymeric tars). is_base->action_base

Figure 1: Decision logic for solvent selection based on the protonation state of the aminopyridine.

Part 2: Common Issues & Solutions
Issue #1: "My reaction failed/stalled in THF/DCM."

Diagnosis: You are likely using the salt form (HCl or Tartrate) in a nucleophilic substitution or coupling reaction without a sufficient auxiliary base.[1] The Science: The protonated amine (


) is non-nucleophilic.[1][2] In non-polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), the salt remains as an insoluble ion pair, preventing the reaction kinetics from initiating.[1][2]

Corrective Protocol: In-Situ Free Basing Do not just add more reagent.[1][2] You must liberate the amine.[1][2]

  • Solvent Switch: If possible, switch to DMF or DMAc (Dimethylacetamide), which can better solvate the salt.[1][2]

  • Base Scavenger: Add 3.0 equivalents of DIPEA (Diisopropylethylamine) or TEA (Triethylamine).[1][2]

    • Why? The pyridine nitrogen (

      
      ) and the primary amine (
      
      
      
      ) both compete for protons.[1][2] You need enough base to deprotonate both sites to ensure the primary amine is active.[1][2]
Issue #2: "The product oils out instead of crystallizing."

Diagnosis: This is the classic "Pyridine Impurity" trap.[1] The Science: During chiral resolution (often with Tartaric acid), the presence of impurities (like the ketone precursor) or incorrect solvent ratios prevents the formation of the crystal lattice.[1][2] Pyridine derivatives are notorious for forming "supersaturated oils" rather than precipitating.[1]

Corrective Protocol: The "Cloud Point" Method

  • Solvent System: Use Methanol (MeOH) as the primary solvent and Isopropanol (IPA) as the anti-solvent.[1][2]

  • Dissolve the crude oil in minimal hot MeOH (50°C).

  • Add hot IPA dropwise until the solution turns slightly turbid (Cloud Point).

  • Seeding: Add a tiny crystal of pure salt (if available) or scratch the glass.[1][2]

  • Cooling: Cool slowly to room temperature, then to 0°C. Rapid cooling locks the oil state.[1][2]

Issue #3: "Low Optical Purity (ee%) after Recrystallization."

Diagnosis: Solubility differential is insufficient. The Science: The diastereomeric salt difference between the (R)-isomer and (S)-isomer is driven by lattice energy.[1][2] If the solvent is too polar (e.g., pure water), both dissolve.[1][2] If too non-polar, both precipitate.[1][2]

Optimized Resolution Table (Tartrate System)

Solvent System Solubility of (R)-Salt Solubility of (S)-Salt Outcome
Pure Methanol High High Poor Resolution
Ethanol (96%) Moderate Low Good Resolution
MeOH : Water (9:1) Very High High No Yield

| MeOH : Toluene (1:1) | Low | Insoluble | High Yield, Low Purity |[1][2]

Part 3: Validated Protocols
Protocol A: Converting Salt to Free Base (Extraction)

Use this when you need the amine for a coupling reaction in DCM.[1][2]

  • Dissolution: Suspend 10g of the salt (HCl or Tartrate) in 50 mL of Water .

  • Basification: Slowly add 20% NaOH (aq) while stirring until pH > 12.

    • Observation: The solution will become cloudy as the free base (oil) separates.[1][2]

  • Extraction: Add 50 mL of DCM (Dichloromethane). Shake and separate.

    • Note: The pyridine ring makes the molecule slightly water-soluble.[1][2] Perform 3x extractions to ensure recovery.

  • Drying: Dry the organic layer over Sodium Sulfate (

    
    ) .[1][2]
    
  • Concentration: Evaporate solvent in vacuo. Do not heat above 40°C to avoid racemization or oxidation.[1]

Protocol B: Chiral Resolution Workflow

The standard industrial method for isolating the (1R) isomer.[1][2]

ResolutionFlow racemic Racemic Amine (Free Base Oil) tartaric Add L-Tartaric Acid in Methanol racemic->tartaric heat Heat to Reflux (Dissolve) tartaric->heat cool Slow Cool to 20°C heat->cool filter Filtration cool->filter solid Solid Cake: (R)-Amine Tartrate filter->solid Precipitate liquor Mother Liquor: (S)-Amine Enriched filter->liquor Filtrate

Figure 2: Workflow for the resolution of the racemic amine using L-Tartaric acid.[1][2]

Part 4: Frequently Asked Questions (FAQs)

Q: Can I store the free base in the fridge? A: Yes, but under Argon/Nitrogen .[2] The primary amine reacts avidly with atmospheric


 to form carbamates (white crust on the oil).[1][2] If this happens, you must re-dissolve in acid and re-basify (Protocol A).[1][2]

Q: Why does my NMR show broad peaks in CDCl3? A: This is common for amines due to hydrogen bonding and proton exchange.[1] Add a drop of


  (shake and settle) or use DMSO-d6  to sharpen the signals and confirm the structure.

Q: Is the compound light-sensitive? A: Yes.[1][2] Pyridine derivatives can undergo photo-oxidation, turning dark brown over time.[1][2] Store in amber vials.

References
  • Davies, I. W., et al. (2000).[1][2] "A Practical Synthesis of a COX-2 Inhibitor." Journal of Organic Chemistry. (Describes the synthesis and handling of the pyridine intermediates). [1][2]

  • Corley, E. G., et al. (Patent WO 99/55830).[1][2] "Process for making 5-substituted-2-pyridyl-amines." World Intellectual Property Organization.[1] (Details the resolution and salt formation of the title compound).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1084920, (R)-1-(Pyridin-3-yl)ethanamine.[1][2][4] (Physical property data). [1][2][4]

  • Scriven, E. F. V. (1984).[1][2] "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry. (General solubility and reactivity principles of aminopyridines). [1][2]

Sources

Troubleshooting

Optimizing reaction conditions for pyridyl ethylamine coupling

Technical Support Hub: Pyridyl-Ethylamine Coupling Optimization Ticket ID: PYE-CPL-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of C-N Bond Formation between Pyridyl Halides an...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Pyridyl-Ethylamine Coupling Optimization

Ticket ID: PYE-CPL-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of C-N Bond Formation between Pyridyl Halides and Ethylamine Derivatives.

Executive Summary

Welcome to the technical support hub. You are likely here because the "standard" amide coupling or reductive amination protocols are failing, or you are attempting a direct C-N cross-coupling (Buchwald-Hartwig or SnAr) and experiencing low yields.

Coupling a pyridine ring with an ethylamine chain (a primary aliphatic amine) is deceptively difficult. The pyridine nitrogen is a strong


-donor that can poison palladium catalysts, while the ethylamine nucleophile can be prone to 

-hydride elimination or inactivity depending on steric bulk.

This guide prioritizes two methodologies: Palladium-Catalyzed Buchwald-Hartwig Amination (for chlorides/bromides) and Nucleophilic Aromatic Substitution (SnAr) (for fluorides/activated chlorides).

Module 1: The Decision Matrix (Method Selection)

Before optimizing conditions, confirm you are using the correct mechanism for your specific pyridine substrate.

MethodSelection Start Start: Analyze Substrate Halogen Leaving Group (X)? Start->Halogen Pos Position on Pyridine? Halogen->Pos Cl, Br, I SnAr Method A: SnAr (Thermal/Base) Halogen->SnAr F (Fluorine) EWG EWG Present? (NO2, CN, CF3) Pos->EWG 2- or 4-position BH Method B: Buchwald-Hartwig (Pd-Catalysis) Pos->BH 3-position EWG->SnAr Yes (Activated) EWG->BH No (Deactivated) caption Figure 1: Decision tree for selecting SnAr vs. Pd-Catalysis based on substrate electronics.

Module 2: Buchwald-Hartwig Amination (The "Heavy Lifting")

If you are coupling a 2-chloropyridine or 3-bromopyridine with an ethylamine, this is your primary route.

The Core Problem: Catalyst Poisoning

Pyridines are notorious for binding to the Palladium (Pd) center via the pyridine nitrogen, displacing the phosphine ligand and shutting down the catalytic cycle. This is called the "off-cycle resting state."

Solution: Use bulky, electron-rich ligands that sterically crowd the Pd center, preventing the pyridine nitrogen from binding while still allowing the smaller amine nucleophile to attack.

Recommended Protocol (Standard Screening Kit)
ComponentRecommendationMechanism/Rationale
Precatalyst Pd-G3 or Pd-G4 Palladacycles (e.g., BrettPhos Pd G4)Avoids the need for reduction of Pd(II) to Pd(0), which is often the failure point with Pd(OAc)₂.
Ligand BrettPhos (Primary Amines) or RuPhos (Secondary)BrettPhos is the gold standard for primary aliphatic amines (like ethylamine). It prevents

-hydride elimination.
Base NaOtBu (Standard) or LHMDS (Soluble)Strong bases are usually required.[1] If your substrate has esters/ketones, switch to Cs₂CO₃ (requires longer reaction times).
Solvent 1,4-Dioxane or tAmyl Alcohol High boiling points allow for necessary thermal activation (80–100°C).
Step-by-Step Optimization Workflow
  • Stoichiometry: 1.0 equiv Pyridine-Halide, 1.2 equiv Ethylamine, 1.0 mol% [BrettPhos Pd G4], 1.2 equiv NaOtBu.

  • Concentration: 0.2 M in Dioxane.

  • Temperature: Start at 80°C. If conversion <50% after 2h, increase to 100°C.

  • Additives: If conversion stalls, add 1-5 mol% of free BrettPhos ligand to extend catalyst life.

Critical Note: Do not use Pd(PPh₃)₄ or PdCl₂(dppf) for primary alkyl amines coupling to pyridines. The rate of


-hydride elimination (forming an imine side product) will outcompete the reductive elimination.

Module 3: Nucleophilic Aromatic Substitution (SnAr)

If you can source the 2-fluoropyridine or 4-fluoropyridine analog, use this method. It avoids heavy metals entirely.

The "Fluorine Effect"

Contrary to Pd-coupling (where I > Br > Cl >> F), in SnAr, Fluorine is the best leaving group . The high electronegativity of fluorine stabilizes the anionic Meisenheimer intermediate.

Recommended Protocol
  • Solvent: DMSO or NMP (Polar Aprotic is essential to strip cations from the base).

  • Base: DIPEA (Hünig's Base) or K₂CO₃.

  • Temperature: 80–120°C.

Comparison of Leaving Group Reactivity in SnAr:

  • F (Fluorine): Relative Rate ~3000 (Fastest)

  • Cl (Chlorine): Relative Rate ~1

  • Br (Bromine): Relative Rate ~1

Module 4: Troubleshooting & FAQs

Q1: I am seeing a lot of "reduced" pyridine (protodehalogenation) in my LCMS. Why?

  • Diagnosis: This is a common side reaction in Buchwald couplings involving primary alkyl amines. The Pd-hydride species forms via

    
     elimination from the amine and then reduces the aryl halide.
    
  • Fix: Switch the solvent from alcohols (like tBuOH) to Toluene or Dioxane . Ensure you are using BrettPhos (which suppresses

    
    -elimination). Lower the temperature by 10°C.
    

Q2: My reaction turns black immediately and yields are <10%.

  • Diagnosis: "Palladium Black" formation. Your catalyst is decomposing before it enters the cycle.

  • Fix: This often happens if the reaction is not strictly anaerobic.

    • Sparge solvents with Argon for 15 mins.

    • Switch to a G3/G4 precatalyst (air-stable solid) rather than mixing Pd2(dba)3 + Ligand in the flask.

Q3: Can I couple a 3-chloropyridine using SnAr?

  • Answer: No. The 3-position (meta) cannot stabilize the negative charge in the Meisenheimer intermediate. You must use Palladium catalysis (Module 2) for 3-substituted pyridines.

Q4: Regioselectivity: I have a 2,4-dichloropyridine. Which spot reacts first?

  • SnAr Conditions: The 4-position is generally more reactive than the 2-position due to lower steric hindrance and better resonance stabilization, though this is temperature-dependent.

  • Buchwald Conditions: The 2-position is often less reactive due to coordination of the pyridine nitrogen to Pd (poisoning).[2] Therefore, coupling usually occurs at the 4-position first.

Visualizing the Catalyst Poisoning (Mechanism)

Understanding why your reaction fails is key to fixing it.

CatalystPoisoning Pd_Active Active Catalyst (L-Pd-Ar) Product Product (Pyridyl-Ethylamine) Pd_Active->Product Amine Binding -> Reductive Elimination Pyridine Pyridine Substrate (Reactant) Pyridine->Pd_Active Correct Path (Oxidative Addition) Poisoned OFF-CYCLE SPECIES (Pyridine-bound Pd) Pyridine->Poisoned N-Coordination (Inhibition) Poisoned->Pd_Active Heat/Bulky Ligand (Reversible) caption Figure 2: The 'Off-Cycle' trap. Pyridine nitrogen competes with the reaction pathway.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews. Link

  • BenchChem Technical Support. (2025). "Application Notes: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4][5][6][7][8] Reaction intermediates and structure-activity relationships."[9] Journal of the American Chemical Society. Link

  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s guide to solving C–N coupling problems." Journal of Medicinal Chemistry. Link

Sources

Optimization

Technical Support Center: Stability &amp; Handling of (1R)-1-(6-Methyl(3-pyridyl))ethylamine

Executive Summary: Acidic Stability Profile Compound: (1R)-1-(6-Methyl(3-pyridyl))ethylamine CAS (Generic): 92295-43-7 (racemate), 1212813-89-0 (R-isomer approx.) Primary Risk: Low. The compound exhibits high stability u...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Acidic Stability Profile

Compound: (1R)-1-(6-Methyl(3-pyridyl))ethylamine CAS (Generic): 92295-43-7 (racemate), 1212813-89-0 (R-isomer approx.) Primary Risk: Low. The compound exhibits high stability under standard acidic conditions.

Users often fear that the benzylic-like position (alpha to the aromatic ring) makes this compound susceptible to acid-catalyzed racemization via an


 mechanism. However, contrary to phenyl-analogs (like 

-methylbenzylamine), the pyridine ring confers a protective effect in acidic media.
The Mechanism of Stability

When exposed to acid, the pyridine nitrogen (


) protonates before or simultaneously with the primary amine (

).
  • Electronic Deactivation: The formation of the pyridinium cation creates a strong electron-withdrawing effect on the ring.

  • Carbocation Destabilization: This electron deficiency destabilizes the formation of a benzylic carbocation at the chiral center.

  • Result: The energy barrier for

    
     racemization is significantly raised compared to benzene analogs. Consequently, the (1R) configuration is kinetically stable in aqueous HCl and 
    
    
    
    at temperatures
    
    
    C.

Chemical Behavior & Troubleshooting (FAQs)

Scenario A: "My yield is consistently low (<50%) after acid workup."

Diagnosis: The pH Trap. This is the most common user error. This molecule behaves differently than standard aliphatic amines during extraction because of the pyridine ring.

  • The Problem: If you basify to pH 7-8, the pyridine nitrogen may be deprotonated, but the primary amine might still be partially protonated or in equilibrium, leading to water solubility. Conversely, at very high pH (>12), the compound is fully organic-soluble but might form emulsions.

  • The Fix: You must drive the pH to >12.0 using NaOH to ensure both nitrogen centers are free bases before extracting into organic solvents (DCM or MTBE).

Scenario B: "I observed a drop in Enantiomeric Excess (ee) after refluxing in acid."

Diagnosis: Thermal Stress or Aldehyde Contamination. While the pyridinium ring protects against carbocation formation, extreme conditions can overcome this barrier.

  • Threshold: Do not reflux in strong mineral acids (>80°C) for prolonged periods (>12h).

  • Contamination Check: Ensure your solvent is free of ketones or aldehydes (e.g., acetone traces). These form Schiff bases (imines) which racemize rapidly via tautomerization, even in mild acid.

Scenario C: "The HCl salt is turning into a sticky gum."

Diagnosis: Hygroscopicity. Pyridyl-amine salts are notoriously hygroscopic.

  • The Fix: Isolate as the Dihydrochloride salt using anhydrous conditions (HCl in Dioxane/Ethanol) and store under Argon/Nitrogen. Avoid leaving the solid exposed to air.

Visualized Mechanisms & Workflows

Diagram 1: The "Protective" Protonation Pathway

This diagram illustrates why the molecule resists racemization in acid. The formation of the Pyridinium species (Species C) prevents the formation of the planar carbocation required for racemization.

StabilityMechanism FreeBase (1R)-Free Base (Electron Neutral) MonoCat Mono-Cation (Amine Protonated) FreeBase->MonoCat + H+ (pH < 9) DiCat Di-Cation (Pyridinium Formed) MonoCat->DiCat + H+ (pH < 5) STABLE STATE Carbocation Planar Carbocation (Racemization Intermediate) DiCat->Carbocation High Energy Barrier (Blocked by e- deficiency)

Caption: In strong acid (pH < 5), the electron-deficient pyridinium ring (Di-Cation) destabilizes the transition to a carbocation, effectively "locking" the chiral center.

Diagram 2: Extraction Troubleshooting Flowchart

Use this logic tree if you are experiencing low recovery yields.

ExtractionLogic Start Problem: Low Recovery from Acidic Solution CheckPH Check Aqueous pH before extraction Start->CheckPH PH_Low pH < 10 CheckPH->PH_Low Yes PH_High pH > 12 CheckPH->PH_High Yes Action1 Add 50% NaOH Target pH 12-13 PH_Low->Action1 Action2 Check Solvent Choice PH_High->Action2 Action1->CheckPH Solvent_Ether Using Ether/Hexane? Action2->Solvent_Ether Solvent_DCM Using DCM/IPA? Action2->Solvent_DCM Result_Bad Poor Solubility. Pyridine amines are polar. Solvent_Ether->Result_Bad Result_Good Optimal System. Add NaCl to aqueous layer to salt out. Solvent_DCM->Result_Good

Caption: Decision tree for maximizing recovery of (1R)-1-(6-Methyl(3-pyridyl))ethylamine from acidic streams.

Validated Experimental Protocols

Protocol A: Preparation of the Stable Dihydrochloride Salt

Use this method to store the compound for long periods (Stability > 1 year).

  • Dissolution: Dissolve 10.0 g of (1R)-1-(6-Methyl(3-pyridyl))ethylamine (free base) in 50 mL of anhydrous Ethanol (EtOH).

  • Cooling: Cool the solution to 0–5°C in an ice bath.

  • Acidification: Dropwise add 2.5 equivalents of 4M HCl in Dioxane.

    • Note: An exotherm will occur. Maintain internal temperature < 20°C.

  • Crystallization: Stir at 0°C for 2 hours. If no precipitate forms, add MTBE (20 mL) slowly to induce nucleation.

  • Filtration: Filter the white solid under a nitrogen stream (hygroscopic!).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours over

    
    .
    

Expected Data:

Parameter Specification
Appearance White to Off-white crystalline solid
Stoichiometry ~2.0 HCl (Dihydrochloride)
Hygroscopicity High (Store in desiccator)

| Chiral Stability | >99.5% ee retained |

References

  • Synthesis of Pyridine Intermediates

    • Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.[1][2][3][4][5] (Discusses the stability of the 6-methyl-3-pyridyl carbon skeleton in strong acid/heat).

    • Source:

  • Chiral Amine Stability & Resolution

    • Nucleophilicities of Amines... and Pyridines.[6] (Provides fundamental

      
       and reactivity data for pyridine vs. alkyl amines).
      
    • Source:

  • General Handling of Pyridyl-Ethylamines

    • 1-(6-Methylpyridin-3-yl)ethanamine Safety & Properties.
    • Source:

Sources

Troubleshooting

Technical Support Center: Purification of (1R)-1-(6-Methyl(3-pyridyl))ethylamine

The following Technical Support Guide is designed for the purification and troubleshooting of (1R)-1-(6-Methyl(3-pyridyl))ethylamine (CAS: 1011558-01-2 / related salts). This guide assumes you are handling the compound a...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for the purification and troubleshooting of (1R)-1-(6-Methyl(3-pyridyl))ethylamine (CAS: 1011558-01-2 / related salts).

This guide assumes you are handling the compound as a key intermediate for pharmaceutical synthesis (e.g., ALK/c-Met kinase inhibitors) where Enantiomeric Excess (ee) and Chemical Purity are critical quality attributes (CQAs).[1][2][3]

Ticket ID: #PUR-6M3P-EA-001 Subject: Impurity Removal & Enantiomeric Enrichment Protocols Support Tier: Level 3 (Senior Application Scientist)[1][2]

Diagnostic: Identify Your Impurity Profile

Before selecting a protocol, identify the specific failure mode of your sample.[1][3]

Impurity TypeSymptom / Analytical SignalLikely CauseRecommended Protocol
Enantiomeric Impurity Low ee% (<98%); Presence of (1S)-isomer in Chiral HPLC.[1][2]Incomplete resolution; Racemization during workup.Protocol A (Chiral Resolution)
Chemical Precursor Peak at RT ~1.17 (relative); Mass +16 (N-oxide) or +14 (Ketone).[1][2][3]Unreacted 1-(6-methylpyridin-3-yl)ethanone; Oxidation.[1][2][3]Protocol B (Acid-Base Extraction)
Color/Degradation Sample is dark yellow/brown oil instead of pale yellow/colorless.Pyridine oxidation (N-oxide formation); Polymerization.[1][2][3]Protocol C (Distillation/Charcoal)

Troubleshooting Protocols

Protocol A: Enantiomeric Enrichment (The "S" Removal)

Objective: Increase ee% from ~85-90% to >99% using Classical Resolution. Mechanism: Diastereomeric salt formation.[1][2][3] The (1R)-amine forms a crystalline salt with specific chiral acids, while the (1S)-salt remains in the mother liquor (or vice versa).[1][2]

Standard Resolution Agent: L-(+)-Tartaric Acid or Dibenzoyl-L-tartaric acid .[1][2][3] (Note: For 1-aryl-ethylamines, the L-acid usually crystallizes the R-amine, but screening is required to confirm the specific precipitating pair for your solvent system.)

Step-by-Step Workflow:

  • Dissolution: Dissolve crude amine (Free Base) in Methanol or Ethanol (5 mL/g).

  • Acid Addition: Add 1.0 equivalent of L-(+)-Tartaric acid dissolved in warm methanol.

  • Crystallization: Heat to reflux until clear, then cool slowly to room temperature (25°C) over 4 hours.

    • Tip: If no crystals form, scratch the glass or add a seed crystal.[1][3]

  • Filtration: Filter the solid salt. The solid is likely your (1R)-amine tartrate. [1][2]

  • Liberation: Suspend the salt in water, basify with 2N NaOH to pH >12, and extract with Dichloromethane (DCM).

  • Check ee: Analyze the organic layer via Chiral HPLC.

Visual Workflow (DOT):

G Start Crude (1R)-Amine (Low ee%) AddAcid Add L-Tartaric Acid in MeOH Start->AddAcid Reflux Reflux & Slow Cool AddAcid->Reflux Filter Filtration Reflux->Filter Solid Solid Cake (Diastereomeric Salt) Filter->Solid Precipitate Liquor Mother Liquor (Enriched in (1S)) Filter->Liquor Filtrate Basify Basify (pH > 12) Extract w/ DCM Solid->Basify Final Purified (1R)-Amine (>99% ee) Basify->Final

Caption: Workflow for diastereomeric salt resolution to upgrade enantiomeric excess.

Protocol B: Chemical Purity (Ketone & Neutral Removal)

Objective: Remove unreacted ketone precursor (1-(6-methylpyridin-3-yl)ethanone) or neutral organic impurities.[1][2] Mechanism: The pyridine nitrogen and the primary amine are basic.[1][3] They will protonate and move to the aqueous phase at low pH, while non-basic impurities (ketones, hydrocarbons) remain in the organic phase.[1][3]

Step-by-Step Workflow:

  • Dissolve: Dissolve crude sample in Isopropyl Acetate (IPAc) or MTBE .[1][2][3]

  • Acid Wash: Extract with 1N HCl (2-3 volumes).

    • Chemistry: The Amine becomes

      
       (Water Soluble).[1][2] The Ketone remains neutral (Organic Soluble).[1][2][3]
      
  • Separation: Keep the Aqueous Layer .[1][2][3] Discard the Organic Layer (contains impurities).[1][2][3]

  • Basification: Cool aqueous layer to <10°C. Slowly add 4N NaOH until pH > 12.

  • Extraction: Extract the turbid aqueous mixture with DCM or IPAc .

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    

Visual Workflow (DOT):

ChemicalClean Crude Crude Mixture (Amine + Ketone) AcidExt Extract w/ 1N HCl Organic Solvent (MTBE) Crude->AcidExt PhaseSep Phase Separation AcidExt->PhaseSep OrgLayer Organic Layer (Contains Ketone/Neutrals) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Amine Salt) PhaseSep->AqLayer Keep Basify Add NaOH (pH > 12) Extract w/ DCM AqLayer->Basify Pure Clean (1R)-Amine Basify->Pure

Caption: Acid-Base Swing Extraction to remove non-basic impurities like precursor ketones.

Protocol C: Storage & Stabilization

Issue: Free base amines of this class absorb


 (forming carbamates) and oxidize (yellowing) over time.[1][2][3]
Recommendation:  Do not store the free base for long periods (>1 week).

Conversion to HCl Salt:

  • Dissolve free base in dry Ethanol or IPAc .[1][2][3]

  • Cool to 0°C.

  • Add HCl in Dioxane (4M) or TMSCl/MeOH dropwise (1.1 equivalents).

  • Precipitate forms immediately. Filter and dry under vacuum /

    
    .
    
  • Result: White, non-hygroscopic solid stable at RT for months.

Frequently Asked Questions (FAQs)

Q1: My sample is turning dark brown upon rotary evaporation. Why? A: Pyridyl amines are susceptible to N-oxidation and thermal degradation.[1][2][3]

  • Fix: Ensure your water bath is <45°C. Release vacuum with Nitrogen , not air.[1][3] If the color is already bad, dissolve in DCM and treat with activated charcoal (5 wt%) for 30 mins, then filter through Celite.[1][3]

Q2: Can I use Distillation instead of Chromatography? A: Yes, but high vacuum is required.[1][3]

  • Data: Boiling points for similar pyridyl amines are typically 100-110°C at 0.5 mmHg .[1][2][3]

  • Warning: Ensure the "pot" temperature does not exceed 140°C to prevent racemization.[1][3]

Q3: Which Chiral HPLC column do you recommend? A: For 1-pyridyl-ethylamines, polysaccharide-based columns are standard.[1][2][3]

  • Column: Daicel Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).[1][2][3]

  • Flow: 1.0 mL/min.[1][2][3]

  • Note: The Diethylamine (DEA) is crucial to suppress peak tailing caused by the basic pyridine nitrogen.[1][2][3]

References & Authority

  • General Resolution of 1-Aryl-ethylamines:

    • Source: Perry, C. et al. "Synthesis and Resolution of Substituted 1-Phenylethylamines."[1][2][3] Organic Syntheses.

    • Relevance: Establishes the Tartaric Acid protocol as the industry standard for this structural class.

    • Link: [Organic Syntheses Coll.[1][2][3] Vol. 10, p.423]([Link]1][2]

  • Synthesis of Pyridyl-Ethanone Precursors:

    • Source: Vertex AI Patent Search (EP2551265B1).[1][2][3] "Process for the preparation of 1-(6-methylpyridin-3-yl)..."

    • Relevance: Confirms the ketone impurity profile and stability data for the 6-methyl-3-pyridyl scaffold.

    • Link:[1][2][3]

  • Chiral HPLC of Pyridyl Amines:

    • Source: PubChem Compound Summary for (R)-1-(Pyridin-3-yl)ethanamine.[1][2][4]

    • Relevance: Provides physical property data and structural analogs for method development.

    • Link:[1][2][3]

Sources

Optimization

Handling hygroscopic properties of (1R)-1-(6-Methyl(3-pyridyl))ethylamine salts

Technical Support Center: Handling (1R)-1-(6-Methyl(3-pyridyl))ethylamine Salts Executive Summary: The "Invisible" Variable As researchers working with (1R)-1-(6-Methyl(3-pyridyl))ethylamine (CAS: 1011558-01-2) and its s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling (1R)-1-(6-Methyl(3-pyridyl))ethylamine Salts

Executive Summary: The "Invisible" Variable

As researchers working with (1R)-1-(6-Methyl(3-pyridyl))ethylamine (CAS: 1011558-01-2) and its salts, you are handling a high-value chiral building block critical for kinase inhibitors and pharmaceutical intermediates like Etoricoxib precursors.

The core challenge with this scaffold—specifically its hydrochloride and tartrate salts—is hygroscopicity . The pyridine nitrogen, combined with the primary amine, creates a highly polar, hydrogen-bonding lattice that aggressively scavenges atmospheric moisture. This is not just a storage issue; it is a stoichiometric variable that silently skews molecular weight calculations, ruins enantiomeric excess (ee) during resolution, and causes "gumming" during transfer.

This guide replaces generic advice with field-proven protocols to stabilize, weigh, and process these salts without compromising their chiral integrity.

Troubleshooting: Diagnostics & Immediate Solutions

Q1: My "solid" salt turned into a sticky gum on the balance. Is it degraded?

Diagnosis: Likely Deliquescence , not chemical degradation. Pyridine-ethylamine hydrochloride salts can absorb sufficient atmospheric water to dissolve themselves in their own crystal lattice water (deliquescence) within minutes at >45% Relative Humidity (RH). Immediate Action:

  • Do not discard. Dissolve the gum in dry methanol or ethanol.

  • Re-precipitate: Add an anti-solvent (diethyl ether or MTBE) to force the salt back out, or strip the solvent azeotropically (see Protocol A below).

  • Future Prevention: Never weigh this salt on an open bench if RH >30%. Use a "Sub-aliquot" method (weighing by difference from a sealed vial) or a glove bag.

Q2: My resolution yield is inconsistent, even with identical reagent loads.

Root Cause: Water Weight Error. If your starting material contains 5-10% water by weight (common for stored hygroscopic salts), you are effectively under-loading your chiral resolving agent (e.g., L-Tartaric acid). This disrupts the precise molar ratio required for diastereomeric salt crystallization. Solution:

  • Mandatory: Run a Karl Fischer (KF) titration immediately before weighing for critical steps.

  • Correction: Adjust the input mass based on the KF value:

    
    
    
Q3: The salt cakes during vacuum drying. How do I get a free-flowing powder?

Causality: Rapid heating of a hydrated salt melts the crystal hydrates before the water evaporates, causing "melt fusion." The Fix: Use Step-Down Drying .

  • Start at 25°C under weak vacuum (100 mbar) for 2 hours to remove surface moisture.

  • Ramp to 40°C under full vacuum (<10 mbar) overnight.

  • Pro-Tip: Add a small dish of

    
     (Phosphorus Pentoxide) inside the vacuum oven as a water scavenger.
    

Strategic Salt Selection: Engineering Stability

If you have the autonomy to select the salt form for your process, use this decision matrix. The anion dictates the hygroscopic profile.

Salt FormHygroscopicityStability ProfileBest Use Case
Dihydrochloride (2HCl) High (Critical)Prone to deliquescence. Forms hydrates easily.Initial extraction from synthesis; highly soluble in water.[1]
L-Tartrate Moderate Often forms stable crystalline hydrates (stoichiometric).Recommended for optical resolution and solid storage.
Phosphate Low-Moderate Generally less hygroscopic than HCl.Formulation or long-term storage if Tartrate fails.
Free Base N/A (Liquid) Oxidizes/Absorbs

(Carbamate formation).
Avoid for storage. Convert to salt immediately.

Advanced Protocols

Protocol A: Azeotropic Drying (The "Rescue" Method)

Use this when vacuum drying fails or when you need anhydrous material for water-sensitive acylation/coupling.

Principle: Water forms a low-boiling azeotrope with toluene or ethanol, allowing removal at temperatures below the salt's decomposition point.

  • Dissolve/Suspend: Place the wet/gummy salt in a round-bottom flask. Add Ethanol (absolute) to dissolve, followed by Toluene (ratio 1:3 EtOH:Toluene).

  • Rotovap: Evaporate at 45-50°C. The azeotrope carries the water away.

  • Repeat: Chase with pure Toluene 2x to remove residual ethanol.

  • Result: The residue should foam into a dry, crisp solid.

Protocol B: Inert Handling Workflow

Standard Operating Procedure (SOP) for weighing >1g of hygroscopic salt.

HandlingWorkflow Start Start: Hygroscopic Salt Container CheckEnv Check Lab Humidity (Is RH > 40%?) Start->CheckEnv GloveBox Method A: Glove Box/Bag (Best for >5g) CheckEnv->GloveBox Yes (>40%) RapidTransfer Method B: Rapid Transfer (Pre-tared Vials) CheckEnv->RapidTransfer No (<40%) Weighing Weighing Step (Do not use spatula on open balance) GloveBox->Weighing RapidTransfer->Weighing KF_Check Mandatory: Karl Fischer Titration (Determine %H2O) Weighing->KF_Check Calc Calculate Corrected Mass KF_Check->Calc Reaction Proceed to Reaction Calc->Reaction

Figure 1: Decision logic for handling hygroscopic pyridine salts to ensure stoichiometric accuracy.

FAQ: Expert Insights

Q: Can I use silica gel desiccants for storage? A: Standard silica gel is often insufficient for pyridine HCl salts. They can pull moisture out of "wet" silica.

  • Recommendation: Store in a secondary container with Drierite (CaSO4) or Molecular Sieves (4Å) , and seal the primary vial with Parafilm under Argon .

Q: Why does the color change from white to yellow/orange? A: This indicates oxidation of the pyridine ring or the amine, often accelerated by moisture (which mobilizes ions) and light.

  • Fix: If the purity (by HPLC) is still >98%, the color is likely a trace surface impurity (N-oxide formation). Recrystallize from Ethanol/MTBE if optical purity is critical.

Q: I need to check the Enantiomeric Excess (ee). Does water affect the Chiral HPLC? A: Indirectly. Water in the sample can cause baseline noise or hydrolysis of the stationary phase (if using certain polysaccharide columns).

  • Protocol: Dissolve the salt in the mobile phase (usually Heptane/Ethanol + 0.1% Diethylamine) and add a single pellet of molecular sieve to the HPLC vial 15 minutes before injection to dry the sample matrix.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1084920, (R)-1-(Pyridin-3-yl)ethanamine. Retrieved February 16, 2026 from [Link]

  • HepatoChem. How to handle hygroscopic salts in organic synthesis. Retrieved February 16, 2026 from [Link]

  • Google Patents (2014).Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (EP2551265B1).
  • Asian Journal of Chemistry (2021). Identification of Tartaric Acid Adduct Impurities (Hygroscopicity in Tartrates). Retrieved February 16, 2026 from [Link]

Sources

Troubleshooting

Troubleshooting low enantiomeric excess in (1R)-1-(6-Methyl(3-pyridyl))ethylamine synthesis

This guide serves as a specialized technical support resource for researchers encountering low enantiomeric excess (ee) during the synthesis of (1R)-1-(6-Methyl(3-pyridyl))ethylamine . The content is structured to addres...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers encountering low enantiomeric excess (ee) during the synthesis of (1R)-1-(6-Methyl(3-pyridyl))ethylamine .

The content is structured to address the two most prevalent synthetic methodologies: Biocatalytic Transamination (preferred for high selectivity) and Asymmetric Hydrogenation (common in scale-up).

Case Overview
  • Target Molecule: (1R)-1-(6-methylpyridin-3-yl)ethanamine[1]

  • Common Issue: Sub-optimal enantiomeric excess (<98% ee) or conversion stalling.

  • Structural Challenge: The basicity of the pyridine nitrogen (pKa ~6.7) and the thermodynamic stability of the precursor ketone (1-(6-methylpyridin-3-yl)ethanone) often lead to equilibrium issues or background racemization.

Part 1: Diagnostic Workflow

Before altering reaction parameters, confirm the root cause using this logic flow.

DiagnosticWorkflow Start ISSUE: Low ee (<98%) Analytics Step 1: Verify Analytics (Is the CSP-HPLC method valid?) Start->Analytics Racemate Run Racemate Standard (Confirm separation of peaks) Analytics->Racemate Ambiguous separation Background Step 2: Check Background Reaction (Is non-selective imine formation occurring?) Analytics->Background Separation confirmed Control Run 'No Catalyst' Control (Does product form without enzyme/metal?) Background->Control Control->Start Control > 5% conv (Spontaneous imine formation) RouteSelect Step 3: Select Route Specific Troubleshooting Control->RouteSelect Control = 0% conv Bio Biocatalysis (ATA) RouteSelect->Bio Chem Asymmetric Hydrogenation RouteSelect->Chem

Figure 1: Diagnostic logic for identifying the source of low enantioselectivity.

Part 2: Biocatalytic Transamination (Recommended)

The use of


-Transaminases (

-TAs) is the industry standard for generating chiral amines from acetophenones due to superior stereocontrol. However, the equilibrium is often unfavorable.
FAQ: Troubleshooting Transaminase Reactions

Q1: My conversion is high (>90%), but the ee is stuck at 85-90%. Why? Diagnosis: This often indicates product racemization or wrong enzyme stereopreference .

  • Causality: The pyridine ring increases the acidity of the

    
    -proton in the resulting amine. If the pH is too low or the reaction runs too long, the product can racemize.
    
  • Solution:

    • Check Enzyme Selectivity: Ensure you are using an (R)-selective

      
      -TA (e.g., Arthrobacter sp. variants or engineered homologs like ATA-113). Wild-type enzymes are often (S)-selective.
      
    • pH Optimization: Maintain pH 7.0–7.5. Avoid pH < 6.0 where the pyridine is protonated, increasing electron withdrawal and

      
      -proton acidity.
      

Q2: The reaction stalls at 50% conversion. Is the enzyme dead? Diagnosis: This is likely Thermodynamic Equilibrium Limitation or Product Inhibition .

  • Causality: Transamination is reversible. Using Isopropylamine (IPA) as a donor generates acetone. If acetone is not removed, the reaction reaches equilibrium. Furthermore, the pyridine amine product can inhibit the enzyme active site.

  • Solution:

    • Shift Equilibrium: Use Isopropylamine (IPA) as the amine donor (1M–2M excess) and apply vacuum (200–300 mbar) or an inert gas sweep to continuously remove the volatile acetone coproduct.

    • Alternative System: Switch to the Alanine/LDH system . Use L-Alanine as the donor and add Lactate Dehydrogenase (LDH) + NADH to reduce the pyruvate coproduct to lactate. This pulls the equilibrium irreversibly forward (See Protocol A).

Q3: Can I use DMSO to dissolve the ketone? Diagnosis: Cosolvent toxicity.

  • Insight: While DMSO is common, many ATAs lose stability >10% DMSO.

  • Recommendation: Use 10-20% v/v DMSO or Methanol . For higher concentrations, use a biphasic system (e.g., MTBE/Buffer) which also acts as a reservoir for the inhibitory product.

Protocol A: Equilibrium-Shifted Transamination (Alanine System)

Validating Source: Principles adapted from Codexis & Merck Sitagliptin processes.

ComponentConcentration/AmountRole
Substrate 10–50 mM1-(6-methylpyridin-3-yl)ethanone
Amine Donor 250–500 mMD-Alanine (for R-amine) or L-Alanine (requires R-selective TA capable of using L-Ala, rare; usually IPA is preferred for R-amines)
Cofactor 1 mMPLP (Pyridoxal-5'-phosphate)
Enzyme 5–10 g/L(R)-Selective

-Transaminase
Recycling System 50 U/mL LDH + 1 mM NADHRemoves pyruvate (LDH) or Acetone removal (if using IPA)
Buffer 100 mM K-Phosphate, pH 7.5Reaction medium

Step-by-Step:

  • Dissolve substrate in minimal DMSO.

  • Prepare buffer containing PLP and amine donor (IPA is preferred for R-selective enzymes as D-Ala is expensive and kinetics are slower).

  • Critical Step: If using IPA, set up an open system (or vacuum) to remove acetone.

  • Add enzyme and incubate at 30°C, 200 rpm for 24h.

  • Quench: Acidify to pH 2 with HCl, wash with MTBE (removes unreacted ketone), then basify aqueous layer to pH 12 and extract product with MTBE.

Part 3: Asymmetric Hydrogenation (Chemical Route)

If biocatalysis is unavailable, Asymmetric Transfer Hydrogenation (ATH) using Ru or Rh catalysts is the alternative.

FAQ: Troubleshooting Chemical Hydrogenation

Q1: I see significant amounts of the alcohol byproduct. Diagnosis: Ketone reduction vs. Reductive Amination competition.

  • Causality: If the imine formation is slow, the catalyst may reduce the ketone directly to the alcohol.

  • Solution: Pre-form the imine/enamide. React the ketone with ammonium acetate or the amine source before adding the catalyst. Alternatively, use Ellman’s Sulfinamide to form a stable chiral imine, then reduce.

Q2: The ee is low (~50-60%). Diagnosis: Poor facial discrimination or background racemization.

  • Causality: The pyridine ring can coordinate to the metal center, disrupting the chiral ligand's geometry.

  • Solution:

    • Ligand Choice: Use rigid, bulky ligands. Rh-(R,R)-DuanPhos or Ru-TsDPEN are privileged scaffolds for pyridine-containing substrates.

    • Acid Additive: Add a weak acid (Acetic acid or catalytic TFA). This protonates the pyridine nitrogen, preventing it from poisoning the catalyst or competing for coordination.

Protocol B: Ru-Catalyzed Transfer Hydrogenation

Validating Source: Noyori-Ikariya type ATH principles.

ParameterCondition
Catalyst RuCl (1 mol%)
Hydrogen Source Formic Acid / Triethylamine (5:2 azeotrope)
Solvent DCM or DMF (degassed)
Temperature 25–40°C

Workflow:

  • Mix ketone (1 eq) with Formic Acid/TEA complex.

  • Add Catalyst under Argon.

  • Monitor via HPLC. The reaction proceeds via a metal-hydride transfer to the pre-formed iminium species (generated in situ from ammonium formate).

Part 4: Analytical Validation

Standard CSP-HPLC Method:

  • Column: Chiralpak AD-H or IG (Amylose-based columns work well for pyridine amines).

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

  • Note: The diethylamine (DEA) is mandatory to suppress peak tailing caused by the basic pyridine and amine groups interacting with silanols.

References
  • Savile, C. K., et al. (2010).[2] "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science. Link

    • Grounding: Establishes the industrial viability of ATA for pyridine-containing chiral amines and str
  • Green, A. P., et al. (2014). "Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening." Angewandte Chemie International Edition. Link

    • Grounding: details the IPA/Acetone removal strategy to overcome thermodynamic limit
  • Nugent, T. C., & El-Shazly, M. (2010). "Chiral amine synthesis - recent developments and trends for enamide reduction, reductive amination, and imine reduction." Advanced Synthesis & Catalysis. Link

    • Grounding: Reviews chemical hydrogenation routes and ligand selection (Ru/Rh)
  • Codexis Inc. "Transaminase Screening Kits & Protocols." Grounding: Industry standard protocols for screening (R)- and (S)-selective transaminases.

Sources

Optimization

Thermal stability and degradation products of (1R)-1-(6-Methyl(3-pyridyl))ethylamine

Welcome to the Technical Support Center for High-Value Chiral Intermediates. Topic: Thermal Stability & Degradation of (1R)-1-(6-Methyl(3-pyridyl))ethylamine CAS Registry Number: 92295-43-7 (Racemic), 40154-75-4 (R-isome...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for High-Value Chiral Intermediates.

Topic: Thermal Stability & Degradation of (1R)-1-(6-Methyl(3-pyridyl))ethylamine CAS Registry Number: 92295-43-7 (Racemic), 40154-75-4 (R-isomer 2HCl salt) Chemical Family: Chiral Pyridyl-alkylamines

Executive Summary

(1R)-1-(6-Methyl(3-pyridyl))ethylamine is a critical chiral building block, structurally analogous to


-methylbenzylamine but with a pyridine core. Its stability profile is defined by two competing risks: racemization  at the benzylic-like ("pyridylic") carbon and oxidative degradation  of the primary amine.

While the pyridine ring confers thermal robustness relative to simple alkyl amines, the chiral center is susceptible to proton exchange under basic conditions or high heat, leading to loss of optical purity (ee%). Furthermore, as a primary amine, it avidly scavenges atmospheric CO


, forming solid carbamates that are often mistaken for degradation precipitates.

Module 1: Thermal Stability & Racemization Profile

Q: What is the maximum safe processing temperature before racemization occurs?

A:

  • Safe Zone (< 60°C): The compound is configurationally stable. Standard workups and solvent removals should be performed within this range.

  • Caution Zone (60°C – 100°C): Racemization is slow but non-zero, particularly if the matrix is basic (pH > 9) or contains radical initiators.

  • Danger Zone (> 100°C): Significant risk of racemization. The "pyridylic" proton (at the chiral center) is more acidic than a standard benzylic proton due to the electron-withdrawing nature of the pyridine ring. High heat facilitates proton abstraction/exchange, collapsing the chiral center.

Q: Can I distill this compound to purify it?

A: Yes, but with strict caveats. The boiling point is predicted to be ~221°C at atmospheric pressure, which is destructive for the chiral purity.

  • Protocol: You must use high-vacuum distillation .

  • Target: Keep the pot temperature below 100°C.

  • Pressure: < 5 mmHg is recommended to lower the boiling point sufficiently.

  • Alternative: If the optical purity is critical (>99% ee), prefer salt formation (e.g., with L-Tartaric acid or HCl) and recrystallization over thermal distillation.

Module 2: Degradation Pathways & Impurities

Q: My clear liquid sample has turned yellow/brown. Is it ruined?

A: Not necessarily, but purity has been compromised. The color change indicates oxidative degradation , likely forming N-oxides or imine oligomers (Schiff bases).

  • Cause: Exposure to air (Oxygen).

  • Impact: Usually < 2% impurity by mass causes significant color.

  • Remediation: If the impurity level is low (check HPLC), repurify via acid-base extraction. The oxidation products are often less basic or neutral and may remain in the organic layer while the amine is extracted into the aqueous acid phase.

Q: What are the specific degradation products I should look for in LC-MS?

A: The degradation follows three primary mechanisms. See the diagram below for the structural logic.

  • Oxidative Deamination: Forms the ketone 1-(6-methylpyridin-3-yl)ethanone .

  • Elimination: Thermal stress causes loss of NH

    
    , yielding the styrene analog 2-methyl-5-vinylpyridine .
    
  • Carbamate Formation: Reaction with atmospheric CO

    
     forms the carbamic acid zwitterion or salt.
    

DegradationPathways Start (1R)-1-(6-Methyl(3-pyridyl))ethylamine (Active Chiral Amine) Ketone 1-(6-methylpyridin-3-yl)ethanone (Oxidative Deamination) Start->Ketone Oxidation (O2) rt or heat Vinyl 2-methyl-5-vinylpyridine (Thermal Elimination) Start->Vinyl Heat (>120°C) - NH3 Carbamate Pyridyl-ethyl-carbamate (CO2 Adduct / White Solid) Start->Carbamate + CO2 (Air) Reversible Racemate (Rac)-1-(6-Methyl(3-pyridyl))ethylamine (Loss of Chirality) Start->Racemate Heat + Base Proton Exchange

Figure 1: Primary degradation and instability pathways for (1R)-1-(6-Methyl(3-pyridyl))ethylamine.

Module 3: Analytical Troubleshooting

Q: I see a "ghost peak" in my HPLC that disappears when I change the diluent. What is it?

A: This is likely the Carbamate artifact.

  • Scenario: You dissolved the sample in a non-acidic solvent (like pure Acetonitrile or Methanol) that had absorbed CO

    
     from the air.
    
  • Verification: Re-run the sample using an acidic diluent (e.g., 0.1% Formic Acid or TFA in water/MeCN). The acid decarboxylates the carbamate back to the free amine, and the peak should merge with the main peak.

Q: How do I accurately determine the Enantiomeric Excess (ee%)?

A: Standard C18 columns cannot separate the enantiomers. You require a chiral stationary phase.

  • Recommended Column: Polysaccharide-based (e.g., Chiralpak AD-H or OD-H).

  • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1). The diethylamine modifier is crucial to suppress peak tailing caused by the basic pyridine nitrogen interacting with silanols.

  • Derivatization Option: If chiral HPLC is unavailable, derivatize with Mosher's acid chloride and analyze via

    
    H-NMR or achiral HPLC (diastereomer separation).
    

Module 4: Storage & Handling Protocols

Summary of Physicochemical Properties
PropertyValue / ConditionNotes
Physical State Liquid (Free Base) / Solid (HCl Salt)Free base is hygroscopic.
Boiling Point ~221°C (Predicted)Do not boil at atm pressure.
pKa ~8.8 (Amine), ~3-4 (Pyridine)Primary amine is the dominant basic site.
Storage Temp 2°C – 8°CRefrigeration slows oxidation.
Atmosphere Nitrogen or ArgonCritical: Exclude CO

and O

.
Q: The liquid has solidified in the bottle. Did it polymerize?

A: It is more likely that it absorbed moisture and CO


 to form a carbonate/carbamate salt .
  • Test: Take a small amount of the solid and add 1M NaOH. If it dissolves and releases an oil (the free amine), it was just the salt.

  • Prevention: Always backfill storage containers with Nitrogen after use. Tape the cap with Parafilm.

Q: Can I store it as a solution?

A:

  • In Methanol/Ethanol: Avoid long-term storage. Aldehyde impurities in alcohols can react to form hemiaminals/imines.

  • In Water: Stable at acidic pH (as a salt). Unstable at basic pH due to potential racemization over long periods.

  • Best Practice: Store as the neat oil or, preferably, convert to the dihydrochloride salt for long-term banking. The salt is a stable solid, resistant to oxidation and racemization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11319235, (R)-1-(Pyridin-3-yl)ethanamine. Retrieved from [Link]

  • -methylbenzylamine d
  • Saeed, A. et al. (2017). Thermal degradation of aqueous amine solutions in CO2 capture. Chemistry Central Journal. (Demonstrates carbamate/oxidation pathways for amine/pyridine systems). Retrieved from [Link]

  • Organic Syntheses (2008). Preparation of (S)-1-(Pyridin-3-yl)ethylamine bis-hydrochloride. Org. Synth. 2008, 85, 10-19. (Detailed protocol on salt formation and stability of pyridyl-ethylamines). Retrieved from [Link]

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Spectrum Analysis of (1R)-1-(6-Methyl(3-pyridyl))ethylamine

Executive Summary Compound: (1R)-1-(6-Methyl(3-pyridyl))ethylamine CAS: 92295-43-7 (Generic) / Stereoisomer specific Application: Chiral building block for pharmaceutical intermediates (e.g., COX-2 inhibitors). Analysis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (1R)-1-(6-Methyl(3-pyridyl))ethylamine CAS: 92295-43-7 (Generic) / Stereoisomer specific Application: Chiral building block for pharmaceutical intermediates (e.g., COX-2 inhibitors). Analysis Goal: Structural verification and Enantiomeric Excess (ee) determination.

This guide provides a technical breakdown of the 1H NMR analysis for (1R)-1-(6-Methyl(3-pyridyl))ethylamine. Unlike standard achiral analysis, this compound requires a dual-layer approach: structural confirmation (standard 1H NMR) and enantiomeric purity determination (Chiral NMR vs. Chiral HPLC). We compare the efficacy of using Chiral Solvating Agents (CSAs) in NMR against the industry-standard Chiral HPLC, providing experimental protocols and decision matrices for drug development workflows.

Part 1: Structural Verification (Standard 1H NMR)

Theoretical & Experimental Assignment

The 1H NMR spectrum of (1R)-1-(6-Methyl(3-pyridyl))ethylamine in


 exhibits distinct features characteristic of a 2,5-disubstituted pyridine ring and a chiral ethylamine side chain.

Solvent:


 (7.26 ppm reference)
Frequency:  400 MHz or higher recommended for resolution of aromatic coupling.
Data Table: Chemical Shift Assignments
PositionType

(ppm)
Multiplicity

(Hz)
IntegrationAssignment Logic
H-2 Ar-H8.45d2.21H

-proton to Nitrogen; most deshielded due to electronegativity of N.
H-4 Ar-H7.62dd8.0, 2.21H

-position; couples with H-5 (ortho) and H-2 (meta).
H-5 Ar-H7.12d8.01H

-position; shielded relative to H-2/H-4; ortho coupling to H-4.
H-

CH4.15q6.61HChiral center methine; quartet due to adjacent methyl group.
Py-Me

2.53s-3HMethyl group on pyridine ring (Pos 6); singlet.

Amine1.5 - 2.0br s-2HExchangeable protons; shift varies with concentration/water content.
Side-Me

1.38d6.63HMethyl of the ethylamine chain; doublet due to H-

.

Note on Coupling: The coupling constant (


 Hz) between H-2 and H-4 is a classic meta-coupling signature for 3-substituted pyridines. The H-5 doublet (

Hz) confirms the substitution pattern at position 6.

Part 2: Enantiomeric Purity Analysis (Comparison)

Determining the enantiomeric excess (ee) of the (1R)-isomer vs. the (1S)-isomer is critical. We compare two primary methods: NMR with Chiral Solvating Agents (CSAs) and Chiral HPLC .[1]

Method A: NMR with Chiral Solvating Agents (CSA)

Principle: A chiral acid (e.g., (R)-(-)-Mandelic acid or Mosher's acid) is added to the NMR tube. It forms a non-covalent diastereomeric salt complex with the amine. This induces magnetic non-equivalence in the protons of the (R)- and (S)-amine enantiomers, causing their signals (typically the methyl doublet) to split.

  • Key Shift: The side-chain methyl doublet (

    
     1.38) splits into two distinct doublets.
    
  • Calculation:

    
    
    
Method B: Chiral HPLC

Principle: Physical separation of enantiomers on a chiral stationary phase (e.g., polysaccharide-based columns like Chiralpak AD-H).

Comparative Analysis Table
FeatureMethod A: NMR + CSA Method B: Chiral HPLC
Mechanism Diastereomeric Salt Formation (In-situ)Adsorption/Partition on Chiral Stationary Phase
Time to Result Fast (< 15 mins)Slow (30-60 mins + equilibration)
Precision Moderate (

2-3%)
High (

0.1-0.5%)
Sample Prep Mix in tube (No derivatization needed)Dilution + filtration
Cost Low (Solvent + CSA)High (Columns: $1k+, Solvents)
Throughput High (for quick checks)Medium (Sequential runs)
Limitations Requires distinct peak separation (

ppm)
Requires method development (mobile phase selection)

Part 3: Experimental Protocols

Protocol 1: Determination of ee% using (R)-Mandelic Acid (NMR)

This protocol validates the optical purity of the (1R)-amine.

  • Sample Preparation: Dissolve 5 mg of (1R)-1-(6-Methyl(3-pyridyl))ethylamine in 0.6 mL of

    
    .
    
  • Baseline Scan: Acquire a standard 1H NMR spectrum (8 scans). Confirm the methyl doublet at

    
     1.38 ppm.
    
  • CSA Addition: Add 1.5 - 2.0 equivalents (~10-12 mg) of (R)-(-)-Mandelic acid directly to the NMR tube. Shake well to dissolve.

  • Acquisition: Acquire 1H NMR (16-32 scans).

  • Analysis:

    • Zoom into the methyl region (1.0 - 1.6 ppm).

    • Observe the splitting of the methyl doublet.[2] The (1R)-amine complex will shift differently from any trace (1S)-amine.

    • Typical

      
      :  0.05 - 0.15 ppm separation between enantiomeric methyl signals.
      
    • Integrate the two distinct methyl doublets to calculate ee.

Protocol 2: Chiral HPLC (Reference Standard)
  • Column: Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Pyridine absorption).

  • Temperature: 25°C.

Part 4: Visualization & Logic Flow

Workflow: Enantiomeric Purity Decision Matrix

This diagram illustrates when to choose NMR vs. HPLC based on the stage of drug development.

G Start Sample: (1R)-1-(6-Methyl(3-pyridyl))ethylamine Stage Development Stage? Start->Stage Early Early Screening / Reaction Monitoring Stage->Early High Throughput Needed Late Final QC / Release Testing Stage->Late High Precision Needed NMR_Path Method A: 1H NMR + CSA Early->NMR_Path HPLC_Path Method B: Chiral HPLC Late->HPLC_Path Result_NMR Result: Approx ee% (±3%) Time: 15 min NMR_Path->Result_NMR Result_HPLC Result: Precise ee% (±0.1%) Time: 60 min HPLC_Path->Result_HPLC

Caption: Decision matrix for selecting the optimal analytical technique based on development phase.

Mechanism: CSA Interaction (NMR)

Visualizing how the Chiral Solvating Agent creates a distinguishable environment for the enantiomers.

CSA_Mechanism Amine_R (1R)-Amine (Analyte) CSA (R)-Mandelic Acid (CSA) Amine_R->CSA Mix in CDCl3 Amine_S (1S)-Amine (Impurity) Amine_S->CSA Mix in CDCl3 Complex_RR Salt Complex (R,R) Unique Chemical Shift (δ1) CSA->Complex_RR Forms Major Species Complex_SR Salt Complex (S,R) Unique Chemical Shift (δ2) CSA->Complex_SR Forms Minor Species Spectrum 1H NMR Spectrum Split Methyl Signals (Δδ) Complex_RR->Spectrum Complex_SR->Spectrum

Caption: Formation of diastereomeric salts leads to magnetic non-equivalence in NMR.

References

  • BenchChem. (2025).[1][3] A Guide to Inter-Laboratory Comparison of Analytical Results for Chiral Amines. Retrieved from

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457.
  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.
  • Seco, J. M., et al. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-117.
  • Sigma-Aldrich. (2025).[4] Product Specification: (1R)-1-(6-Methyl(3-pyridyl))ethylamine.[5] Retrieved from

  • ACS Central Science. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Retrieved from

Sources

Comparative

Chiral HPLC methods for separating (1R)-1-(6-Methyl(3-pyridyl))ethylamine enantiomers

Executive Summary Target Molecule: (1R)-1-(6-Methyl(3-pyridyl))ethylamine Chemical Challenge: This molecule presents a "dual-basic" challenge. It contains a primary amine at the chiral center (pKa ~9.5) and a pyridine ni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: (1R)-1-(6-Methyl(3-pyridyl))ethylamine Chemical Challenge: This molecule presents a "dual-basic" challenge. It contains a primary amine at the chiral center (pKa ~9.5) and a pyridine nitrogen (pKa ~5.0). Standard chiral methods often fail due to severe peak tailing caused by the interaction of these basic sites with residual silanols on the stationary phase.

Strategic Approach: This guide details three distinct, self-validating methodologies to isolate or quantify the (1R) enantiomer.

  • Direct Separation (Crown Ether): The analytical "Gold Standard" utilizing host-guest complexation of the ammonium ion.

  • Direct Separation (Polysaccharide): A scalable approach using immobilized amylose/cellulose with basic additives.

  • Indirect Separation (Derivatization): High-sensitivity diastereomeric resolution using GITC on standard C18 phases.

Method A: Crown Ether Stationary Phases (The Analytical Standard)

The Mechanism

This method utilizes the DAICEL CROWNPAK CR-I(+) column.[1] The stationary phase contains a chiral crown ether (18-crown-6 derivative) that forms a specific host-guest inclusion complex with the ammonium ion (


) of the primary amine.
  • Causality: The separation works only if the primary amine is protonated. Therefore, an acidic mobile phase is strictly required. The 6-methyl-pyridine ring acts as a steric barrier, differentiating how deeply the (R) vs (S) ammonium group can penetrate the crown ether "cavity."

Experimental Protocol
  • Column: DAICEL CROWNPAK CR-I(+) (3.0 mm x 150 mm, 5 µm).[1]

  • Mobile Phase: Perchloric Acid (HClO4) in Water/Methanol.

    • Composition: pH 1.5 Aqueous HClO4 (85%) / Methanol (15%).

  • Flow Rate: 0.4 mL/min.

  • Temperature: 25°C (Lower temperatures, e.g., 10°C, often increase resolution by reducing molecular motion).

  • Detection: UV at 260 nm (targeting the pyridine chromophore).

Self-Validating System Suitability
  • Elution Order: On CR(+), the (S)-enantiomer typically elutes first, and the (R)-enantiomer (target) elutes second. Note: This must be confirmed with a standard as bulky ortho-substituents (like the 6-methyl) can occasionally invert expected elution orders.

  • Tailing Factor: Must be < 1.3. If tailing increases, lower the pH slightly to ensure full protonation of the pyridine ring, preventing it from dragging on the silica support.

Method B: Immobilized Polysaccharide Phases (The Scalable Option)

The Mechanism

This method uses CHIRALPAK IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica). Unlike coated phases, the immobilized phase tolerates a wider range of solvents.

  • Causality: The separation relies on hydrogen bonding and steric fit in the chiral grooves of the amylose polymer. Because the target is basic, diethylamine (DEA) is added to the mobile phase. The DEA competes for non-specific silanol sites, "masking" them and allowing the chiral selector to function without interference.

Experimental Protocol
  • Column: CHIRALPAK IA or CHIRALPAK IC (4.6 mm x 250 mm, 5 µm).

  • Mode: Normal Phase.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA).

    • Ratio: 90 : 10 : 0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Temperature: 25°C.

Optimization & Troubleshooting
  • Solubility Check: Ensure the free base form of the amine is used. If the sample is a salt (e.g., HCl salt), neutralize it in the sample vial with TEA before injection, or the peak will split.

  • Alternative: If Hexane/IPA fails, switch to Polar Organic Mode (POM) : 100% Acetonitrile + 0.1% DEA + 0.1% Acetic Acid using CHIRALPAK AD-H.

Method C: Pre-Column Derivatization (GITC Method)

The Mechanism

If a chiral column is unavailable, the enantiomers are converted into stable diastereomers using 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) . These diastereomers have different physical properties and can be separated on a standard achiral C18 column.

Experimental Protocol

Step 1: Reaction

  • Mix 50 µL of sample (1 mg/mL in Acetonitrile) with 50 µL of GITC solution (2 mg/mL in Acetonitrile).

  • Add 10 µL Triethylamine (TEA) as a catalyst.

  • Incubate at Room Temperature for 15 minutes.

  • Quench with 10 µL Ethanolamine (scavenges excess GITC).

Step 2: HPLC Analysis

  • Column: C18 (e.g., Phenomenex Luna C18(2), 4.6 x 150 mm, 3 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.

    • Gradient: 20% B to 60% B over 20 minutes.

  • Detection: UV 254 nm (GITC adds strong UV absorbance).

Comparative Analysis

The following table contrasts the three methodologies to aid in decision-making.

FeatureMethod A: Crown EtherMethod B: Polysaccharide (IA)Method C: Derivatization (GITC)
Selectivity (

)
High (>1.5) Moderate (1.1 - 1.3)High (>1.[5]4)
Robustness High (Very specific to primary amines)Moderate (Sensitive to water/modifier)High (Standard C18 robustness)
Sample Prep Minimal (Dissolve in mobile phase)Minimal (Free base required)Complex (Requires reaction)
Scale-Up Poor (Low loading capacity)Excellent (Preparative capable) N/A (Analytical only)
Cost High (Specialized Column)ModerateLow (Uses standard columns)
Primary Risk Pyridine protonation repulsionPeak tailing (Silanol activity)Incomplete derivatization

Visualizations[6][7]

Method Selection Decision Tree

This logic flow guides the researcher to the correct method based on sample purity and goal.

MethodSelection Start Start: (1R)-1-(6-Methyl(3-pyridyl))ethylamine Goal Define Goal Start->Goal Scale Preparative Scale? Goal->Scale Isolation Purity Trace/Impurity Analysis? Goal->Purity Quantification MethodA Method A: Crown Ether (CROWNPAK CR-I) Scale->MethodA No (<10mg) MethodB Method B: Polysaccharide (CHIRALPAK IA + DEA) Scale->MethodB Yes (>100mg) Purity->MethodA Standard QC MethodC Method C: GITC Derivatization (Standard C18) Purity->MethodC High Sensitivity Req.

Caption: Decision matrix for selecting the optimal separation strategy based on project requirements (Scale vs. Sensitivity).

GITC Derivatization Reaction Scheme

Visualizing the transformation of enantiomers into diastereomers.

GITC_Reaction Amine Chiral Amine (R/S) (Target) Reaction Reaction (TEA, 25°C, 15 min) Amine->Reaction GITC GITC Reagent (Glucose Isothiocyanate) GITC->Reaction Diast1 Diastereomer 1 (R-Amine-GITC Thiourea) Reaction->Diast1 Diast2 Diastereomer 2 (S-Amine-GITC Thiourea) Reaction->Diast2 HPLC C18 HPLC Separation Diast1->HPLC Diast2->HPLC

Caption: Chemical workflow for converting enantiomers into separable diastereomers using GITC.

References

  • Daicel Corporation. (n.d.).[1] Separation of free amino acids and primary amines using CROWNPAK CR-I(+) and CR-I(-). Chiral Technologies. Retrieved from [Link]

  • Ohkubo, T., Uno, T., & Sugawara, K. (1994).[6] Enantiomer separation of dihydropyridine derivative calcium antagonists by high-performance liquid chromatography with chiral stationary phases. Journal of Chromatography A, 659(2), 467-471.

  • Schmid, M. G., et al. (2001). Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods. Chirality, 13(6), 285-293.[7] Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

Sources

Validation

Publish Comparison Guide: Determination of Enantiomeric Excess (ee) for (1R)-1-(6-Methyl(3-pyridyl))ethylamine

Executive Summary & Strategic Analysis Target Molecule: (1R)-1-(6-Methyl(3-pyridyl))ethylamine CAS Registry Number: 1071435-62-5 (Generic reference for analogs; specific isomer IDs vary) Chemical Class: Chiral Pyridine-b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: (1R)-1-(6-Methyl(3-pyridyl))ethylamine CAS Registry Number: 1071435-62-5 (Generic reference for analogs; specific isomer IDs vary) Chemical Class: Chiral Pyridine-based Primary Amine

Determining the enantiomeric excess (ee) of pyridine-based chiral amines presents a unique analytical challenge due to the basicity of both the primary amine and the pyridine nitrogen. Standard acidic mobile phases often lead to severe peak tailing or irreversible adsorption on stationary phases.

This guide compares three distinct methodologies—Chiral HPLC , Mosher’s Acid Derivatization (NMR) , and Chiral GC —to provide a robust framework for validating the optical purity of (1R)-1-(6-Methyl(3-pyridyl))ethylamine.

Methodology Comparison Matrix
FeatureMethod A: Chiral HPLC (Recommended)Method B: 1H NMR (Mosher's) Method C: Chiral GC
Principle Direct separation on polysaccharide stationary phaseDiastereomeric differentiation via chemical derivatizationVolatility-based separation on cyclodextrin phase
Accuracy High (>99.5% precision)Moderate (Dependent on integration limits)High (for volatile samples)
Throughput High (10–20 min/run)Low (Requires reaction time)High (Fast ramp rates)
Sample Prep Minimal (Dilution)Complex (Chemical reaction required)Minimal (Dilution)
Cost/Run Moderate (Solvents/Columns)High (Deuterated solvents/Reagents)Low (Carrier gas only)
Key Limitation Requires basic additives to suppress tailingKinetic resolution risk during derivatizationThermal instability of some amines

Protocol A: Chiral HPLC (The Gold Standard)

Expert Insight: For pyridine-containing amines, the choice of mobile phase additive is critical. The basic nitrogen atoms will interact with residual silanols on the silica support, causing peak tailing. The use of diethylamine (DEA) or triethylamine (TEA) is mandatory to mask these sites.

Experimental Setup
  • Column: Daicel Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

    • Rationale: These phases show superior recognition for aromatic amines due to

      
      -
      
      
      
      interactions between the pyridyl ring and the carbamate selector.
  • Mobile Phase: Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)

  • Ratio: 90 : 10 : 0.1 (v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (Pyridine absorption max) or 260 nm.

  • Temperature: 25°C

Step-by-Step Workflow
  • System Equilibration: Flush the column with the mobile phase for at least 30 minutes until the baseline stabilizes.

  • Sample Preparation: Dissolve 1 mg of the amine in 1 mL of the mobile phase (IPA component). Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if necessary.

  • Injection: Inject 5–10 µL of the sample.

  • Analysis:

    • The (R)-enantiomer and (S)-enantiomer will elute at different retention times (

      
      ).
      
    • Calculate

      
       using the area under the curve (AUC):
      
      
      
      

Self-Validation Check:

  • Inject a racemic standard first to establish the separation factor (

    
    ). A baseline separation (
    
    
    
    ) confirms the method is valid.
  • If peaks tail, increase DEA concentration to 0.2%.

Protocol B: 1H NMR using Mosher’s Acid (The Structural Validator)

Expert Insight: When a chiral column is unavailable, or absolute configuration is unknown, derivatization with Mosher's acid chloride (MTPA-Cl) is the most reliable method. It creates diastereomers with distinct NMR shifts, particularly for the protons on the ethyl group adjacent to the chiral center.

Reagents
  • (R)-(-)-

    
    -Methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
  • Deuterated Chloroform (

    
    )
    
  • Dry Pyridine (as acid scavenger)

Derivatization Procedure
  • Reaction: In a clean NMR tube or small vial, mix:

    • 5 mg of (1R)-1-(6-Methyl(3-pyridyl))ethylamine

    • 10 µL of dry pyridine

    • 10 µL of (S)-(+)-MTPA-Cl (Note: Using S-chloride yields the R-amide configuration which is often used to deduce absolute stereochemistry via the Cahn-Ingold-Prelog priority rules).

    • 0.6 mL of

      
      .
      
  • Incubation: Shake the tube and let it stand at room temperature for 10–15 minutes. The reaction is usually instantaneous.

  • Analysis: Acquire a standard

    
     NMR spectrum (400 MHz or higher).
    
Data Interpretation
  • Focus on the methyl doublet of the ethylamine side chain (

    
     ppm) or the methoxy group  of the Mosher moiety (
    
    
    
    ppm).
  • The diastereomeric protons will appear as two distinct doublets (or singlets for OMe).

  • Integrate the two sets of signals to calculate ratios.

  • Critical Note: Ensure reaction completion. Unreacted amine signals can overlap or confuse integration.

Visualizing the Analytical Logic

The following diagram illustrates the decision tree for selecting the appropriate method based on sample constraints and laboratory resources.

EE_Determination_Workflow Start Start: Sample Received (1R)-1-(6-Methyl(3-pyridyl))ethylamine Check_Racemic Is Racemic Standard Available? Start->Check_Racemic HPLC_Route Method A: Chiral HPLC (Chiralpak AD-H/OD-H) Check_Racemic->HPLC_Route Yes (Preferred) Decision_Volatile Is HPLC unavailable? (Check Volatility) Check_Racemic->Decision_Volatile No Execution_HPLC Run: Hexane/IPA/DEA (90:10:0.1) Validate: Resolution > 1.5 HPLC_Route->Execution_HPLC NMR_Route Method B: 1H NMR Derivatization (Mosher's Acid) Execution_NMR React with (S)-MTPA-Cl Compare Me-Doublet Integrals NMR_Route->Execution_NMR GC_Route Method C: Chiral GC (Cyclodextrin Phase) Result Calculate % ee Report Data GC_Route->Result Decision_Volatile->NMR_Route Low Volatility / No Column Decision_Volatile->GC_Route High Volatility Execution_HPLC->Result Execution_NMR->Result

Caption: Decision matrix for selecting the optimal analytical technique based on standard availability and instrument access.

References

  • ChemicalBook. (S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine synthesis and analysis. (Demonstrates ChiralPac AD-H usage for pyridine-ethylamines).

  • BenchChem. A Comparative Guide to Assessing the Enantiomeric Purity of Amines Derived from Chiral Azides. (Protocols for Mosher's acid derivatization).[1]

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection. (General guidelines for basic amine additives).

  • Imperial College London. Determination of Enantiomeric Excess: Polarimetry, GC, and NMR methods.

  • Sigma-Aldrich. Strategies for Chiral HPLC Method Development. (Mobile phase optimization for ionizable molecules).

Sources

Comparative

Technical Comparison Guide: Optical Purity and Rotation Analysis of (1R)-1-(6-Methyl(3-pyridyl))ethylamine

This guide provides a technical analysis of (1R)-1-(6-Methyl(3-pyridyl))ethylamine, focusing on its optical properties, synthesis, and quality control. Executive Summary (1R)-1-(6-Methyl(3-pyridyl))ethylamine (CAS: 10115...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of (1R)-1-(6-Methyl(3-pyridyl))ethylamine, focusing on its optical properties, synthesis, and quality control.

Executive Summary

(1R)-1-(6-Methyl(3-pyridyl))ethylamine (CAS: 1011558-01-2) is a critical chiral building block used in the synthesis of advanced pharmaceutical intermediates, particularly for COX-2 inhibitors (e.g., Etoricoxib analogs) and kinase inhibitors. Its optical purity is paramount, as the stereochemistry directly influences the binding affinity and metabolic stability of the final drug candidate.

This guide addresses the specific optical rotation values, compares the (1R) enantiomer with its analogs, and provides validated protocols for synthesis, resolution, and analytical characterization.

Technical Specifications & Optical Rotation Data

Compound Identity
PropertySpecification
Chemical Name (1R)-1-(6-Methylpyridin-3-yl)ethanamine
CAS Number (R-isomer) 1011558-01-2
CAS Number (Racemate) 92295-43-7
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol
Structure Pyridine ring substituted with a methyl group at C6 and a chiral aminoethyl group at C3.
Specific Optical Rotation ( )

Precise optical rotation values for this specific methyl-substituted derivative are rarely reported in open literature compared to its des-methyl analog. However, based on structural homology and standard chiroptical properties of pyridine-ethanamines, the following values are established as the technical baseline for quality control.

CompoundConfigurationSalt FormSpecific Rotation (

)
Solvent
(1R)-1-(6-Methyl(3-pyridyl))ethylamine (1R) Free Base Expected: Negative (-) MeOH
Analog: 1-(3-Pyridyl)ethylamine(1S)Bis-HCl

MeOH (c=1.5)
Analog: 1-(3-Pyridyl)ethylamine(1R)Bis-HCl

(Theoretical)
MeOH

Critical Technical Note: The sign of rotation for 1-aryl-ethylamines often correlates with the absolute configuration. For the des-methyl analog, the (S)-enantiomer is dextrorotatory (+) as the hydrochloride salt. Consequently, the (R)-enantiomer of the 6-methyl derivative is expected to be levorotatory (-) in similar salt forms. Researchers must empirically verify this for each batch, as solvent effects (e.g., MeOH vs. CHCl₃) can invert the observed sign.

Comparative Analysis: Synthesis & Resolution Routes

The optical purity of (1R)-1-(6-Methyl(3-pyridyl))ethylamine is heavily dependent on the method of preparation.

FeatureRoute A: Enzymatic Resolution (Recommended) Route B: Chemical Resolution Route C: Asymmetric Synthesis
Methodology Kinetic resolution using Candida antarctica Lipase B (CAL-B).Classical resolution using chiral acids (e.g., Tartaric acid).Reductive amination using chiral sulfinamides (Ellman's auxiliary).
Enantiomeric Excess (ee) > 99% (Excellent)90-95% (Requires recrystallization)> 98% (High)
Scalability High (Batch or Flow)High (Industrial standard)Moderate (Reagent cost is high)
Yield (Theoretical) Max 50% (for one enantiomer)Max 50%High (>80%)
Cost Efficiency Best for <1kg scale Best for >10kg scaleBest for high-value targets
Workflow Visualization: Enzymatic Resolution

The following diagram illustrates the kinetic resolution workflow to isolate the (1R)-amine.

ResolutionWorkflow cluster_legend Process Key Racemate Racemic 1-(6-Methyl(3-pyridyl))ethylamine Lipase Enzymatic Reaction (CAL-B, Ethyl Acetate, MTBE) Racemate->Lipase Acyl Donor Separation Separation (Acid/Base Extraction) Lipase->Separation RAmine (1S)-Amine (Unreacted) Separation->RAmine Organic Phase (if base) RAmide (1R)-Acetamide (Product) Separation->RAmide Aqueous/Precipitate Hydrolysis Acid Hydrolysis (HCl/Reflux) RAmide->Hydrolysis FinalProduct Pure (1R)-Amine (>99% ee) Hydrolysis->FinalProduct key1 CAL-B typically acetylates the (R)-amine

Caption: Kinetic resolution pathway using Lipase B to selectively acylate the (R)-enantiomer, followed by hydrolysis to recover the optically pure amine.

Experimental Protocols

Protocol: Optical Rotation Measurement (Polarimetry)

Objective: Determine the specific rotation


 of the isolated amine.
  • Preparation: Dissolve exactly

    
     of the amine (or its salt) in 
    
    
    
    of HPLC-grade Methanol (Concentration
    
    
    ).
  • Blanking: Fill the polarimeter cell (

    
     path length) with pure Methanol. Zero the instrument at 
    
    
    
    (Sodium D-line) and
    
    
    .
  • Measurement: Rinse the cell with the sample solution, then fill completely, ensuring no air bubbles are trapped in the light path.

  • Recording: Record the observed rotation

    
     (average of 5 measurements).
    
  • Calculation:

    
    
    Where 
    
    
    
    is path length in dm (usually 1) and
    
    
    is concentration in g/100 mL.
Protocol: Enantiomeric Excess Determination (Chiral HPLC)

Objective: Quantify the optical purity (ee%) of the (1R)-isomer.

  • Column: Daicel Chiralpak AD-H or OD-H (

    
    , 
    
    
    
    ).
  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine is crucial to suppress peak tailing of the basic amine.

  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    
  • Detection: UV at

    
     (Pyridine absorption).
    
  • Expected Retention:

    • (S)-Enantiomer:

      
       (typically elutes first on AD-H).
      
    • (R)-Enantiomer:

      
       (typically elutes second on AD-H).
      
  • Calculation:

    
    
    
Protocol: Synthesis of Racemic Precursor

Objective: Prepare the racemic amine from 1-(6-methylpyridin-3-yl)ethanone.

  • Reagents: 1-(6-methylpyridin-3-yl)ethanone (

    
    ), Ammonium Acetate (
    
    
    
    ), Sodium Cyanoborohydride (
    
    
    ), Methanol.
  • Procedure:

    • Dissolve ketone and ammonium acetate in methanol. Stir at RT for 1 hour.

    • Cool to

      
       and add 
      
      
      
      portion-wise.
    • Warm to RT and stir for 24 hours.

    • Quench with conc. HCl (to pH < 2) to decompose excess hydride.

    • Basify with NaOH (to pH > 12) and extract with Dichloromethane (DCM).

    • Dry organic layer over

      
       and concentrate to yield the racemic amine oil.
      

Decision Matrix for Analytical Method Selection

AnalysisDecision Start Start: Sample Analysis PurityCheck Is Chemical Purity > 95%? Start->PurityCheck Purify Purify (Flash Chrom/Distillation) PurityCheck->Purify No ChiralCheck Determine Optical Purity PurityCheck->ChiralCheck Yes Purify->PurityCheck Decision Select Method based on Needs ChiralCheck->Decision Method1 Polarimetry (Quick, Bulk Property) Method2 Chiral HPLC (Precise, Trace Isomers) Method3 NMR with Chiral Shift Reagent (Mosher's Acid) Decision->Method1 Routine QC Decision->Method2 Process Development (High Accuracy) Decision->Method3 Absolute Config Assignment

Caption: Decision tree for selecting the appropriate analytical technique based on the stage of development (QC vs. R&D).

References

  • Organic Syntheses , Coll. Vol. 10, p.204 (2004); Vol. 75, p.75 (1997). (Protocol for des-methyl analog synthesis and resolution).

  • U.S. Patent 2012/0232281 A1 . "Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone". (Synthesis of the ketone precursor).

  • Gotor-Fernández, V., et al. "Lipase-Catalyzed Kinetic Resolution of Pyridine-Derivatives." Journal of Molecular Catalysis B: Enzymatic, 2006.
  • Sigma-Aldrich (Merck) . Product Specification for (S)-1-(Pyridin-3-yl)ethanamine. (Reference for optical rotation of the analog).

Validation

Mass spectrometry (MS) fragmentation of (1R)-1-(6-Methyl(3-pyridyl))ethylamine

Publish Comparison Guide: Mass Spectrometry Fragmentation of (1R)-1-(6-Methyl(3-pyridyl))ethylamine Executive Summary: The Structural Challenge (1R)-1-(6-Methyl(3-pyridyl))ethylamine (CAS: 92295-43-7 for racemate) is a c...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mass Spectrometry Fragmentation of (1R)-1-(6-Methyl(3-pyridyl))ethylamine

Executive Summary: The Structural Challenge

(1R)-1-(6-Methyl(3-pyridyl))ethylamine (CAS: 92295-43-7 for racemate) is a critical chiral building block in the synthesis of calcimimetics and nicotinic acetylcholine receptor agonists. In drug development, its precise identification is complicated by two distinct isomeric challenges:

  • Regioisomerism: Distinguishing the 3-pyridyl core from 2- or 4-pyridyl analogs.

  • Stereoisomerism: Differentiating the (1R) enantiomer from the (1S) enantiomer, which mass spectrometry cannot do natively without chiral modification.[1]

This guide provides a definitive mechanistic analysis of the fragmentation pathways (EI and ESI) and compares analytical strategies for unambiguous identification.

Mechanistic Fragmentation Analysis

The mass spectral signature of (1R)-1-(6-Methyl(3-pyridyl))ethylamine is governed by the stability of the pyridine ring and the lability of the ethylamine side chain.

Electron Ionization (EI) Pathway (70 eV)

In hard ionization (EI), the molecule (


, m/z 136) undergoes rapid fragmentation driven by the nitrogen lone pairs.
  • Dominant Pathway (

    
    -Cleavage):  The radical cation localized on the amine nitrogen triggers the homolytic cleavage of the C-C bond adjacent to the amine. The loss of the methyl radical (
    
    
    
    ) from the ethyl side chain is the most favorable process, generating a resonance-stabilized iminium ion.
    • Transition:

      
       (Base Peak).
      
  • Secondary Pathway (Benzylic Cleavage): Cleavage of the bond between the pyridine ring and the ethylamine group.

    • Transition:

      
       (Ethylamine cation) or 
      
      
      
      (Methylpyridyl cation).[1]
Electrospray Ionization (ESI-MS/MS) Pathway

In soft ionization (positive mode), the protonated molecule (


, m/z 137) fragments via Collision-Induced Dissociation (CID).
  • Neutral Loss of Ammonia: The protonated amine undergoes elimination of

    
     (17 Da), forming a vinyl-pyridine cation.
    
    • Transition:

      
      .
      
  • Ring Fragmentation: At higher collision energies, the methyl-pyridine ring itself may fragment, typically losing

    
     (27 Da).
    
Visualization of Fragmentation Pathways

FragmentationPathway cluster_legend Key M_EI Molecular Ion (EI) [M]+• m/z 136 Frag_121 Base Peak (EI) [Py-CH=NH2]+ m/z 121 M_EI->Frag_121 -CH3• (α-cleavage) Frag_44 Amine Fragment [CH3-CH=NH2]+ m/z 44 M_EI->Frag_44 -Py• (Benzylic) M_ESI Precursor Ion (ESI) [M+H]+ m/z 137 Frag_120 Ammonia Loss (ESI) [Py-CH=CH2]+ m/z 120 M_ESI->Frag_120 -NH3 (17 Da) Frag_93 Pyridyl Cation [Py-CH2]+ m/z 93 Frag_120->Frag_93 -C2H3• key1 EI Pathway (Hard Ionization) key2 ESI Pathway (Soft Ionization)

Caption: Comparative fragmentation pathways for EI (blue/red) and ESI (blue/green) modes showing primary dissociation events.

Comparative Analysis: Isomer Differentiation

This section compares the target molecule against its primary structural competitors.

Regioisomeric Differentiation (3-Pyridyl vs. 2-Pyridyl)

The position of the ethylamine group on the pyridine ring significantly alters fragmentation probabilities due to the "Ortho Effect" in 2-substituted pyridines.

Feature(1R)-1-(6-Methyl(3-pyridyl))... (Target)1-(6-Methyl(2-pyridyl))... (Isomer)Differentiation Logic
Base Peak (EI) m/z 121 (Strong)m/z 121 (Strong)Indistinguishable by base peak alone (both

-cleave).
McLafferty-like Rearrangement AbsentPossible2-substituted pyridines can transfer H to the ring Nitrogen, creating unique ions at m/z 93 (enhanced intensity).
m/z 119 (M-17) ModerateWeak3-pyridyl isomers favor direct

loss more than 2-pyridyls which may retain N in ring cyclization.
Retention Time (C18) Earlier ElutionLater Elution3-pyridyl is generally more polar/basic than 2-pyridyl due to solvation accessibility of the ring N.
Enantiomeric Differentiation (1R vs. 1S)

Mass spectrometry is inherently achiral.[1] The (1R) and (1S) enantiomers produce identical mass spectra. To differentiate them, you must introduce a chiral environment.[1]

Recommended Protocol: Diastereomeric Derivatization By reacting the amine with a chiral derivatizing agent (CDA) like (S)-Mosher's Acid Chloride or GITC, you create diastereomers that are separable by standard LC-MS.

MethodDirect MS Analysis Derivatization (e.g., GITC) Verdict
Sample Prep Dissolve & Inject10 min incubationDerivatization required for chiral ID.
Separation Mechanism None (Co-elution)C18 Column (Diastereomers separate)GITC-Derivatization is the industry standard.
MS Detection m/z 137m/z 471 (GITC derivative)Derivative shifts mass to higher, cleaner range.[1]
Cost/Time Low / FastModerate / +30 minsNecessary for QC of chiral intermediates.[1]

Experimental Protocols

Protocol A: Direct LC-MS/MS Identification (Regioisomer Check)
  • Instrument: Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).[1]

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • MRM Transitions (Positive Mode):

    • Quantifier: 137.1

      
       120.1 (Collision Energy: 15 eV).[1]
      
    • Qualifier: 137.1

      
       94.1 (Collision Energy: 25 eV).[1]
      
Protocol B: Chiral Purity Determination (R vs S)
  • Reagent: 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC).

  • Procedure:

    • Mix 50 µL of sample (1 mg/mL in MeCN) with 50 µL GITC solution (2 mg/mL in MeCN).

    • Add 10 µL Triethylamine (TEA).

    • Incubate at Room Temp for 15 minutes.

    • Dilute 1:10 with mobile phase and inject.

  • Result: The (1R)-derivative and (1S)-derivative will elute at different retention times (typically

    
    RT > 0.5 min) on a standard C18 column, allowing integration of peaks to calculate Enantiomeric Excess (ee%).
    

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Electron Ionization Mass Spectrum of Ethylamine Derivatives. National Institute of Standards and Technology.[1] [Link]

  • Smith, R. M. (2005).[1] Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.[1] (Fundamental reference for

    
    -cleavage mechanisms).
    
  • Bhushan, R., & Martens, J. (1997).[1] Amino acids and their derivatives: Chiral separation by liquid chromatography.[1][Link] (Foundational text on GITC derivatization).[1]

  • MassBank. (2024).[1] Spectral Database for Organic Compounds.[1][Link]

  • Clark, C. R. (2011).[1] Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines. National Institute of Justice.[1][2] [Link]

Sources

Comparative

Comparative Bioactivity Guide: (1R) vs. (1S)-1-(6-Methyl(3-pyridyl))ethylamine

Executive Summary: The Stereochemical Imperative 1-(6-Methyl(3-pyridyl))ethylamine (CAS: 92295-43-7) is a "privileged scaffold" in medicinal chemistry, serving as a critical chiral building block for type I and II kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

1-(6-Methyl(3-pyridyl))ethylamine (CAS: 92295-43-7) is a "privileged scaffold" in medicinal chemistry, serving as a critical chiral building block for type I and II kinase inhibitors (targeting c-Met, ALK, and ROS1) and anti-inflammatory agents (COX-2 inhibitors).

While the achiral (racemic) mixture is chemically stable, its biological utility is strictly governed by stereochemistry. The (1R)-enantiomer is predominantly the eutomer precursor (yielding high-affinity bioactive ligands), whereas the (1S)-enantiomer often acts as a distomer precursor , leading to compounds with significantly reduced potency or off-target toxicity due to steric clashes within the ATP-binding pocket of protein kinases.

This guide objectively compares the two enantiomers, detailing their physicochemical divergence, downstream bioactivity, and resolution protocols.[1]

Technical Comparison: (1R) vs. (1S) Profiles

Physicochemical & Pharmacological Matrix
Feature(1R)-1-(6-Methyl(3-pyridyl))ethylamine (1S)-1-(6-Methyl(3-pyridyl))ethylamine
Stereochemical Designation Rectus (Right-handed)Sinister (Left-handed)
Primary Application Kinase Inhibitor Synthesis (c-Met, ALK)Chiral Auxiliaries / Analytical Standards
Binding Pocket Fit High Complementarity: Methyl group projects into hydrophobic sub-pockets (e.g., Val/Ala gatekeepers).Steric Clash: Methyl group orientation often interferes with the hinge region of kinases.
Downstream Potency (IC₅₀) Low nanomolar (nM) range in final APIs.Micromolar (µM) range (typically >100x less potent).
Metabolic Stability High (Resistance to rapid oxidative deamination).Variable (Often metabolized faster by MAO-B).
Commercial Availability High Demand (Premium Reagent).Lower Demand (Often a resolution byproduct).
Mechanistic Divergence: The "Hand-in-Glove" Fit

In structure-based drug design (SBDD), this amine moiety acts as an anchor.

  • The (1R)-Enantiomer: When incorporated into a kinase inhibitor, the chiral center positions the pyridine ring to form essential hydrogen bonds with the kinase "hinge" region, while the methyl group sits comfortably in a hydrophobic pocket.

  • The (1S)-Enantiomer: Forces the pyridine ring out of planar alignment, disrupting the hydrogen bond network and reducing affinity by orders of magnitude.

PharmacophoreFit cluster_R Path A: (1R)-Enantiomer cluster_S Path B: (1S)-Enantiomer Amine Chiral Amine Scaffold (1-(6-Methyl(3-pyridyl))ethylamine) R_Iso (1R)-Isomer Amine->R_Iso S_Iso (1S)-Isomer Amine->S_Iso Fit Optimal Pocket Fit (Hydrophobic Interaction) R_Iso->Fit Incorporates into API Bioactivity High Potency (Kinase Inhibition) Fit->Bioactivity <10 nM IC50 Clash Steric Clash (Hinge Region Disruption) S_Iso->Clash Incorporates into API Inactivity Low Potency / Toxicity (Off-Target Binding) Clash->Inactivity >1000 nM IC50

Figure 1: Mechanistic divergence of enantiomers in kinase binding pockets. The (1R) configuration facilitates optimal hydrophobic interactions.

Experimental Protocols

Protocol A: Biocatalytic Resolution (Self-Validating)

Objective: Isolate high-purity (1R)-amine from the racemic mixture using ω-Transaminases (ω-TA), avoiding toxic heavy metals used in traditional synthesis.

Reagents:

  • Substrate: Racemic 1-(6-methylpyridin-3-yl)ethanamine (50 mM).[2]

  • Enzyme: Aspergillus terreus ω-Transaminase (AT-ωTA) or commercially available Codexis® TA panels.

  • Amine Acceptor: Pyruvate or α-Ketoglutarate.

  • Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM).

Workflow:

  • Preparation: Dissolve racemate in Phosphate Buffer (100 mM, pH 7.5). Add PLP and Pyruvate.

  • Initiation: Add ω-TA (10 mg/mL). Incubate at 30°C with orbital shaking (150 rpm).

  • Kinetic Resolution: The enzyme selectively deaminates the (1S)-amine into the corresponding ketone (1-(6-methylpyridin-3-yl)ethanone), leaving the (1R)-amine untouched.

  • Validation (Checkpoint): At T=24h, aliquot 100µL. Adjust pH to 12 (NaOH) and extract with Ethyl Acetate.

  • Analysis: Inject into Chiral HPLC (Column: Chiralpak AD-H).

    • Success Criteria: (1R)-amine ee% > 99%. Ketone peak present.[3][4] (1S)-amine peak absent.

Protocol B: Comparative Kinase Affinity Assay (c-Met Model)

Objective: Quantify the "Eudismic Ratio" (activity difference) between (1R) and (1S) derived inhibitors.

Methodology:

  • Synthesis: Couple both (1R) and (1S) amines to a standard 2-aminopyridine scaffold (common in c-Met inhibitors) via reductive amination.

  • Assay Platform: FRET-based LanthaScreen™ Eu Kinase Binding Assay.

  • Procedure:

    • Incubate c-Met kinase (5 nM) with Alexa Fluor® Tracer (2 nM) and Eu-anti-tag antibody.

    • Titrate (1R)-derived and (1S)-derived compounds (0.1 nM to 10 µM).

    • Measure FRET signal (Excitation: 340 nm, Emission: 665/615 nm).

  • Data Interpretation:

    • Calculate IC₅₀.

    • Logic Check: The (1R)-derivative should show >50-fold higher affinity (lower IC₅₀) than the (1S)-derivative. If values are similar, the binding mode is likely non-specific (false positive).

Synthesis & Resolution Pathway

The following diagram illustrates the industrial workflow to obtain the bioactive (1R) form from the racemic precursor.

SynthesisWorkflow Racemate Racemic Amine (1R/1S Mixture) Biocatalysis Enzymatic Resolution (ω-Transaminase + Pyruvate) Racemate->Biocatalysis Kinetic Resolution Ketone Byproduct: Ketone (From 1S-amine) Biocatalysis->Ketone 1S converted PureR Product: (1R)-Amine (>99% ee) Biocatalysis->PureR 1R remains Recycle Chemical Transamination (Recycle to Racemate) Ketone->Recycle Cost Efficiency DrugSynth Downstream Synthesis (Kinase Inhibitors) PureR->DrugSynth Key Intermediate Recycle->Racemate Re-entry

Figure 2: Chemo-enzymatic resolution workflow. The (1S) enantiomer is sacrificially oxidized to ketone to yield optically pure (1R) amine.

References & Authority

The following sources support the mechanistic claims, synthesis methods, and pharmacological importance of chiral pyridine-ethylamines.

  • PubChem. 1-(6-Methylpyridin-3-yl)ethanamine Compound Summary. National Library of Medicine. [Link]

  • MDPI (Molecules). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (and analogues). [Link]

  • Google Patents. Process for preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (Etoricoxib Intermediate).

  • Vertex AI / MySkinRecipes. (R)-1-(6-Methylpyridin-3-yl)ethan-1-amine Specifications for Kinase Inhibitors. [Link] (Cited for commercial specification of the (R)-isomer as the drug intermediate).

  • PubMed. Pharmacological importance of stereochemical resolution of enantiomeric drugs. [Link]

Disclaimer: This guide is for research and educational purposes. The synthesis of bioactive molecules should only be performed by qualified personnel in a controlled laboratory environment.

Sources

Validation

Comparative Guide: Crystallographic Characterization &amp; Salt Selection for (1R)-1-(6-Methyl(3-pyridyl))ethylamine

The following guide is designed for researchers and drug development professionals focusing on the solid-state characterization and chiral resolution of pyridine-ethanamine derivatives. Executive Summary & Application Co...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and drug development professionals focusing on the solid-state characterization and chiral resolution of pyridine-ethanamine derivatives.

Executive Summary & Application Context

(1R)-1-(6-Methyl(3-pyridyl))ethylamine (CAS: 1011558-01-2) is a critical chiral building block, structurally distinct from the industry-standard resolving agent (R)-1-Phenylethylamine (PEA) . While PEA is ubiquitous in classical resolution, the 6-methyl-3-pyridyl analog offers unique electronic and steric properties that are essential for synthesizing specific COX-2 inhibitors (e.g., Etoricoxib intermediates) and kinase inhibitors where pyridine moieties are pharmacophores.

This guide compares the crystallographic behavior and salt-forming potential of the Pyridine Analog against the Phenyl Benchmark , providing a data-driven protocol for selecting the optimal counter-ion for purification and X-ray diffraction studies.

FeatureCandidate A: Pyridine Analog Candidate B: Phenyl Benchmark
Molecule (1R)-1-(6-Methyl(3-pyridyl))ethylamine(R)-1-Phenylethylamine
Key Property H-Bond Acceptor (Pyridine N) + Steric Bulk (Methyl)Lipophilic Aromatic Ring
Primary Use API Intermediate (COX-2, Kinase)General Chiral Resolving Agent
Crystallization High tendency for hydrates; pH-dependent solubilityForms stable anhydrous salts; predictable packing

Molecular Architecture & Crystallographic Implications[1]

To interpret X-ray data effectively, one must understand the structural drivers of the crystal lattice.

The "Pyridine Nitrogen" Effect

Unlike the phenyl ring in PEA, the pyridine ring in the target molecule introduces a strong Hydrogen Bond Acceptor (N_py) .

  • PEA Lattice: Dominated by the primary amine (

    
    ) donating H-bonds to the carboxylate of the resolving acid (e.g., Tartrate). The phenyl rings stack via 
    
    
    
    interactions (Herringbone or T-shaped).
  • Pyridine Analog Lattice: The

    
     atom competes for protons or acts as a secondary anchor for solvent molecules (water/methanol). This often leads to denser crystal packing  and a higher probability of forming solvates/hydrates , which can complicate the "drying" phase of process development but enhance resolution efficiency by creating more rigid diastereomeric networks.
    
The "6-Methyl" Steric Lock

The methyl group at the 6-position is not merely lipophilic bulk; it restricts the rotation of the pyridine ring within the lattice, potentially reducing the disorder often seen in simple pyridine salts. This makes the 6-methyl analog a superior candidate for high-resolution X-ray diffraction compared to the non-methylated pyridine analog.

Experimental Protocol: Salt Screening & Single Crystal Growth

Objective: Generate diffraction-quality single crystals to determine absolute configuration and phase purity.

Phase 1: Counter-Ion Selection

Do not rely solely on Tartaric acid. The basicity of the pyridine nitrogen (


) requires a stronger acid or a specific stoichiometric ratio compared to PEA (

).
  • Primary Screen: L-Tartaric Acid, Dibenzoyl-L-Tartaric Acid.

  • Secondary Screen (High Success Rate): (S)-Mandelic Acid, N-Acetyl-L-Leucine.

  • Solvent System: Avoid pure non-polar solvents. Use Isopropanol (IPA)/Water (95:5) or Ethanol/Methanol . The water content is critical to satisfy the H-bonding potential of the pyridine nitrogen.

Phase 2: Crystallization Workflow (DOT Visualization)

SaltScreening Racemate Racemic (1R/1S)-Amine Mix Solvent Mixing (MeOH/H2O) Racemate->Mix Acid Chiral Acid (0.5 - 1.0 eq) Acid->Mix Heat Reflux (60°C) Clear Solution Mix->Heat Dissolution Cool Controlled Cooling (1°C/min) Heat->Cool Supersaturation Seed Seeding (Optional) Cool->Seed Solid Precipitate (Diastereomeric Salt) Cool->Solid Seed->Solid XRD X-Ray Diffraction (SC-XRD) Solid->XRD Data Collection

Caption: Optimized workflow for generating X-ray quality crystals of pyridine-ethanamine salts. Note the critical "Controlled Cooling" step to prevent oiling out, common with pyridine derivatives.

Comparative Data Analysis: What to Expect

Since specific unit cell data for the 6-methyl derivative is often proprietary, the table below provides predictive parameters based on the structural homology with known PEA salts and Pyridine-amine salts. Use this to validate your experimental results.

Table 1: Crystallographic Parameters Comparison
Parameter(R)-PEA Tartrate (Benchmark) (1R)-Pyridine Analog Salt (Predicted) Interpretation
Space Group Monoclinic (

)
Monoclinic (

) or Orthorhombic (

)
Chiral salts must crystallize in non-centrosymmetric space groups.
Z' (Molecules/Unit) 1 or 22 or 4 Pyridine N often leads to complex asymmetric units (Z' > 1) due to multiple H-bond environments.
Density (

)
~1.2 - 1.3 g/cm³> 1.35 g/cm³ The N-heterocycle and tighter H-bond network increase crystal density.
Solvent Inclusion Rare (Anhydrous)Common (Hydrates) Expect water molecules in the lattice bridging the Pyridine N and Carboxylate.
Melting Point Sharp (High)Broad (Medium)Lower lattice energy due to competing H-bonds; often requires DSC for purity check.
Critical Quality Attribute (CQA) Check

When analyzing the X-ray structure of the (1R)-1-(6-Methyl(3-pyridyl))ethylamine salt, verify the Absolute Configuration at the chiral center (C7).

  • Look for: The methyl group (C8) and the amine nitrogen (N1) should display a specific spatial arrangement relative to the pyridine ring.

  • Flack Parameter: Ensure the Flack parameter is near 0.0 (e.g., -0.05 to 0.05) to confirm the correct enantiomer assignment.

References

  • Chiral Resolution Principles: Pasteur’s Classical Resolution and Modern Derivatives. (General Grounding). Available at:

  • Pyridine Crystallography: Crystal structure of 6-Methyl-pyridin-3-amine. (Structural Analog). Available at:

  • Etoricoxib Intermediate Synthesis: Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.[1][2][3][4][5][6][7][8] (Application Context). Available at:

  • PEA Resolution Benchmark: Resolution of 1-phenylethylamine via diastereomeric salt formation. (Methodology Benchmark). Available at:

  • Chemical Identity: (R)-1-(6-Methylpyridin-3-yl)ethan-1-amine.[9] (Substrate Data). Available at:

Sources

Comparative

Validating Purity of (1R)-1-(6-Methyl(3-pyridyl))ethylamine: A Comparative Analytical Guide

Topic: Validating purity of (1R)-1-(6-Methyl(3-pyridyl))ethylamine using GC-MS Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary In the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating purity of (1R)-1-(6-Methyl(3-pyridyl))ethylamine using GC-MS Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the synthesis of pharmaceutical intermediates like (1R)-1-(6-Methyl(3-pyridyl))ethylamine (a key chiral building block often associated with COX-2 inhibitor synthesis), the validation of enantiomeric excess (ee) and chemical purity is critical.[1] While Chiral HPLC has traditionally been the default for polar amines, Direct Chiral GC-MS offers a superior alternative for this specific volatile amine, providing lower limits of detection (LOD) and definitive structural confirmation without the need for complex derivatization.

This guide compares the performance of the Direct Chiral GC-MS protocol against Chiral HPLC and Derivatization GC methods, establishing a validated workflow for high-throughput purity assessment.

The Analytical Challenge

The target compound, (1R)-1-(6-Methyl(3-pyridyl))ethylamine (C₈H₁₂N₂), presents two distinct analytical hurdles:

  • Enantiomeric Resolution: Differentiating the (1R)-isomer from the (1S)-impurity requires a stationary phase capable of host-guest inclusion complexes or specific chiral interactions.

  • Matrix Interference: As a basic amine, it is prone to peak tailing on standard silica columns due to silanol interactions, necessitating deactivated surfaces or specific column chemistries.

Comparative Methodology: Why GC-MS?

The following table objectively compares the three primary methodologies available for validating this compound.

FeatureMethod A: Direct Chiral GC-MS (Recommended)Method B: Chiral HPLC-UV (Conventional)Method C: Derivatization GC-MS (Alternative)
Separation Mechanism Inclusion complexation (β-Cyclodextrin)H-bonding/Pi-pi interactions (Polysaccharide)Diastereomer formation (e.g., Mosher's Acid)
Resolution (

)
High (

) for volatile amines
Moderate (

)
High (

)
Sensitivity (LOD) < 10 ng/mL (SIM Mode)~500 ng/mL (UV @ 254 nm)< 10 ng/mL
Sample Prep Time Low (< 15 mins) Low (< 15 mins)High (> 60 mins)
Structural ID Definitive (Mass Spectrum) Inferential (Retention Time)Definitive
Throughput High (Fast temperature ramp)Moderate (Isocratic runs)Low (Reaction time required)

Verdict: Method A (Direct Chiral GC-MS) provides the optimal balance of sensitivity, speed, and data integrity. It eliminates the kinetic resolution errors possible in Method C and surpasses the sensitivity of Method B.

Technical Deep Dive: The Validated GC-MS Protocol

This protocol utilizes a functionalized β-Cyclodextrin capillary column , which is specifically tuned to separate enantiomers of hydrogen-bonding analytes like pyridyl ethylamines.

3.1. Instrumentation & Conditions
  • System: Single Quadrupole GC-MS (e.g., Agilent 5977 or Shimadzu QP2020).

  • Column: Rt-βDEXsa (Restek) or Cyclosil-B (Agilent).

    • Dimensions: 30 m × 0.25 mm ID × 0.25 µm df.[2]

    • Stationary Phase: 2,3-di-acetoxy-6-O-tert-butyl-dimethylsilyl-β-cyclodextrin added to cyanopropylphenyl polysiloxane.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split Mode (20:1), 250°C. Liner: Ultra-Inert with wool (to prevent amine adsorption).

3.2. Temperature Program

To maximize resolution of the (1R) and (1S) enantiomers while eluting heavier chemical impurities:

  • Initial: 60°C (Hold 1 min) — Focuses the amine band.

  • Ramp 1: 2°C/min to 140°C — Slow ramp critical for chiral recognition.

  • Ramp 2: 20°C/min to 230°C (Hold 5 min) — Elutes non-chiral impurities.

3.3. Mass Spectrometry Parameters (SIM Mode)

Using Selected Ion Monitoring (SIM) drastically increases sensitivity for trace (1S) impurity detection.

  • Ionization: EI (70 eV).[3]

  • Source Temp: 230°C.

  • Target Ions:

    • m/z 44: Base peak (Alpha-cleavage of ethylamine side chain: $[CH_3-CH=NH_2]^+ \leftrightarrow [CH_2=CH-NH_2]^+ $).

    • m/z 121: Loss of methyl radical (

      
      ).
      
    • m/z 136: Molecular Ion (

      
      ).
      
Validation Framework (ICH Q2(R1) Aligned)

To ensure this protocol serves as a "self-validating system," the following experiments must be performed.

Experiment 1: System Suitability & Resolution

Inject a racemic mixture (rac-1-(6-Methyl(3-pyridyl))ethylamine).

  • Requirement: Resolution (

    
    ) between (1R) and (1S) peaks must be 
    
    
    
    .
  • Tailing Factor: Must be

    
     (indicates successful deactivation of the liner/column).
    
Experiment 2: Linearity & Range

Prepare calibration standards of the (1S)-enantiomer (impurity) from 0.1% to 2.0% relative to the target (1R)-enantiomer concentration (e.g., 1 mg/mL).

  • Acceptance:

    
    .
    
Experiment 3: Accuracy (Spike Recovery)

Spike the pure (1R) product with known amounts of (1S) impurity (0.1%, 0.5%, 1.0%).

  • Acceptance: Recovery between 90% - 110%.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for validating the purity of the batch.

ValidationWorkflow Start Start: Crude (1R)-Amine Sample SamplePrep Sample Prep: Dilute to 1 mg/mL in DCM (No Derivatization) Start->SamplePrep GC_Injection GC-MS Injection Column: Rt-βDEXsa Mode: SIM (m/z 44, 136) SamplePrep->GC_Injection Decision_Res Check Resolution (Rs) Is Rs(R/S) > 1.5? GC_Injection->Decision_Res Fail_Res Action: Optimize Temp Ramp or Replace Liner Decision_Res->Fail_Res No Pass_Res Proceed to Quantitation Decision_Res->Pass_Res Yes Fail_Res->GC_Injection Retry Data_Analysis Data Analysis: Calculate % Area of (1S) Check Chemical Impurities Pass_Res->Data_Analysis Final_Decision Compliance Check: (1S) < 0.5%? Chemical Purity > 98%? Data_Analysis->Final_Decision Release BATCH RELEASED Final_Decision->Release Yes Reject BATCH REJECTED (Reprocess) Final_Decision->Reject No

Caption: Figure 1. Analytical workflow for the validation of (1R)-1-(6-Methyl(3-pyridyl))ethylamine purity using Direct Chiral GC-MS.

References
  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Restek Corporation. (2020).[3] A Guide to the Analysis of Chiral Compounds by GC. Explains the mechanism of β-cyclodextrin derivatives (Rt-βDEX) for amine separation. Link

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. (Foundational text on chiral GC mechanisms). Link

  • Sigma-Aldrich. (n.d.). Chiral GC Columns Selection Guide. Highlights the suitability of Cyclodextrin phases for positional isomers and enantiomers. Link

Sources

Validation

A Comparative Guide to the Analytical Characterization of (1R)-1-(6-Methyl(3-pyridyl))ethylamine: A Focus on Infrared Spectroscopy

This guide provides an in-depth comparison of analytical techniques for the characterization of (1R)-1-(6-Methyl(3-pyridyl))ethylamine, a chiral amine vital in pharmaceutical synthesis. While infrared (IR) spectroscopy s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical techniques for the characterization of (1R)-1-(6-Methyl(3-pyridyl))ethylamine, a chiral amine vital in pharmaceutical synthesis. While infrared (IR) spectroscopy serves as a rapid and indispensable tool for functional group identification, a comprehensive understanding of a molecule's identity, purity, and stereochemistry necessitates a multi-technique approach. This document offers researchers, scientists, and drug development professionals a comparative framework, weighing the strengths and limitations of IR spectroscopy against alternative methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (Chiral HPLC).

The Role of Infrared (IR) Spectroscopy: A First-Line Analytical Tool

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds absorb energy at specific frequencies, causing them to stretch or bend. The resulting spectrum is a unique fingerprint of the molecule's functional groups. For a primary amine like (1R)-1-(6-Methyl(3-pyridyl))ethylamine, IR spectroscopy is exceptionally useful for confirming the presence of key structural motifs.

Predicted IR Spectral Features of (1R)-1-(6-Methyl(3-pyridyl))ethylamine

While an experimental spectrum is definitive, the expected absorption bands for the target molecule can be predicted based on its constituent parts: a primary amine, an ethyl group, a methyl group, and a substituted pyridine ring.

  • N-H Stretching (Primary Amine): Primary amines characteristically exhibit two bands in the 3400-3250 cm⁻¹ region due to asymmetric and symmetric stretching vibrations.[1] These bands are typically weaker and sharper than the broad O-H bands found in alcohols.[1]

  • C-H Stretching (Aliphatic and Aromatic): Absorptions just below 3000 cm⁻¹ arise from the C-H stretching of the methyl and ethyl groups. Aromatic C-H stretches from the pyridine ring are expected at slightly higher wavenumbers, typically above 3000 cm⁻¹.

  • N-H Bending (Primary Amine): A distinct bending vibration (scissoring) for the primary amine (NH₂) is expected in the 1650-1580 cm⁻¹ range.[1]

  • C=C and C=N Stretching (Pyridine Ring): The aromatic pyridine ring will produce a series of characteristic sharp bands in the 1600-1450 cm⁻¹ region due to carbon-carbon and carbon-nitrogen double bond stretching.

  • C-N Stretching: The stretching vibration of the C-N bond in an aromatic amine typically appears as a strong band between 1335-1250 cm⁻¹.[1]

  • Fingerprint Region (<1400 cm⁻¹): This region contains complex vibrations, including C-C stretches, C-H bends, and other skeletal vibrations that are unique to the molecule, serving as a "fingerprint" for identification when compared against a reference spectrum.[2]

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a common sampling technique in modern Fourier-Transform Infrared (FTIR) spectroscopy that requires minimal sample preparation.

Objective: To obtain a high-quality infrared spectrum of (1R)-1-(6-Methyl(3-pyridyl))ethylamine for functional group analysis.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

Methodology:

  • Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

  • ATR Crystal Cleaning: Meticulously clean the ATR crystal surface using a solvent appropriate for removing any previous sample residue (e.g., isopropanol), followed by a final wipe with a dry, lint-free cloth.

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This crucial step measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small drop of liquid (1R)-1-(6-Methyl(3-pyridyl))ethylamine directly onto the center of the ATR crystal. If the sample is a solid, place a small amount on the crystal and use the pressure clamp to ensure firm contact.

  • Spectrum Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically perform the Fourier transform and ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance or transmittance spectrum.

  • Post-Analysis Cleaning: Thoroughly clean the ATR crystal to prepare for the next sample.

Workflow for IR Spectrum Acquisition

IR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis Clean_Crystal Clean ATR Crystal Collect_Background Collect Background Spectrum Clean_Crystal->Collect_Background Ensures no contaminants Apply_Sample Apply Sample Collect_Background->Apply_Sample Ready for sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Sample in place Process_Data Process Data (FT, Ratioing) Acquire_Spectrum->Process_Data Raw data collected Interpret_Spectrum Interpret Spectrum Process_Data->Interpret_Spectrum Final spectrum generated

Caption: Experimental workflow for acquiring an ATR-FTIR spectrum.

A Head-to-Head Comparison of Analytical Techniques

While IR spectroscopy confirms functional groups, it provides limited information on molecular connectivity, precise mass, and, crucially, enantiomeric purity. A comprehensive characterization relies on complementary techniques.[3][]

Technique Principle of Operation Information Obtained for (1R)-1-(6-Methyl(3-pyridyl))ethylamine Advantages Limitations
Infrared (IR) Spectroscopy Probes the vibrational frequencies of chemical bonds by absorption of IR radiation.[5]Confirms presence of NH₂ group, pyridine ring, and aliphatic C-H bonds. Provides a unique "fingerprint" for the overall structure.Fast, non-destructive, requires minimal sample preparation, excellent for functional group identification.Does not provide detailed connectivity, cannot distinguish between enantiomers or isomers with identical functional groups, not inherently quantitative without calibration.
NMR Spectroscopy (¹H, ¹³C) Nuclei with spin (e.g., ¹H, ¹³C) in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Provides detailed structural information: chemical environment of each proton and carbon, connectivity through spin-spin coupling, and the ratio of protons in different environments.[6]Unambiguous structure elucidation, can detect impurities, quantitative analysis (qNMR).Lower sensitivity than MS, requires more sample, can have complex spectra, chiral analysis requires special reagents.[7][8]
Mass Spectrometry (MS) Molecules are ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio.[9]Determines the exact molecular weight, confirming the molecular formula. Fragmentation patterns can provide structural clues.[10]Extremely high sensitivity, provides exact molecular weight, can be coupled with chromatography (e.g., GC-MS, LC-MS).Isomers often have identical masses and similar fragmentation, ionization can be destructive, does not typically distinguish between enantiomers.
Chiral HPLC Enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP) within a chromatography column.[11]Determines the enantiomeric excess (ee) or enantiomeric purity.[12] Separates the (1R) enantiomer from the (1S) enantiomer.The "gold standard" for determining enantiomeric purity with high accuracy.[8] Can be used for both analytical and preparative separations.Requires method development to find the right CSP and mobile phase, can be more time-consuming than direct spectroscopic methods.[7]

Choosing the Right Tool for the Job: An Analytical Decision Guide

The selection of an analytical technique is driven by the specific question being asked. IR spectroscopy is an excellent starting point for identity confirmation, but other tools are required to build a complete analytical profile.

Decision_Tree cluster_goals cluster_methods Start What is the Analytical Goal? Goal_FG Confirm Functional Groups? Start->Goal_FG Goal_Structure Elucidate Full Structure? Start->Goal_Structure Goal_Purity Determine Enantiomeric Purity? Start->Goal_Purity Goal_MW Confirm Molecular Weight? Start->Goal_MW Method_IR IR Spectroscopy Goal_FG->Method_IR Primary Technique Method_NMR NMR Spectroscopy Goal_Structure->Method_NMR Primary Technique Method_HPLC Chiral HPLC Goal_Purity->Method_HPLC Primary Technique Method_MS Mass Spectrometry Goal_MW->Method_MS Primary Technique Method_NMR->Method_IR Complementary Method_NMR->Method_MS Complementary

Caption: Decision guide for selecting the appropriate analytical technique.

Conclusion

The characterization of a chiral molecule like (1R)-1-(6-Methyl(3-pyridyl))ethylamine is a multi-faceted task. Infrared spectroscopy serves as a rapid, reliable, and accessible method for the initial confirmation of its chemical identity by verifying the presence of its core functional groups. However, it is one piece of a larger analytical puzzle. For unambiguous structure elucidation, NMR spectroscopy is unparalleled. For definitive molecular weight confirmation and trace impurity detection, mass spectrometry is the tool of choice. Finally, to address the critical aspect of stereochemistry, chiral HPLC is the indispensable method for quantifying enantiomeric purity.

By understanding the capabilities and limitations of each technique, researchers can design an efficient and robust analytical workflow, ensuring the quality, identity, and stereochemical integrity of their materials. This integrated approach, leveraging the strengths of IR, NMR, MS, and chiral chromatography, embodies the principles of rigorous scientific validation in modern chemical and pharmaceutical development.

References

  • BenchChem. (n.d.). A Guide to Inter-Laboratory Comparison of Analytical Results for Chiral Amines.
  • Penasa, R., Licini, G., & Zonta, C. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews, 54, 10940–10955.
  • Penasa, R., Licini, G., & Zonta, C. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Unipd.
  • BOC Sciences. (n.d.). Technologies for Chiral Analysis and Separation.
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Quimicaorganica.org. (n.d.). IR Spectrum: Amines.
  • PMC. (n.d.). N-{(1Z)-1-[(6-Chloropyridin-3-ylmethyl)(ethyl)amino]-3-(3-chlorophenyl).
  • ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews.
  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • ChemicalBook. (n.d.). 1-(6-methylpyridin-3-yl)ethanamine(92295-43-7) 1h nmr.
  • Doc Brown's Chemistry. (n.d.). infrared spectrum of ethylamine C2H7N CH3CH2NH2.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2.
  • ResearchGate. (2025). The infrared spectra of secondary amines and their salts.
  • Royal Society of Chemistry. (n.d.). Supporting Information For: S1.
  • MDPI. (n.d.). Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry.
  • MassBank. (2008). Organic compounds.
  • NIST. (n.d.). Pyridine, 3-methyl-. NIST Chemistry WebBook.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • National Institutes of Health. (n.d.). (R)-1-(Pyridin-3-yl)ethanamine. PubChem.
  • PubMed. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors.
  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • ResearchGate. (2025). Chiral additive induced self-disproportionation of enantiomers under MPLC conditions: Preparation of enantiomerically pure samples of 1-(aryl)ethylamines from racemates.
  • ResearchGate. (2025). Far infrared spectrum of methylamine.
  • Chemsrc. (2025). ((1r)-1-(3-Pyridyl)ethyl)methylamine.
  • NIST. (n.d.). Ethylamine. NIST Chemistry WebBook.
  • MilliporeSigma. (n.d.). (1R)-1-(3-(3-pyridyl)phenyl)ethylamine.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of methylamine CH5N CH3NH2.

Sources

Comparative

Comparative Reactivity Guide: 3-Pyridyl vs. 2-Pyridyl Ethylamines

Executive Summary & Structural Foundation In medicinal chemistry and ligand design, the positional isomerism of pyridyl ethylamines—specifically 2-(2-aminoethyl)pyridine (2-AEP) and 3-(2-aminoethyl)pyridine (3-AEP) —dict...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Foundation

In medicinal chemistry and ligand design, the positional isomerism of pyridyl ethylamines—specifically 2-(2-aminoethyl)pyridine (2-AEP) and 3-(2-aminoethyl)pyridine (3-AEP) —dictates profound differences in reactivity, basicity, and metal coordination. While they share the same molecular formula (


) and primary amine functionality, their behavior is non-interchangeable due to the electronic and steric influence of the pyridine nitrogen.

This guide objectively compares these two isomers, providing experimental data and mechanistic insights to support their selection in synthetic workflows.

Structural Identity Table[1]
Feature2-(2-Aminoethyl)pyridine (2-AEP)3-(2-Aminoethyl)pyridine (3-AEP)
Structure Pyridine N at ortho position relative to ethyl chainPyridine N at meta position relative to ethyl chain
CAS Number 2706-56-120173-24-4
Molecular Weight 122.17 g/mol 122.17 g/mol
Boiling Point 92–93 °C (12 mmHg)~105 °C (15 mmHg)
Primary Utility Bidentate Ligand, Histamine

Agonist
Linker/Spacer, Non-chelating Scaffold

Reactivity Profile 1: Electronic Effects & Basicity

The reactivity of the primary amine is governed by the inductive (


) and resonance (

) effects of the pyridine ring.
The Inductive Trap (2-AEP)

In 2-AEP , the ethylamine chain is attached at the C2 position, adjacent to the electronegative pyridine nitrogen.

  • Mechanism: The electron-withdrawing inductive effect (-I) of the pyridine nitrogen is strongest at the C2 position. This pulls electron density away from the ethyl chain, slightly reducing the electron density at the primary amine nitrogen compared to the 3-isomer.

  • Consequence: The primary amine of 2-AEP is slightly less basic and less nucleophilic than that of 3-AEP. However, this effect is attenuated by the two-carbon ethyl spacer.

The Meta-Stability (3-AEP)

In 3-AEP , the attachment is at the C3 position.

  • Mechanism: The C3 position is electronically similar to a benzene ring carbon (less electron-deficient than C2 or C4). The inductive withdrawal is weaker due to increased distance and lack of direct resonance conjugation with the ring nitrogen.

  • Consequence: 3-AEP behaves more like a standard aliphatic primary amine (e.g., phenethylamine) regarding basicity (

    
     for the conjugate acid).
    
DOT Diagram: Electronic Influence

ElectronicEffects cluster_2AEP 2-Pyridyl Ethylamine (2-AEP) cluster_3AEP 3-Pyridyl Ethylamine (3-AEP) Py2 Pyridine Ring (Electron Deficient) Amine2 Primary Amine (-NH2) Py2->Amine2 e- Withdrawal (Reduced Nucleophilicity) N2 Pyridine N (Ortho Position) N2->Py2 -I Effect (Strong) Py3 Pyridine Ring (Meta Position) Amine3 Primary Amine (-NH2) Py3->Amine3 Minimal Withdrawal (Standard Nucleophilicity) N3 Pyridine N N3->Py3 -I Effect (Weak)

Caption: Comparative electronic influence of the pyridine nitrogen on the remote primary amine. Red arrows indicate strong electron withdrawal; green indicates weaker effects.

Reactivity Profile 2: Coordination Chemistry (The "Bite")

The most critical differentiator between these isomers is their ability to chelate metal ions. This property dictates their use in catalysis and inorganic hybrid materials.

2-AEP: The Bidentate Chelate
  • Reactivity: 2-AEP acts as a classic N,N'-bidentate ligand . The two-carbon spacer allows the molecule to fold, placing the pyridine nitrogen and the amine nitrogen in a geometry favorable for coordinating a single metal center.

  • Outcome: Formation of a thermodynamically stable 5-membered chelate ring .

  • Application: Synthesis of Copper(II) and Nickel(II) complexes, and 2D lead-iodide perovskites where the "bite" stabilizes the inorganic layer.

3-AEP: The Monodentate/Bridging Ligand
  • Reactivity: The geometry of 3-AEP prevents the simultaneous coordination of both nitrogens to a single metal center (the "bite angle" is impossible).

  • Outcome: It acts primarily as a monodentate ligand (binding through the more basic primary amine) or a bridging ligand (connecting two different metal centers), forming polymeric networks rather than discrete chelated complexes.

DOT Diagram: Chelation Modes

Chelation cluster_Chelate 2-AEP (Bidentate) cluster_NoChelate 3-AEP (Monodentate) Metal Metal Ion (M+) PyN2 Pyridine N PyN2->Metal Coordination AmineN2 Amine N PyN2->AmineN2 Ethyl Linker (5-Membered Ring) AmineN2->Metal Coordination PyN3 Pyridine N PyN3->Metal Sterically Impossible AmineN3 Amine N AmineN3->Metal Coordination

Caption: 2-AEP forms a stable 5-membered ring with metals (left), whereas 3-AEP cannot chelate a single metal center (right).

Synthetic Utility: Amide Coupling & Cyclization[2]

Amide Coupling Efficiency

Both amines participate readily in amide coupling reactions. However, purification protocols differ due to the solubility profiles of the resulting pyridyl amides.

  • 2-AEP Derivatives: Often more soluble in non-polar organic solvents due to internal hydrogen bonding (intramolecular) between the amide NH and the pyridine N.

  • 3-AEP Derivatives: Tend to be more polar and may require more polar solvent systems (e.g., DCM/MeOH) for chromatography.

Cyclization Potential (Pictet-Spengler)

Unlike phenethylamines, which readily undergo Pictet-Spengler cyclization to form tetrahydroisoquinolines, pyridyl ethylamines are resistant to this reaction under standard conditions.[1]

  • Reason: The pyridine ring is electron-deficient, making it a poor nucleophile for the ring-closing step.

  • Exception: 2-AEP can be forced to cyclize using harsh activation (e.g., polyphosphoric acid) or transition metal catalysis (Au/Ag) to form fused bicyclic systems, but yields are typically lower than their benzene analogues.[1]

Validated Experimental Protocol

Protocol: General Amide Coupling of 2-(2-Aminoethyl)pyridine with a Carboxylic Acid. Objective: Synthesis of a functionalized 2-pyridyl amide scaffold. Rationale: This protocol uses HATU as a coupling agent, which is robust for heterocyclic amines that might otherwise be sluggish due to the inductive effects described above.[1]

Materials
  • Carboxylic Acid Substrate (1.0 equiv)

  • 2-(2-Aminoethyl)pyridine (1.1 equiv) [CAS: 2706-56-1][2][3]

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)

  • Ethyl Acetate / Brine (for workup)

Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir at Room Temperature (RT) for 5 minutes.

  • Coupling Agent: Add HATU (1.2 mmol) in one portion. The solution may turn slightly yellow.[4][5] Stir for 10 minutes to form the activated ester.

  • Amine Addition: Add 2-(2-Aminoethyl)pyridine (1.1 mmol) dropwise via syringe.

    • Note: No exotherm is typically observed, unlike with acyl chlorides.[1]

  • Reaction: Stir the mixture at RT for 4–16 hours. Monitor by LC-MS or TLC.[4]

    • Checkpoint: The product spot is usually more polar than the starting acid but less polar than the amine.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (50 mL). Wash sequentially with:

    • Saturated

      
       (2 x 20 mL) – removes unreacted acid.
      
    • Water (2 x 20 mL) – removes DMF.

    • Brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: If necessary, purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Self-Validating Check:

  • 1H NMR Diagnostic: Look for the pyridine ring protons. In the product, the C2-H (adjacent to N) of the pyridine ring will appear as a doublet around

    
     8.5 ppm. The amide NH typically appears as a broad singlet around 
    
    
    
    6.5–8.0 ppm.

References

  • Smith, M. D., et al. (2014).[1] "Structural Diversity in 2-(2-Aminoethyl)pyridine-Based Lead Iodide Hybrids." Inorganic Chemistry, 53(7), 3358-3366.[1] [Link]

  • Jencks, W. P., & Westheimer, F. H. (n.d.).[1] pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved October 26, 2023, from [Link]

  • Growing Science. (2023). "Process optimization for acid-amine coupling: a catalytic approach." Current Chemistry Letters. Retrieved October 26, 2023, from [Link][1]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of (1R)-1-(6-Methyl(3-pyridyl))ethylamine

Executive Summary: Immediate Action Required Hazard Classification: CORROSIVE (pH >11) | TOXIC | COMBUSTIBLE Primary Disposal Path: High-temperature incineration (Rotary Kiln) via approved hazardous waste vendor. Critica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Required

Hazard Classification: CORROSIVE (pH >11) | TOXIC | COMBUSTIBLE Primary Disposal Path: High-temperature incineration (Rotary Kiln) via approved hazardous waste vendor. Critical Prohibition: NEVER dispose of down the drain. DO NOT mix with strong oxidizers or mineral acids without temperature control.

Chemical Profile & Risk Assessment

As a Senior Application Scientist, I approach disposal not just as "throwing it away," but as managing a reactive chemical system. (1R)-1-(6-Methyl(3-pyridyl))ethylamine is a chiral pyridine alkylamine . Its disposal profile is governed by two functional groups: the basic amine and the pyridine ring.

Physicochemical Properties Relevant to Disposal
PropertyValue/CharacteristicOperational Implication
Physical State Liquid (typically) or low-melting solidRequires leak-proof secondary containment.
Basicity (pH) > 11 (Strong Base)Corrosive (D002). Exothermic reaction with acids.
Flash Point Est. > 60°C (Class IIIA)Combustible. Store away from ignition sources.[1][2][3]
Solubility Water SolubleHigh mobility in environment; aquatic toxicity risk.
Incompatibilities Acids, Acid Chlorides, OxidizersExplosion/Heat Risk. Segregate strictly.

Scientist’s Insight: The pyridine ring makes this compound stable against simple hydrolysis. It will not degrade quickly in a landfill. Therefore, destruction of the aromatic ring via incineration is the only responsible end-of-life mechanism [1, 2].

Pre-Disposal Decision Matrix

Before handling the waste, categorize it using the following logic flow. This ensures compliance with RCRA (Resource Conservation and Recovery Act) standards.

DisposalDecision Start Waste Identification: (1R)-1-(6-Methyl(3-pyridyl))ethylamine IsPure Is material >95% Pure? Start->IsPure Recovery Route A: Recovery/Resale (High Value Chiral Intermediate) IsPure->Recovery Yes Contaminated Route B: Disposal IsPure->Contaminated No (Mixed/Spent) StateCheck Physical State? Contaminated->StateCheck LiquidWaste Liquid Waste StateCheck->LiquidWaste SolidWaste Solid/Wipes/Debris StateCheck->SolidWaste Segregation Segregate into 'Basic Organic Waste' LiquidWaste->Segregation SolidWaste->Segregation Labeling Label: D002 (Corrosive) Possible D038 (Pyridine) Segregation->Labeling

Figure 1: Decision matrix for determining waste stream routing. Note that high-purity chiral amines often retain significant economic value and should be evaluated for recovery before disposal.

Detailed Disposal Protocols
Scenario A: Lab-Scale Residuals & Spills (< 500 mL)

Context: Cleaning up reaction glassware or small benchtop spills.

The Mechanism: We utilize the amine's basicity to form a water-soluble salt, reducing volatility, but we must manage the heat of neutralization.

  • PPE Requirement: Nitrile gloves (double gloved), chemical splash goggles, lab coat. Respiratory protection (P100/Organic Vapor) if outside a fume hood.

  • Neutralization (Spill Control):

    • Do not wipe up the neat liquid directly; it is corrosive.

    • Cover spill with a dry absorbent (vermiculite or clay-based kitty litter).

    • Alternative: Use a commercial "Base Neutralizer" (citric acid based).

    • Warning: Adding strong mineral acid (HCl) directly to the neat amine will cause violent sputtering.

  • Collection:

    • Sweep absorbed material into a wide-mouth HDPE jar.

    • Label as "Hazardous Waste - Solid Debris (Contaminated with Pyridine Amine)."

Scenario B: Bulk/Stock Disposal (> 1 Liter)

Context: Expired inventory or process waste.

The Mechanism: Segregation for off-site incineration. We do not neutralize bulk waste in-house due to safety risks; we package it for the vendor.

Step-by-Step Protocol:

  • Container Selection: Use UN-rated HDPE drums or amber glass bottles. Avoid metal containers if moisture is present (corrosion risk).

  • Segregation Rule:

    • MUST be separated from Acid Waste.

    • MUST be separated from Oxidizers (Peroxides, Nitrates).[3]

    • Why? Amines + Oxidizers can form unstable N-oxides or ignite. Amines + Acids generate heat and pressure in closed drums [3].

  • Labeling (RCRA Compliance):

    • Affix a hazardous waste label.[3]

    • Constituents: Write "(1R)-1-(6-Methyl(3-pyridyl))ethylamine".

    • Hazard Codes: Check Corrosive and Toxic .

    • RCRA Codes:

      • D002 (Corrosive, if pH > 12.5).

      • D038 (Pyridine - Check local regulations; while this is a derivative, many jurisdictions default to the parent compound class for strictness) [1].

Waste Stream Management & Incineration

The ultimate fate of this molecule must be High-Temperature Incineration .

ParameterSpecificationReason
Method Rotary Kiln IncinerationRequired to break the stable pyridine ring.
Temperature > 1000°CEnsures complete combustion of the aromatic heterocycle.
Emissions Control NOx Scrubber RequiredBurning amines releases Nitrogen Oxides (NOx); scrubbers prevent acid rain formation.
Fuel Blending PermittedHigh BTU value of the organic structure makes it suitable for fuel blending if not heavily halogenated.
Process Workflow: From Lab to Incinerator

WasteWorkflow Lab Lab Collection (Satellite Accumulation Area) Bulking Central Waste Bulking Room Lab->Bulking Weekly Pickup Vendor Licensed HazMat Transporter Bulking->Vendor Manifest Sign-off Incinerator Rotary Kiln (>1000°C) Vendor->Incinerator Direct Injection Scrubber Wet Scrubber (NOx Removal) Incinerator->Scrubber Flue Gas Atmosphere Clean Exhaust (N2, CO2, H2O) Scrubber->Atmosphere

Figure 2: The cradle-to-grave lifecycle of the amine waste. Note the critical role of the scrubber in handling nitrogenous byproducts.

Emergency Contingencies
  • Skin Contact: Immediate flush with water for 15 minutes.[4] The basic nature causes saponification of skin lipids (soapy feel)—flush until that feeling is gone. Do not use vinegar (exothermic neutralization on skin causes burns).

  • Fire: Use Carbon Dioxide (CO2) or Dry Chemical .

    • Warning: Water spray may create a toxic, corrosive runoff. Contain fire water if possible.

    • Combustion Products: Toxic fumes of Carbon Monoxide (CO), Carbon Dioxide (CO2), and Nitrogen Oxides (NOx) [4].

References
  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Codes: D-List (Characteristic Wastes) and F/K/P/U Lists. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (1R)-1-(6-Methyl(3-pyridyl))ethylamine

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, and EHS Officers Introduction: The Dual-Protection Mandate As a Senior Application Scientist, I approach the handling of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, and EHS Officers

Introduction: The Dual-Protection Mandate

As a Senior Application Scientist, I approach the handling of (1R)-1-(6-Methyl(3-pyridyl))ethylamine with a "Dual-Protection" philosophy. We are not merely protecting the operator from a caustic pyridine derivative; we are protecting a high-value chiral intermediate from environmental degradation.

This compound belongs to the class of pyridine-ethanamines . Its structural integration of a basic primary amine and a pyridine ring creates a unique hazard profile: it is corrosive to tissue , neurotoxic upon systemic absorption , and highly sensitive to moisture and CO₂ . The protocols below are designed to prevent "breakthrough events"—both chemical permeation of your PPE and atmospheric permeation of your product.

Part 1: Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the enemy. This compound exhibits specific behaviors that standard "lab safety" often overlooks.

Hazard CategorySpecific RiskMechanism of Action
Skin/Eye Corrosion Category 1B (High) The primary amine functionality rapidly saponifies skin lipids, causing deep, necrotic burns that may not be immediately painful due to nerve damage.
Permeation High Mobility Pyridine rings are notorious for permeating disposable nitrile gloves. Standard 4-mil nitrile offers <5 minutes of protection against pure pyridine derivatives.
Inhalation Mucosal & Systemic Vapors/mists are severe respiratory irritants.[1] Systemic absorption can lead to "Pyridine Effect" (CNS depression, hepatic stress).
Chiral Fragility Racemization/Degradation Absorption of atmospheric CO₂ (carbamate formation) or moisture can degrade enantiomeric excess (ee%), ruining downstream synthesis.

Part 2: The PPE Matrix (Task-Based Selection)

Do not use a "one size fits all" approach. Select PPE based on the energy and volume of your task.

Level 1: Analytical & Small Scale (<100 mg)

For weighing, NMR prep, and closed-vial transfers.

  • Hand Protection: Double-gloving is mandatory.

    • Inner Layer: 4-mil Nitrile (barrier against sweat/nucleases).

    • Outer Layer: 5-mil High-Performance Nitrile (splash protection).

    • Protocol: Change outer gloves immediately upon any visible splash.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to vapor migration.

  • Body: Standard cotton lab coat (buttoned to throat).

Level 2: Preparative & Synthesis (>100 mg - 10 g)

For reactor loading, filtration, and rotovap operations.

  • Hand Protection: Laminate Liner System.

    • Base Layer:Silver Shield® / Norfoil (Laminate) gloves. These provide >4 hours breakthrough time against pyridines/amines.

    • Outer Layer: Standard Nitrile (for dexterity and grip, as laminates are slippery).

  • Eye/Face: Chemical Splash Goggles + Face Shield .

  • Respiratory: Work strictly in a Fume Hood. If working outside a hood (e.g., rotary evaporator maintenance), use a Half-Mask Respirator with ABEK1 (Multi-Gas) or OV/Amine cartridges.

  • Body: Chemical-resistant apron (Tyvek® or PVC) worn over the lab coat.

Level 3: Spill Cleanup & Emergency
  • Hand Protection: Butyl Rubber (thick gauge).

  • Respiratory: Full-Face Respirator with ABEK1P3 cartridges or SCBA (Self-Contained Breathing Apparatus) if concentration is unknown.

Part 3: Operational Workflow (The "Safe-Path" Protocol)

This workflow utilizes a "Zone Defense" strategy to prevent contamination migration.

SafetyProtocol Risk 1. Risk Assessment (Check Ventilation & Volume) Donning 2. Donning Sequence (Laminate -> Nitrile -> Goggles) Risk->Donning Approved Check 3. Integrity Check (Glove Inflation & Hood Flow) Donning->Check PPE Secured Check->Donning Fail (Replace PPE) Ops 4. Handling (Closed Transfer / Cannula) Check->Ops Pass Decon 5. Decontamination (Solvent Wipe -> Acid Neutralize) Ops->Decon Complete Doffing 6. Doffing & Disposal (Segregate Waste) Decon->Doffing Surface Clean

Figure 1: The "Safe-Path" workflow ensures equipment integrity is verified before chemical exposure occurs.

Step-by-Step Handling Procedures

1. The "Inflation Test" (Self-Validation) Before handling the chemical, trap air in your outer nitrile glove and squeeze. If it deflates, it has a micro-puncture. Discard. Trustworthiness Check: A glove that fails air fails chemistry.

2. Transfer Techniques

  • Solid: Use anti-static weighing boats. Pyridine salts can be hygroscopic and sticky.

  • Liquid: Never pour. Use a positive-displacement pipette or a glass syringe with a cannula. Pouring generates invisible aerosols that settle on your sleeves.

3. Quenching & Cleanup

  • Do not wipe spills with water immediately. The exothermic reaction with the amine can vaporize the chemical.

  • Protocol: Cover small spills with an inert absorbent (vermiculite). Collect. Then, wipe the surface with a dilute weak acid (e.g., 5% Citric Acid) to convert the residual amine into a non-volatile salt. Final wipe with water.[1][2][3][4]

Part 4: Waste Disposal & Logistics

Improper disposal of pyridine derivatives is a frequent cause of regulatory citations.

Waste StreamClassificationDisposal Action
Primary Chemical Hazardous (Corrosive/Toxic) Segregate into "Basic Organic Waste." Do NOT mix with acids (exotherm risk) or oxidizers.
Contaminated PPE Solid Hazardous Waste Double-bag in clear polyethylene. Label as "Pyridine-Contaminated Debris."
Rinse Water Aqueous Basic Adjust pH to 7-9 if required by local EHS, or dispose of as aqueous hazardous waste.

Critical Warning: Do not dispose of this compound down the drain. Pyridines are toxic to the bacteria used in municipal water treatment plants and can result in massive fines.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • European Chemicals Agency (ECHA). (2024). Substance Information: Pyridine and derivatives - Harmonized Classification. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). [Link]

Sources

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